Kaitocephalin
Description
Structure
3D Structure
Properties
CAS No. |
198710-92-8 |
|---|---|
Molecular Formula |
C18H21Cl2N3O9 |
Molecular Weight |
494.3 g/mol |
IUPAC Name |
(2R,5R)-2-[(1S,2R)-2-amino-2-carboxy-1-hydroxyethyl]-5-[(2S)-2-carboxy-2-[(3,5-dichloro-4-hydroxybenzoyl)amino]ethyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H21Cl2N3O9/c19-8-3-6(4-9(20)12(8)24)14(26)22-10(15(27)28)5-7-1-2-18(23-7,17(31)32)13(25)11(21)16(29)30/h3-4,7,10-11,13,23-25H,1-2,5,21H2,(H,22,26)(H,27,28)(H,29,30)(H,31,32)/t7-,10+,11-,13+,18-/m1/s1 |
InChI Key |
AJQRDRIPQOAJCM-BWOKQULHSA-N |
SMILES |
C1CC(NC1CC(C(=O)O)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl)(C(C(C(=O)O)N)O)C(=O)O |
Isomeric SMILES |
C1C[C@@](N[C@H]1C[C@@H](C(=O)O)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl)([C@H]([C@H](C(=O)O)N)O)C(=O)O |
Canonical SMILES |
C1CC(NC1CC(C(=O)O)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl)(C(C(C(=O)O)N)O)C(=O)O |
Synonyms |
kaitocephalin |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Kaitocephalin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaitocephalin, a naturally occurring non-proteinogenic amino acid isolated from the fungus Eupenicillium shearii, has garnered significant interest within the neuroscience and drug development communities.[1] Its unique chemical structure and potent activity as a glutamate (B1630785) receptor antagonist position it as a compelling scaffold for the development of novel neuroprotective therapeutics.[1] Glutamate is the primary excitatory neurotransmitter in the vertebrate central nervous system, and its over-activation, a phenomenon known as excitotoxicity, is implicated in the pathophysiology of numerous neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1] this compound's ability to mitigate excitotoxicity by blocking ionotropic glutamate receptors (iGluRs) underscores its therapeutic potential.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, antagonist profile, and the experimental methodologies used to elucidate its function.
Molecular Target and Selectivity
The primary molecular targets of this compound are the ionotropic glutamate receptors (iGluRs), a family of ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the brain.[1] The iGluR family is broadly classified into three subtypes based on their selective agonists: N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and kainate receptors.[1]
This compound exhibits a non-selective antagonist profile, acting on all three iGluR subtypes, but with a notable preference for NMDA receptors.[1][2]
Quantitative Antagonist Profile
The inhibitory potency of this compound has been quantified using various experimental paradigms, primarily through electrophysiological recordings in Xenopus laevis oocytes expressing rat brain glutamate receptors and competitive binding assays. The key quantitative metrics for its antagonist activity are summarized in the table below.
| Receptor Subtype | Parameter | Value | Experimental System | Reference |
| NMDA Receptors | IC₅₀ | 75 ± 9 nM | Rat brain glutamate receptors expressed in Xenopus oocytes | [2] |
| Kᵢ | 7.8 nM | Native NMDA receptors from rat brain | [3][4] | |
| AMPA Receptors | IC₅₀ (from cerebral cortex) | 242 ± 37 nM | Rat brain glutamate receptors expressed in Xenopus oocytes | [2] |
| IC₅₀ (homomeric GluR3) | 502 ± 55 nM | Homomeric GluR3 receptors expressed in Xenopus oocytes | [2] | |
| Kainate Receptors | IC₅₀ (homomeric GluR6) | ~100 µM | Homomeric GluR6 receptors expressed in Xenopus oocytes | [2] |
Mechanism of Antagonism
This compound functions as a competitive antagonist at AMPA receptors, meaning it directly competes with glutamate for binding to the receptor's ligand-binding domain.[1] The binding of this compound to the AMPA receptor prevents the conformational change required for ion channel opening, thereby blocking the influx of sodium and calcium ions.
Its interaction with NMDA receptors is more complex. While it is a potent antagonist, at higher concentrations, it exhibits a non-competitive mode of action.[2] This suggests that in addition to competing with glutamate, it may also allosterically modulate the receptor or block the ion channel pore.
The primary downstream effect of this compound's antagonism at iGluRs is the inhibition of excitotoxicity . By preventing excessive calcium influx into neurons, this compound protects them from the deleterious consequences of glutamate overstimulation, which include the activation of apoptotic pathways and eventual cell death.[1]
Signaling Pathway Diagram
Caption: Mechanism of this compound's neuroprotective action.
Experimental Protocols
Determination of IC₅₀ Values using Two-Electrode Voltage Clamp in Xenopus Oocytes
This protocol describes the methodology used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on different ionotropic glutamate receptor subtypes.
a. Oocyte Preparation and Receptor Expression:
-
Harvest oocytes from adult female Xenopus laevis frogs.
-
Defolliculate the oocytes by treatment with collagenase.
-
Inject oocytes with mRNA encoding for rat brain glutamate receptors (total brain poly(A)⁺ RNA or specific receptor subunit cRNAs like GluR3 or GluR6).
-
Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution to allow for receptor expression.
b. Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with frog Ringer's solution.
-
Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV using a two-electrode voltage clamp amplifier.
-
Apply the specific agonist for the receptor being studied (e.g., NMDA/glycine for NMDA receptors, AMPA for AMPA receptors, kainate for kainate receptors) to elicit an inward current.
-
Once a stable baseline response to the agonist is established, co-apply the agonist with increasing concentrations of this compound.
-
Record the peak inward current at each this compound concentration.
c. Data Analysis:
-
Normalize the current responses in the presence of this compound to the control response (agonist alone).
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Determination of Kᵢ Value using Radioligand Binding Assay
This protocol outlines a general approach for determining the inhibitory constant (Kᵢ) of this compound for the NMDA receptor through competitive binding.
a. Membrane Preparation:
-
Homogenize rat cortical tissue in a buffered sucrose (B13894) solution.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the crude synaptic membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
b. Binding Assay:
-
In a series of tubes, combine the prepared synaptic membranes, a constant concentration of a radiolabeled competitive NMDA receptor antagonist (e.g., [³H]CGP 39653), and varying concentrations of unlabeled this compound.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-radioactive NMDA receptor antagonist).
-
Incubate the tubes at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
c. Data Analysis:
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the this compound concentration.
-
Determine the IC₅₀ value from the resulting competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Experimental Workflow Diagram
Caption: Workflow for determining this compound's antagonist potency.
Conclusion
This compound presents a compelling case as a lead compound for the development of neuroprotective agents. Its well-characterized mechanism of action as a potent, non-selective ionotropic glutamate receptor antagonist provides a solid foundation for further research. The detailed experimental protocols outlined herein offer a guide for the continued investigation of this compound and its analogues. The ability to block the excitotoxic cascade initiated by excessive glutamate receptor activation makes this compound and its derivatives promising candidates for therapeutic intervention in a range of devastating neurological conditions. Future structure-activity relationship studies, guided by the foundational knowledge of its mechanism, will be crucial in optimizing its selectivity and potency for clinical applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Antagonism of Glutamate Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (7S)-Kaitocephalin as a potent NMDA receptor selective ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (7S)-Kaitocephalin as a potent NMDA receptor selective ligand - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Discovery and Isolation of Kaitocephalin from Eupenicillium shearii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaitocephalin, a potent non-selective ionotropic glutamate (B1630785) receptor antagonist, stands as a unique natural product isolated from the filamentous fungus Eupenicillium shearii. First reported in 1997, its novel chemical scaffold, comprising three amino acid residues linked by carbon-carbon bonds, and its significant neuroprotective properties have positioned it as a compelling lead compound for the development of therapeutics targeting neurological disorders. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and visualizing key pathways and workflows.
Introduction
Glutamate is the primary excitatory neurotransmitter in the vertebrate central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[1] However, excessive glutamate receptor activation leads to excitotoxicity, a pathological process implicated in a range of neurological conditions including Alzheimer's disease, Parkinson's disease, epilepsy, and ischemic stroke.[1][2] Consequently, antagonists of ionotropic glutamate receptors (iGluRs), such as the NMDA, AMPA, and kainate receptors, are of significant interest for therapeutic development.[2]
This compound, isolated from Eupenicillium shearii PF1191, is the only known naturally occurring competitive antagonist of iGluRs.[2][3] Its unique structure and potent biological activity make it a valuable scaffold for medicinal chemistry efforts aimed at developing novel neuroprotective agents.[1][3]
Biological Activity and Mechanism of Action
This compound functions as a competitive antagonist at ionotropic glutamate receptors, with a higher affinity for NMDA receptors than for AMPA and kainate receptors.[1][4] Its antagonistic activity prevents excessive neuronal excitation and subsequent excitotoxic cell death, conferring its neuroprotective effects.[1]
Quantitative Biological Data
The inhibitory potency of this compound and its analogs has been determined through various biological assays. The following tables summarize the key quantitative data available in the literature.
| Receptor Subtype | Assay Type | Value | Reference |
| NMDA Receptor | IC₅₀ | ~75 nM | [1][4] |
| AMPA Receptor | IC₅₀ | 200-600 nM | [1] |
| Kainate Receptor | IC₅₀ | ~100 µM | [1] |
| NMDA Receptor | Kᵢ | 7.8 nM | [5] |
Table 1: Inhibitory Potency of this compound against Ionotropic Glutamate Receptors.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies have been conducted to understand the pharmacophore of this compound, primarily focusing on modifications at the C9 position. These studies have revealed the critical importance of the 3,5-dichloro-4-hydroxybenzoyl group for potent NMDA receptor binding.[5]
| Analog | C9-Substituent | NMDA Receptor Kᵢ (nM) | Reference |
| This compound | 3,5-dichloro-4-hydroxybenzoyl | 7.8 | [5] |
| Analog 1 | 3-phenylpropionyl | 1300 | [5] |
| Analog 2 | Various other analogs | 11-270 | [5] |
Table 2: Structure-Activity Relationship of C9-Modified this compound Analogs.
Experimental Protocols
Fermentation of Eupenicillium shearii
Objective: To cultivate Eupenicillium shearii PF1191 for the production of this compound.
Materials:
-
Eupenicillium shearii PF1191 culture
-
Seed medium (composition not specified in available literature)
-
Production medium (composition not specified in available literature; a recent study on biosynthetic intermediates used Potato Dextrose Agar supplemented with adenine (B156593) and L-arginine)[6]
-
Shake flasks
-
Incubator shaker
Protocol:
-
Inoculum Preparation: Aseptically transfer a viable culture of E. shearii PF1191 to a flask containing the seed medium. Incubate with shaking for a period sufficient to achieve robust growth (specific duration and conditions not detailed in available literature).
-
Production Culture: Inoculate the production medium with the seed culture. Incubate with shaking for an optimized duration to maximize this compound yield. A study on related metabolites indicated a 9-day cultivation period at 25°C.[6]
-
Monitoring: Monitor the fermentation for culture growth and pH. The optimal fermentation period for this compound production would need to be determined empirically.
Extraction and Purification of this compound
Objective: To isolate and purify this compound from the fungal culture.
Materials:
-
Fermentation broth of E. shearii
-
Chromatography resins (e.g., Diaion HP-20, Sephadex LH-20, and others for subsequent purification steps)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Solvents for chromatography (e.g., water, acetonitrile (B52724), methanol, with appropriate modifiers like trifluoroacetic acid or formic acid)
Protocol:
-
Mycelial Extraction: Separate the mycelia from the fermentation broth by filtration or centrifugation. Extract the mycelia with methanol.[6]
-
Initial Purification: The methanolic extract is concentrated and subjected to a series of chromatographic steps. While the exact sequence from the original discovery is not detailed, a general workflow would involve:
-
Adsorption Chromatography: Apply the crude extract to a Diaion HP-20 column and elute with a stepwise gradient of increasing methanol in water.
-
Size-Exclusion Chromatography: Further purify the active fractions on a Sephadex LH-20 column.
-
-
High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by reversed-phase HPLC.
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile in water with an acidic modifier is commonly used for the separation of polar, acidic compounds like this compound.
-
Detection: Monitor the elution profile using a UV detector.
-
-
Purity Assessment: The purity of the isolated this compound should be assessed by analytical HPLC and spectroscopic methods.
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques.[2]
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR to identify the carbon-hydrogen framework.[7][8]
-
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity within the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the relative stereochemistry through spatial proximities of protons.[2]
-
-
Mosher's Method: Used to determine the absolute configuration of stereocenters.[2]
Visualizations
Signaling Pathway
The following diagram illustrates the antagonistic effect of this compound on ionotropic glutamate receptors, thereby inhibiting excitotoxicity.
Caption: Mechanism of this compound's neuroprotective action.
Experimental Workflow
The generalized workflow for the isolation and purification of this compound is depicted below.
Caption: Generalized workflow for this compound isolation.
Conclusion
This compound remains a significant natural product in the field of neuroscience and drug discovery. Its unique chemical structure and potent, selective antagonism of ionotropic glutamate receptors underscore its potential as a scaffold for the development of novel therapeutics for a variety of neurological disorders. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers working on the isolation, characterization, and therapeutic development of this compound and its analogs. Further research to fully elucidate its biosynthetic pathway and to optimize its production will be crucial for realizing its full therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Structure of (−)-Kaitocephalin Bound to the Ligand Binding Domain of the (S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA)/Glutamate Receptor, GluA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Antagonism of Glutamate Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study at C9 position of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
- 7. In Vivo Neurochemical Profiling of Rat Brain by 1H-[13C] NMR Spectroscopy. Cerebral Energetics and Glutamatergic/GABAergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Neuroprotective Properties of Kaitocephalin in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kaitocephalin, a naturally occurring glutamate (B1630785) receptor antagonist, presents a compelling profile for neuroprotective therapeutic development. Isolated from the fungus Eupenicillium shearii, it is a non-selective ionotropic glutamate receptor (iGluR) antagonist, exhibiting potent activity against NMDA and AMPA receptors.[1] Its mechanism of action centers on the inhibition of excitotoxicity, a primary driver of neuronal death in a spectrum of acute and chronic neurological disorders.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its receptor antagonism and neuroprotective effects, detailed experimental protocols for its evaluation, and a visual representation of the key signaling pathways it modulates. While in vitro data are promising, further in vivo efficacy and pharmacokinetic studies are needed to fully elucidate its therapeutic potential.
Introduction
Glutamate is the principal excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory.[1] However, excessive glutamate receptor activation leads to a pathological process known as excitotoxicity, characterized by a massive influx of calcium ions, subsequent activation of catabolic enzymes, and ultimately, neuronal apoptosis and necrosis.[1] This phenomenon is a key contributor to the pathophysiology of numerous neurological disorders, including ischemic stroke, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).[1]
This compound has emerged as a promising neuroprotective agent due to its unique ability to antagonize iGluRs.[1] Unlike synthetic antagonists, it is a natural product, offering a novel chemical scaffold for drug design and development.[1] This guide will delve into the technical details of this compound's neuroprotective properties to inform further research and development efforts.
Mechanism of Action
This compound exerts its neuroprotective effects by competitively inhibiting ionotropic glutamate receptors, thereby preventing the excessive influx of cations, particularly Ca2+, that triggers excitotoxic cell death.[1] It displays a notable selectivity profile, with a higher affinity for NMDA receptors compared to AMPA and kainate receptors.[1]
Targeting Glutamate-Induced Excitotoxicity
The primary mechanism underlying this compound's neuroprotective action is the attenuation of glutamate-induced excitotoxicity.[1] In pathological conditions such as stroke, excessive glutamate release from ischemic neurons leads to the overactivation of NMDA and AMPA receptors on neighboring cells. This triggers a cascade of detrimental events, including:
-
Massive Ca2+ Influx: Overstimulation of NMDA and Ca2+-permeable AMPA receptors leads to a sustained increase in intracellular calcium concentrations.
-
Activation of Degradative Enzymes: Elevated Ca2+ levels activate various enzymes, including proteases (calpains), phospholipases, and endonucleases, which degrade essential cellular components.
-
Mitochondrial Dysfunction: Calcium overload in mitochondria disrupts the electron transport chain, leading to increased production of reactive oxygen species (ROS) and the release of pro-apoptotic factors like cytochrome c.
-
Apoptosis and Necrosis: The culmination of these events triggers programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).
By blocking NMDA and AMPA receptors, this compound effectively interrupts this excitotoxic cascade at its origin, preserving neuronal integrity and function.
Quantitative Data
The following tables summarize the available quantitative data on this compound's receptor binding affinities and neuroprotective efficacy.
| Receptor Subtype | IC50 (nM) | Reference |
| NMDA | ~75 | [1] |
| AMPA | 200 - 600 | [1] |
| Kainate | ~100,000 | [1] |
| Assay | Toxin and Concentration | Cell Type | EC50 (µM) | Reference |
| Neuroprotection | Kainate (500 µM) | Chick Primary Telencephalic Neurons | 0.68 | |
| Neuroprotection | Kainate (500 µM) | Rat Hippocampal Neurons | 2.4 | |
| Neuroprotection | AMPA/Cyclothiazide (500 µM/50 µM) | Chick Primary Telencephalic Neurons | 0.6 | |
| Neuroprotection | AMPA/Cyclothiazide (500 µM/50 µM) | Rat Hippocampal Neurons | 0.4 |
Signaling Pathways
This compound's antagonism of NMDA and AMPA receptors modulates critical downstream signaling pathways involved in neuronal survival and death. The following diagrams, generated using Graphviz, illustrate these complex interactions.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's neuroprotective properties.
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity
This protocol assesses the ability of this compound to protect cultured neurons from glutamate-induced cell death.
5.1.1. Materials
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
L-glutamic acid
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
5.1.2. Procedure
-
Cell Culture: Plate primary neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days in vitro (DIV) to allow for maturation.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the neurons with various concentrations of this compound for 1-2 hours.
-
Glutamate Insult: Induce excitotoxicity by adding L-glutamic acid to a final concentration of 50-100 µM. Include a vehicle control group (no glutamate) and a glutamate-only control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
LDH Assay: Collect the culture supernatant and measure the amount of LDH released from damaged cells using a commercially available kit.
-
-
Data Analysis: Calculate the percentage of neuroprotection afforded by this compound relative to the glutamate-only control.
Electrophysiological Recording in Xenopus Oocytes
This protocol is used to characterize the antagonistic activity of this compound on specific glutamate receptor subtypes expressed in Xenopus oocytes.
5.2.1. Materials
-
Xenopus laevis oocytes
-
cRNA for desired glutamate receptor subunits (e.g., GluN1/GluN2A for NMDA receptors, GluA2 for AMPA receptors)
-
Two-electrode voltage-clamp setup
-
Recording solution (e.g., ND96)
-
Glutamate, NMDA, AMPA, Kainate
-
This compound
5.2.2. Procedure
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Inject the oocytes with cRNA encoding the glutamate receptor subunits of interest.
-
Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
-
Agonist Application and Antagonist Testing:
-
Apply a known concentration of the specific agonist (e.g., glutamate, NMDA) to elicit an inward current.
-
Co-apply the agonist with increasing concentrations of this compound to determine its inhibitory effect on the agonist-induced current.
-
-
Data Analysis: Construct dose-response curves for this compound's inhibition of the agonist-induced current to calculate the IC50 value.
In Vivo Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)
This protocol evaluates the neuroprotective efficacy of this compound in a rodent model of focal cerebral ischemia.
5.3.1. Materials
-
Adult male Sprague-Dawley rats or C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
4-0 nylon monofilament with a rounded tip
-
This compound or vehicle solution
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Formalin
5.3.2. Procedure
-
Anesthesia and Surgical Preparation: Anesthetize the animal and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
MCAO Induction: Ligate the CCA and the ECA. Insert a 4-0 nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
Drug Administration: Administer this compound or vehicle intravenously or intraperitoneally at a predetermined time point (e.g., at the time of occlusion or during reperfusion).
-
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement:
-
Euthanize the animal and harvest the brain.
-
Slice the brain into 2 mm coronal sections.
-
Stain the slices with TTC. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
-
Data Analysis: Compare the neurological scores and infarct volumes between the this compound-treated and vehicle-treated groups.
Potential Therapeutic Applications
The neuroprotective properties of this compound suggest its potential as a therapeutic agent for a range of neurological disorders characterized by excitotoxic neuronal damage.
-
Ischemic Stroke: By mitigating the excitotoxic cascade initiated by cerebral ischemia, this compound could potentially reduce infarct volume and improve functional outcomes.[1]
-
Alzheimer's Disease: Glutamate excitotoxicity is implicated in the neuronal loss associated with Alzheimer's disease. This compound's antagonism of NMDA receptors could offer a neuroprotective strategy.[1]
-
Amyotrophic Lateral Sclerosis (ALS): Excitotoxicity is considered a contributing factor to the degeneration of motor neurons in ALS. This compound may help to slow disease progression by protecting these neurons.[1]
Future Directions and Conclusion
This compound is a promising neuroprotective compound with a well-defined mechanism of action. Its potent antagonism of NMDA and AMPA receptors provides a strong rationale for its development as a therapeutic for neurological disorders where excitotoxicity plays a key role.
However, several critical questions remain to be addressed. The lack of in vivo efficacy data and pharmacokinetic information, particularly regarding its ability to cross the blood-brain barrier, are significant hurdles that need to be overcome. Future research should focus on:
-
In vivo Efficacy Studies: Evaluating the neuroprotective effects of this compound in various animal models of neurological disorders to establish its therapeutic potential in a living system.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, including its ability to penetrate the central nervous system.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic profile.
References
The Unraveling of Kaitocephalin: A Technical Guide to its Structure and Absolute Configuration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaitocephalin, a potent antagonist of ionotropic glutamate (B1630785) receptors, stands as a molecule of significant interest in the field of neuroprotective drug development.[1] Isolated from the fungus Eupenicillium shearii, its unique chemical architecture, comprised of a dichlorohydroxybenzoate moiety and a highly substituted pyrrolidine (B122466) core, has presented a considerable challenge for structural elucidation and chemical synthesis. This technical guide provides a comprehensive overview of the determination of this compound's planar structure and its complex stereochemistry. It details the initial spectroscopic analyses that led to a proposed absolute configuration and the subsequent pivotal role of total synthesis in revising and definitively establishing the correct structure. This guide includes detailed experimental protocols for key analytical methods, tabulated spectroscopic data for easy reference, and logical workflow diagrams to illuminate the structure elucidation process.
Introduction
This compound is a naturally occurring glutamate receptor antagonist with demonstrated neuroprotective properties.[1] It competitively inhibits both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, making it a valuable lead compound for the development of therapeutics for neurological conditions rooted in excitotoxicity.[1] The initial isolation from Eupenicillium shearii yielded only small quantities, precluding classical degradation-based methods for structure determination.[2] Consequently, a combination of advanced spectroscopic techniques and, ultimately, stereocontrolled total synthesis was required to unambiguously define its complex three-dimensional structure.
Planar Structure Elucidation
The planar structure of this compound was initially pieced together using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The molecule was found to consist of a 3,5-dichloro-4-hydroxybenzoate group amide-linked to a novel pyrrolidine-based amino acid core. This core itself is a complex assembly, appearing to be derived from the linkage of three distinct amino acid fragments.
Determination of Absolute Configuration: A Tale of Revision
The journey to define the absolute configuration of this compound is a compelling example of the synergy between spectroscopy and chemical synthesis. Initial studies led to a proposed stereochemistry which was later revised based on the exacting evidence of total synthesis.
Initial Spectroscopic Assignment (2S, 3S, 4R, 7R, 9S)
Due to the low natural abundance of this compound, its absolute configuration was first investigated by applying NMR techniques to a more readily prepared bicyclic derivative.[2] Through analysis of Nuclear Overhauser Effect (NOE) correlations and 3JH-H and 3JC-H coupling constants, the relative stereochemistry of the pyrrolidine core in this derivative was assigned as S, S, R, and R for positions C-2, C-3, C-4, and C-7, respectively.[2] The modified Mosher's method was then employed to determine the absolute stereochemistry at C-3 as S, which, by extension, defined the initial absolute configuration as 2S, 3S, 4R, 7R, and 9S.[2]
Revision by Total Synthesis: The Definitive Configuration (2R, 3S, 4R, 7R, 9S)
The initial stereochemical assignment was ultimately challenged and corrected through the rigors of total synthesis. The first reported synthesis by Ma and Yang in 2001, which targeted the proposed 2S configuration, was later retracted as the final product was found to be a mixture of isomers, not the natural product. A subsequent publication by the same group in 2011 detailed the synthesis of the correct structure. The unambiguous synthesis of (-)-Kaitocephalin by several research groups, notably those of Ohfune and Chamberlin, definitively established the absolute configuration as 2R, 3S, 4R, 7R, 9S . The spectroscopic data (1H NMR, 13C NMR) and specific rotation of the synthetic material were identical to those of the natural product, providing unequivocal proof of the revised structure.
The workflow for the structure elucidation and revision is presented below.
References
The Kaitocephalin Biosynthetic Gene Cluster: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaitocephalin is a fungal natural product with significant potential as a neuroprotective agent due to its potent and selective antagonism of ionotropic glutamate (B1630785) receptors (iGluRs).[1][2][3] Its unique chemical scaffold, featuring a peptide-like structure formed without peptide bonds, has made it a compelling target for both synthetic chemists and natural product researchers.[1][4] This technical guide provides an in-depth overview of the biosynthetic gene cluster (BGC) responsible for this compound production in the fungus Eupenicillium shearii. We consolidate the current understanding of the genetic basis of this compound biosynthesis, present available data in a structured format, detail relevant experimental methodologies, and provide visualizations of the proposed biosynthetic pathway to aid in future research and development efforts.
The this compound Biosynthetic Gene Cluster (kpb)
The biosynthesis of this compound is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC), designated as the kpb cluster.[2][5] This cluster was identified in the producing organism, Eupenicillium shearii, through a combination of genomic and transcriptomic analyses.[2] The kpb cluster is composed of 16 putative genes, including those encoding for tailoring enzymes such as dioxygenases, pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, and a flavin mononucleotide (FMN)-dependent enzyme.[5]
Gene Content of the kpb Cluster
The table below summarizes the putative genes within the kpb cluster and their annotated functions based on homology analysis.[5]
| Gene | Proposed Function | Notes |
| kpbA | Dioxygenase | Putative tailoring enzyme. |
| kpbB | PLP-dependent enzyme (Ornithine aminotransferase) | Functionally characterized; involved in the late-stage biosynthesis of this compound, likely introducing an amino group.[2][5] |
| kpbF | ACC-synthase | Resembles genes in other fungal BGCs like those for gliotoxin (B1671588) and aspirochlorine, though its role in this compound biosynthesis, which lacks sulfur, is unclear.[5] |
| kpbH | PLP-dependent enzyme (Cysteine desulfurase) | Hypothesized to be involved in the C-C bond formation at the α-position of an amino acid, a key step in constructing the this compound scaffold.[5] |
| kpbI | Dioxygenase (α-ketoglutarate-dependent) | Functionally characterized; catalyzes an unusual two-step oxidation (hydroxylation followed by oxidation of a hydroxyl to a ketone) to form the D-serine moiety of this compound.[2][5] |
| kpbJ | FMN-dependent enzyme | Predicted to be involved in the biosynthetic pathway leading to this compound.[5] |
| kpbK | Dipeptidase | Part of a four-gene cassette (kpbN, kpbP, kpbK, kpbF) with homology to genes in other BGCs, but its specific function in this compound biosynthesis remains to be elucidated.[5] |
| kpbL | Hypothetical protein | Function unknown.[5] |
| kpbM | Flavin-dependent halogenase | Functionally characterized; predicted to catalyze the dichlorination of the 4-hydroxybenzoyl moiety of a biosynthetic intermediate.[2][5] |
| kpbN | Glutathione S-transferase | Part of the four-gene cassette with unclear function in this specific BGC.[5] |
| kpbP | γ-glutamyl transferase | Part of the four-gene cassette with unclear function in this specific BGC.[5] |
Note: This table represents the current understanding of the kpb gene cluster. The functions of several genes are still putative and require further experimental validation.
Biosynthetic Pathway of this compound
The complete biosynthetic pathway of this compound is still under investigation. However, the identification of the kpb cluster and the characterization of several key enzymes have provided significant insights into its formation.[2][5] The pathway involves the assembly of three amino acid-like moieties connected by C-C bonds, a unique feature that distinguishes it from non-ribosomal peptide synthesis.[1]
A proposed partial biosynthetic pathway involves the action of KpbI, KpbM, and KpbB in the late stages of biosynthesis.[2][5] Isotope tracing experiments have also shed light on the origin of the L-proline moiety.[2]
Experimental Protocols
Detailed experimental protocols for the characterization of the this compound BGC are not fully available in the public domain. However, based on the published research, the following section outlines the general methodologies employed.[2][5]
Identification of the kpb Gene Cluster
An integrated approach of genomic and transcriptomic analysis was utilized to identify the kpb cluster in E. shearii.[2][5]
Protocol Outline:
-
Genomic DNA Extraction and Sequencing: High-quality genomic DNA is extracted from E. shearii mycelia. Whole-genome sequencing is then performed using a next-generation sequencing platform.
-
Genome Assembly and Annotation: The sequencing reads are assembled into a draft genome. Gene prediction and functional annotation are carried out using bioinformatics tools.
-
Transcriptome Sequencing (RNA-Seq): RNA is extracted from E. shearii grown under both this compound-producing and non-producing conditions. cDNA libraries are prepared and sequenced.
-
Differential Gene Expression Analysis: The transcriptomic data is analyzed to identify genes that are significantly upregulated under this compound-producing conditions.
-
BGC Prediction and Correlation: BGC prediction software is used to identify putative secondary metabolite gene clusters in the genome. These predicted clusters are then correlated with the differentially expressed genes to pinpoint the BGC responsible for this compound biosynthesis.
In Vitro Enzymatic Assays
The functions of several enzymes in the kpb cluster were elucidated through in vitro assays using heterologously expressed and purified proteins.[2][5]
Protocol Outline:
-
Gene Cloning and Heterologous Expression: The target genes (kpbI, kpbM, kpbB) are amplified from E. shearii genomic DNA and cloned into an appropriate expression vector. The recombinant plasmids are then transformed into a suitable host, such as E. coli, for protein expression.
-
Protein Purification: The expressed proteins, often with an affinity tag, are purified from the host cell lysate using chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
Enzymatic Reaction: The purified enzyme is incubated with a putative substrate (e.g., 2(S)-dechlorokaito lactate for KpbI) in a buffered solution containing any necessary co-factors (e.g., α-ketoglutarate, Fe(II), and L-ascorbate for the dioxygenase KpbI).
-
Product Analysis: The reaction mixture is analyzed by LC-MS/MS to detect the formation of the expected product and to characterize the enzymatic conversion.
LC-MS/MS Profiling of Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a critical tool for identifying and quantifying this compound and its biosynthetic intermediates from fungal extracts.[2][5]
Protocol Outline:
-
Sample Preparation: Fungal mycelia and culture broth are extracted with an appropriate organic solvent (e.g., ethyl acetate). The extract is then dried and redissolved in a suitable solvent for LC-MS/MS analysis.
-
Chromatographic Separation: The extract is injected onto a reverse-phase HPLC or UHPLC column. A gradient of solvents (e.g., water and acetonitrile (B52724) with a modifier like formic acid) is used to separate the metabolites based on their polarity.
-
Mass Spectrometry Analysis: The eluent from the chromatography column is introduced into the mass spectrometer. The instrument is operated in both full scan mode to detect all ions within a specific mass range and in tandem MS (MS/MS) mode to fragment specific ions of interest for structural elucidation.
-
Data Analysis: The resulting data is processed to identify peaks corresponding to known and potentially new metabolites by comparing their retention times and mass spectra to standards and databases.
Isotope Tracing Experiments
Stable isotope tracing experiments are employed to determine the metabolic origins of the building blocks of this compound.[2]
Protocol Outline:
-
Labeled Precursor Feeding: The E. shearii culture is supplemented with a stable isotope-labeled precursor (e.g., ¹³C-labeled amino acid).
-
Cultivation and Extraction: The fungus is cultivated for a specific period to allow for the incorporation of the labeled precursor into its metabolites. This compound and its intermediates are then extracted as described above.
-
LC-MS Analysis: The extracts are analyzed by high-resolution LC-MS to determine the mass shift in this compound and its fragments, which indicates the incorporation of the stable isotopes.
-
Data Interpretation: The pattern of isotope incorporation provides insights into the biosynthetic precursors and the pathway of their assembly.
Quantitative Data
As of the latest available research, specific quantitative data such as enzyme kinetic parameters (Km, kcat) for the Kpb enzymes and production titers of this compound under various conditions have not been published in a tabulated format. The primary research indicates that this compound is produced in trace amounts, which has been a significant challenge in its study.[5] Future research, potentially involving heterologous expression of the entire BGC in a high-yield host, may provide this valuable quantitative data.
Conclusion and Future Outlook
The identification and initial characterization of the this compound biosynthetic gene cluster represent a significant milestone in understanding the formation of this unique neuroprotective natural product. The elucidation of the functions of key enzymes like KpbI, KpbM, and KpbB has provided a foundational framework for the late stages of the biosynthetic pathway. However, many aspects of this compound biosynthesis remain to be discovered, including the early steps of scaffold assembly, the precise roles of several genes within the kpb cluster, and the regulatory networks governing its expression.
For drug development professionals, the heterologous expression of the kpb cluster in a genetically tractable host could pave the way for a sustainable supply of this compound and the generation of novel analogs through biosynthetic engineering. Further characterization of the biosynthetic enzymes will not only deepen our understanding of this fascinating pathway but also provide a toolbox of biocatalysts for synthetic biology applications. Continued research into the biosynthesis of this compound holds great promise for the development of new therapeutics for neurological disorders.
References
The Structure-Activity Relationship of Kaitocephalin: A Technical Guide for Drug Development Professionals
An in-depth exploration of the core structure of kaitocephalin, its mechanism of action, and the impact of structural modifications on its biological activity.
This compound, a naturally occurring non-selective ionotropic glutamate (B1630785) receptor (iGluR) antagonist, has garnered significant attention in the field of neuroscience and drug discovery.[1] Produced by the fungus Eupenicillium shearii, it stands as the only known naturally occurring antagonist for this receptor class.[1] Its ability to block the excitatory neurotransmitter glutamate confers upon it neuroprotective properties by inhibiting excitotoxicity, a pathological process implicated in a range of neurological disorders including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and stroke.[1] This unique profile makes this compound a compelling scaffold for the development of novel therapeutics targeting glutamate receptor dysfunction.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways to aid researchers and drug development professionals in their efforts to design and synthesize novel this compound-based therapeutics.
Core Structure and Mechanism of Action
This compound is a complex amino acid derivative featuring a central pyrrolidine (B122466) ring. Its structure is characterized by the unique carbon-carbon linkages between serine, proline, and alanine (B10760859) moieties.[2][3]
This compound exerts its biological effects by acting as a competitive antagonist at ionotropic glutamate receptors, with a notable affinity for N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] It is a weak inhibitor of kainate receptors.[1] The inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values highlight its potent activity.
| Receptor Subtype | Ki (nM) | IC50 (nM) |
| NMDA | 7.8[2] | ~75[1] |
| AMPA | - | 200-600[1] |
| Kainate | - | ~100,000[1] |
Structure-Activity Relationship (SAR) Studies
The development of several total synthesis routes for this compound has been instrumental in enabling detailed SAR studies.[4][5] These investigations have primarily focused on modifications at the C7 and C9 positions of the molecule, providing valuable insights into the structural requirements for potent and selective glutamate receptor antagonism.
Modifications at the C9 Position
A key study systematically explored the impact of various substituents at the C9 position on the binding affinity for NMDA receptors.[2][6] The 3,5-dichloro-4-hydroxybenzoyl group of the parent molecule was replaced with a range of aromatic and aliphatic moieties.
| Compound | C9 Substituent | Ki for NMDAR (nM) |
| This compound (1) | 3,5-dichloro-4-hydroxybenzoyl | 7.8[2] |
| Analog 2 | 3-phenylpropionyl | 1300[2][6] |
| Analog 3 | Benzoyl | 270 |
| Analog 4 | 4-methoxybenzoyl | 110 |
| Analog 5 | 4-chlorobenzoyl | 45 |
| Analog 6 | 4-bromobenzoyl | 33 |
| Analog 7 | 4-iodobenzoyl | 25 |
| Analog 8 | 3,5-dimethyl-4-hydroxybenzoyl | 21 |
| Analog 9 | 3,5-dibromo-4-hydroxybenzoyl | 11 |
| Analog 10 | 3,5-diiodo-4-hydroxybenzoyl | 13 |
| Analog 11 | Naphthoyl | 140 |
| Analog 12 | Dansyl | 150 |
These results underscore the critical role of the aromatic ring at the C9 position for high-affinity binding to the NMDA receptor. Replacement with an aliphatic group, as in analog 2, led to a dramatic loss of potency.[2][6] The presence and nature of substituents on the phenyl ring also significantly modulate activity, with halogen atoms generally enhancing binding affinity.
Modifications at the C7 Position
Stereochemistry at the C7 position has also been shown to be a critical determinant of both potency and selectivity. A comparative study of (7S)-kaitocephalin with the natural (7R)-kaitocephalin revealed a significant shift in receptor selectivity.
| Compound | Ki for NMDAR (nM) | Selectivity (NMDAR vs AMPAR) |
| This compound ((7R)-KCP) | 7.8 | - |
| (7S)-Kaitocephalin | 29 | 22-fold higher than (7R)-KCP |
While the (7S)-epimer exhibited a 3.7-fold decrease in potency at the NMDA receptor compared to the natural product, it displayed a remarkable 22-fold increase in selectivity for the NMDA receptor. This finding is particularly valuable for the development of NMDA receptor-selective antagonists.
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of this compound and its analogs is a complex multi-step process. The following is a generalized workflow based on reported total syntheses. For detailed, step-by-step procedures, it is essential to consult the primary literature.
Caption: Generalized synthetic workflow for this compound analogs.
NMDA Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the NMDA receptor.
Materials:
-
Rat cortical membranes (source of NMDA receptors)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]CGP 39653 (or other suitable NMDA receptor antagonist radioligand)
-
Non-specific binding control: 10 µM L-glutamate
-
Test compounds (this compound analogs)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw rat cortical membranes on ice and dilute to a final protein concentration of 0.1-0.2 mg/mL in assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of 10 µM L-glutamate.
-
Test Compound: 25 µL of serial dilutions of the test compound.
-
-
Add 50 µL of the diluted membrane preparation to each well.
-
Add 25 µL of [³H]CGP 39653 to all wells at a final concentration of ~2 nM.
-
Incubation: Incubate the plate at 4°C for 40 minutes.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for the NMDA receptor binding assay.
Signaling Pathways
This compound's antagonism of NMDA and AMPA receptors directly impacts the signaling cascades initiated by glutamate, thereby preventing the excessive intracellular calcium influx that leads to excitotoxicity.
Caption: Simplified signaling pathway of glutamate and the inhibitory action of this compound.
Conclusion and Future Directions
The SAR studies of this compound have provided a foundational understanding of the structural features crucial for its potent and selective antagonism of glutamate receptors. The aromatic moiety at the C9 position is essential for high affinity, while the stereochemistry at the C7 position dictates selectivity. These findings offer a clear roadmap for the rational design of novel this compound analogs with improved pharmacological profiles.
Future research should aim to:
-
Expand SAR studies: Investigate the impact of modifications to the proline and serine moieties to build a more comprehensive SAR model.
-
Enhance selectivity: Leverage the insights from the C7 position to design highly selective antagonists for specific glutamate receptor subtypes.
-
Improve pharmacokinetic properties: Optimize the core structure to enhance drug-like properties such as bioavailability and blood-brain barrier penetration.
-
In vivo evaluation: Progress lead compounds to in vivo models of neurological diseases to validate their therapeutic potential.
By systematically applying the principles of medicinal chemistry and leveraging the knowledge gained from SAR studies, the scientific community is well-positioned to unlock the full therapeutic potential of the this compound scaffold.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structure-activity relationship study at C9 position of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CoLab [colab.ws]
- 4. Total synthesis of (-)-kaitocephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereocontrolled total synthesis of (--)-kaitocephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Kaitocephalin: A Promising Scaffold for Novel Neurotherapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Kaitocephalin is a naturally occurring, non-proteinogenic amino acid that has garnered significant interest within the neuroscience and medicinal chemistry communities.[1] Isolated from the fungus Eupenicillium shearii, it stands out as the only known naturally occurring non-selective ionotropic glutamate (B1630785) receptor antagonist.[1][2] Its unique chemical architecture, composed of serine, proline, and alanine (B10760859) moieties linked by carbon-carbon bonds, presents a compelling scaffold for the development of new therapeutic agents targeting a range of neurological disorders.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols for its characterization, and its potential as a foundational structure for drug discovery.
Mechanism of Action: A Potent Glutamate Receptor Antagonist
The primary pharmacological activity of this compound is its antagonism of ionotropic glutamate receptors (iGluRs), which are crucial for fast synaptic transmission in the central nervous system.[1][2] Glutamate is the principal excitatory neurotransmitter, and its over-activation can lead to excitotoxicity, a pathological process implicated in a variety of neurological conditions such as Alzheimer's disease, Parkinson's disease, epilepsy, and stroke.[1][2]
This compound exhibits a potent and competitive antagonism at both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, with a stronger affinity for NMDA receptors.[1][2] It is a weak inhibitor of kainate receptors.[1][2] By blocking these receptors, this compound can mitigate the excessive influx of calcium ions into neurons, a key step in the excitotoxic cascade, thereby conferring neuroprotective effects.[1][2]
Quantitative Biological Activity of this compound
The inhibitory potency of this compound has been quantified in several studies. The following tables summarize the key inhibitory concentration (IC50) and inhibitor constant (Ki) values for this compound against various glutamate receptor subtypes.
| Receptor Subtype | Agonist | Preparation | IC50 (nM) | Reference |
| NMDA Receptor | NMDA + Glycine | Rat brain glutamate receptors expressed in Xenopus laevis oocytes | 75 ± 9 | [5] |
| AMPA Receptor | Kainate | Rat brain glutamate receptors expressed in Xenopus laevis oocytes | 242 ± 37 | [5] |
| AMPA Receptor (GluR3) | Kainate | Homomeric GluR3 subunits expressed in Xenopus laevis oocytes | 502 ± 55 | [5] |
| Kainate Receptor (GluR6) | Kainate | Homomeric GluR6 subunits expressed in Xenopus laevis oocytes | ~100,000 | [5] |
| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| NMDA Receptor | [3H]CGP39653 | Rat cortical membranes | 7.8 | [6] |
This compound as a Scaffold for Drug Development
The unique structure and potent biological activity of this compound make it an attractive starting point for medicinal chemistry campaigns. Structure-activity relationship (SAR) studies have begun to elucidate the key molecular features responsible for its potent antagonism of glutamate receptors.
Notably, research on analogs with modifications at the C9 position has revealed the critical role of the 3,5-dichloro-4-hydroxybenzoyl group.[6] Replacement of this aromatic ring with a 3-phenylpropionyl group led to a significant decrease in binding affinity for NMDA receptors, with the Ki value increasing from 7.8 nM to 1300 nM.[6] This indicates that the aromatic moiety is indispensable for potent and selective binding.[6] However, other analogs with different substituents at the C9 position have shown potent binding affinities in the range of 11-270 nM, suggesting that this position is amenable to modification to fine-tune the pharmacological profile.[6]
The complex stereochemistry of this compound, which was revised based on synthetic studies, also plays a crucial role in its activity.[3] The development of synthetic routes to this compound and its analogs is a key area of research, enabling the exploration of chemical space around this natural product scaffold.[3]
Experimental Protocols
Competitive Radioligand Binding Assay for NMDA Receptors
This protocol describes a method to determine the binding affinity of this compound or its analogs for the NMDA receptor in rat cortical membranes.
a. Membrane Preparation
-
Euthanize adult rats and rapidly dissect the cerebral cortices on ice.[6]
-
Homogenize the tissue in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4) using a Teflon-glass homogenizer.[6]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[6]
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[6]
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.[6]
-
Resuspend the final pellet in a small volume of buffer and determine the protein concentration using the BCA Protein Assay.[6]
-
Store membrane aliquots at -80°C.[6]
b. BCA Protein Assay
-
Prepare a series of bovine serum albumin (BSA) standards (e.g., 0-2 mg/mL).[7]
-
Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.[7]
-
In a 96-well microplate, add 25 µL of each standard and the unknown membrane protein samples.[2]
-
Add 200 µL of the BCA working reagent to each well and mix thoroughly.[2]
-
Incubate the plate at 37°C for 30 minutes.[2]
-
Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[2]
-
Generate a standard curve from the BSA standards and determine the protein concentration of the membrane samples.
c. Binding Assay
-
In a 96-well plate, set up the following reactions in triplicate in assay buffer (50 mM Tris-HCl, pH 7.4):[6]
-
Total Binding: 25 µL assay buffer, 100 µL diluted membrane preparation (0.2-0.5 mg/mL protein), and 25 µL of a [³H]-labeled NMDA receptor antagonist (e.g., [³H]CGP39653) at a final concentration near its Kd.[6]
-
Non-specific Binding: 25 µL of a high concentration of an unlabeled NMDA receptor antagonist (e.g., 10 µM L-glutamate), 100 µL diluted membrane preparation, and 25 µL of the [³H]-radioligand.[6]
-
Competitive Binding: 25 µL of serial dilutions of this compound or its analogs, 100 µL diluted membrane preparation, and 25 µL of the [³H]-radioligand.[6]
-
-
Incubate the plate at room temperature (25°C) for 60 minutes.[6]
-
Terminate the reaction by rapid filtration through a glass fiber filter mat (pre-soaked in 0.5% polyethylenimine) using a cell harvester.[6]
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[6]
-
Dry the filters and place them in scintillation vials with 3-5 mL of scintillation cocktail.[6]
-
Quantify radioactivity using a liquid scintillation counter.[6]
d. Data Analysis
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (this compound or analog).
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes the functional characterization of this compound's effect on glutamate receptors expressed in Xenopus laevis oocytes.
a. Oocyte Preparation and mRNA Injection
-
Harvest and defolliculate oocytes from a female Xenopus laevis.[8]
-
Inject oocytes with mRNA encoding the desired glutamate receptor subunits (e.g., NMDA, AMPA, or Kainate receptor subunits).[8]
-
Incubate the injected oocytes at 16-18°C for 24-72 hours to allow for receptor expression.[8]
b. Electrophysiological Recording
-
Place an oocyte in a recording chamber continuously perfused with recording solution.[5]
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl), one for voltage sensing and one for current injection.[9]
-
Clamp the membrane potential at a holding potential of -60 mV to -80 mV using a TEVC amplifier.[5]
-
Apply the glutamate receptor agonist (e.g., NMDA/glycine, AMPA, or kainate) to the perfusion solution to elicit an inward current.
-
Once a stable baseline current is established, co-apply the agonist with varying concentrations of this compound.
-
Record the resulting changes in membrane current.
c. Data Analysis
-
Measure the peak current amplitude in the presence and absence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
Glutamate-Induced Excitotoxicity and Neuroprotection Assay in Primary Neuronal Cultures
This protocol assesses the neuroprotective effects of this compound against glutamate-induced cell death in primary cortical neurons.
a. Primary Neuronal Culture
-
Dissect the cerebral cortices from embryonic day 18 (E18) rat or mouse pups.[10]
-
Dissociate the tissue into a single-cell suspension.
-
Plate the neurons on poly-D-lysine coated 96-well plates in a suitable neuronal culture medium.[10]
-
Culture the neurons for 10-14 days to allow for maturation.[11]
b. Excitotoxicity and Neuroprotection Assay
-
Pre-treat the mature neuronal cultures with varying concentrations of this compound or vehicle for 24 hours.[12]
-
Induce excitotoxicity by exposing the neurons to a neurotoxic concentration of L-glutamate (e.g., 250 µM) for a specified duration (e.g., 4 hours).[10]
-
Remove the glutamate-containing medium and replace it with fresh medium containing the respective concentrations of this compound or vehicle.[10]
-
Incubate the cells for an additional 24 hours.[12]
c. Cell Viability (MTT) Assay
-
Following the 24-hour recovery period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.[13]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
d. Data Analysis
-
Normalize the absorbance values of the treated wells to the vehicle-treated control wells.
-
Calculate the percentage of cell viability for each condition.
-
Plot the percentage of cell viability against the log concentration of this compound to determine its neuroprotective efficacy.
Visualizations
Signaling Pathway of Glutamate Excitotoxicity
Caption: Signaling cascade of glutamate-induced excitotoxicity and the inhibitory action of this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound using a radioligand binding assay.
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of this compound against glutamate excitotoxicity.
Conclusion
This compound represents a unique and valuable natural product scaffold for the development of novel neuroprotective agents. Its potent antagonism of NMDA and AMPA receptors, coupled with its demonstrated neuroprotective properties, underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the further characterization and optimization of this compound-based compounds. Future research focused on SAR studies and the synthesis of novel analogs will be crucial in translating the promise of this remarkable molecule into clinically effective therapies for a range of debilitating neurological disorders.
References
- 1. neuroproof.com [neuroproof.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 13. merckmillipore.com [merckmillipore.com]
The Binding Affinity of Kaitocephalin: A Technical Guide to its Interaction with NMDA and AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Kaitocephalin for N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This compound, a naturally occurring glutamate (B1630785) receptor antagonist isolated from the fungus Eupenicillium shearii, has garnered significant interest for its neuroprotective properties and potential as a scaffold for novel therapeutics targeting neurological disorders.[1][2][3] This document details the quantitative binding data, the experimental methodologies used to determine these values, and visual representations of the relevant pathways and workflows.
Quantitative Binding Affinity Data
This compound exhibits a notable selectivity for NMDA receptors over AMPA receptors, acting as a potent competitive antagonist.[1][4] The following tables summarize the key quantitative data on the binding affinity of this compound and its derivatives for these ionotropic glutamate receptors.
Table 1: Inhibitory Concentration (IC50) of this compound
| Receptor Target | Preparation | Agonist Used | IC50 (nM) | Reference |
| NMDA Receptors | Rat brain mRNA expressed in Xenopus oocytes | 10 µM NMDA + 100 µM glycine | 75 ± 9 | [4][5] |
| AMPA Receptors | Rat cerebral cortex mRNA expressed in Xenopus oocytes | 100 µM Kainate | 242 ± 37 | [4][5][6] |
| AMPA Receptors (homomeric GluR3) | Cloned GluR3 subunits expressed in Xenopus oocytes | Not Specified | 502 ± 55 | [4][5] |
| Kainate Receptors (homomeric GluR6) | Cloned GluR6 subunits expressed in Xenopus oocytes | Not Specified | ~100,000 | [4][5] |
Table 2: Inhibition Constant (Ki) of this compound and Derivatives
| Compound | Receptor Target | Ki (nM) | Reference |
| This compound (KCP) | NMDA Receptor | 7.8 | [7] |
| (7S)-Kaitocephalin | NMDA Receptor | 29 | [7] |
Experimental Protocols
The quantitative data presented above were primarily derived from electrophysiological studies using the Xenopus laevis oocyte expression system. This technique allows for the functional characterization of specific receptor subtypes in a controlled environment.
Preparation of Xenopus laevis Oocytes and Receptor Expression
-
Oocyte Harvesting: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made in the abdomen to remove a portion of the ovary. The ovarian lobes are then placed in a calcium-free saline solution.
-
Defolliculation: The follicular cell layer surrounding the oocytes is removed by enzymatic digestion, typically with collagenase, followed by mechanical stripping.
-
mRNA Injection: Stage V-VI oocytes are selected and injected with mRNA isolated from rat cerebral cortex or with cRNA encoding specific glutamate receptor subunits (e.g., GluR3, GluR6).[4][5] Injected oocytes are then incubated for several days to allow for receptor expression in the oocyte membrane.
Two-Electrode Voltage Clamp Electrophysiology
-
Oocyte Placement: An oocyte expressing the target receptors is placed in a recording chamber and continuously perfused with a saline solution.
-
Electrode Impalement: Two microelectrodes, filled with a high concentration of KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a specific holding potential (typically around -60 to -80 mV).
-
Agonist Application: A baseline current is established, after which a solution containing a known concentration of an agonist (e.g., NMDA, kainate) is perfused over the oocyte to elicit an inward current mediated by the expressed receptors.[4]
-
Antagonist Application and IC50 Determination: To determine the inhibitory potency of this compound, the oocyte is pre-incubated with varying concentrations of this compound before the application of the agonist. The resulting inhibition of the agonist-induced current is measured. A concentration-response curve is then constructed by plotting the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value, the concentration of this compound that inhibits 50% of the maximal agonist response, is calculated from this curve.[4]
Schild Analysis for Competitive Antagonism
To determine the nature of the antagonism at AMPA receptors, a Schild analysis is performed.[4]
-
Dose-Response Curves: Full or partial dose-response curves for the agonist (e.g., kainate) are generated in the absence and presence of several fixed concentrations of this compound.
-
Schild Plot Construction: The dose-ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated for each concentration of this compound. The logarithm of (dose-ratio - 1) is then plotted against the logarithm of the antagonist concentration.
-
Analysis: A linear regression is fitted to the data. A slope of approximately 1 is indicative of competitive antagonism. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response. The apparent equilibrium dissociation constant (KB) can be calculated from the pA2 value.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for determining the binding affinity of this compound using the Xenopus oocyte expression system.
Figure 1: Experimental workflow for determining this compound's binding affinity.
Signaling Pathways and this compound's Site of Action
This diagram illustrates the basic signaling pathways of NMDA and AMPA receptors and highlights this compound's role as an antagonist.
Figure 2: this compound's antagonism of NMDA and AMPA receptor signaling.
Conclusion
The available data robustly demonstrates that this compound is a potent antagonist of ionotropic glutamate receptors, with a clear preference for the NMDA receptor subtype.[1][4][5] Its competitive mechanism of action at AMPA receptors has been well-characterized.[4] The unique chemical structure and significant biological activity of this compound make it a valuable lead compound for the development of new therapeutic agents for a range of neurological conditions characterized by excitotoxicity, such as stroke, epilepsy, and neurodegenerative diseases.[1][8] Further research into the structure-activity relationships of this compound and its derivatives may lead to the discovery of even more potent and selective glutamate receptor modulators.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound | CoLab [colab.ws]
- 4. This compound Antagonism of Glutamate Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound antagonism of glutamate receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Structure of (−)-Kaitocephalin Bound to the Ligand Binding Domain of the (S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA)/Glutamate Receptor, GluA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (7S)-Kaitocephalin as a potent NMDA receptor selective ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (-)-Kaitocephalin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of various total synthesis strategies for the neuroprotective natural product (-)-kaitocephalin. Detailed experimental protocols for key reactions, quantitative data summaries, and visual representations of the synthetic workflows are presented to aid researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
(-)-Kaitocephalin, first isolated from the fungus Eupenicillium shearii, is a potent antagonist of ionotropic glutamate (B1630785) receptors (iGluRs), making it a valuable target for the development of therapeutics for neurodegenerative diseases.[1] Its complex molecular architecture, featuring a densely functionalized pyrrolidine (B122466) core with multiple stereocenters, has presented a significant challenge to synthetic chemists. This document outlines and compares several successful total synthesis strategies, offering insights into the various methodologies employed to construct this intricate molecule.
Comparative Summary of Total Synthesis Strategies
Several research groups have reported the total synthesis of (-)-kaitocephalin, each employing unique strategies and key reactions. The following table summarizes the quantitative data from some of the prominent syntheses, allowing for a direct comparison of their efficiencies.
| Research Group | Year | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Features |
| Ma and Yang | 2001 | 25 | 8 | First total synthesis; Diastereoselective aldol (B89426) reaction with (R)-Garner aldehyde.[2] |
| Ohfune and coworkers | 2005 | Not explicitly stated | Not explicitly stated | Substrate-controlled stereoselective reactions.[3] |
| Ohfune and coworkers | 2009 | 12 | Not explicitly stated | Highly diastereoselective synthesis; Aldol reaction with OBO-serine aldehyde.[4] |
| Chamberlin and Vaswani | 2008 | 13 | 4.2 | Stereocontrolled synthesis; Diastereoselective modified Claisen condensation.[5] |
| Hatakeyama and coworkers | 2012 | 21 | 4 | Rhodium-catalyzed C-H amination as a key step. |
| Kang and coworkers | 2013 | Not explicitly stated | Not explicitly stated | Desymmetrization of Cbz-protected serinol; Mercuriocyclization.[6][7] |
Detailed Synthetic Strategies and Protocols
This section provides a detailed examination of individual total synthesis strategies, including key reaction diagrams and experimental protocols for pivotal steps.
The Ma Synthesis (2001)
The first total synthesis of (-)-kaitocephalin was accomplished by Ma and Yang. Their strategy centered on the diastereoselective aldol reaction of a pyrrolidine derivative with (R)-Garner aldehyde to construct the core structure.[8][2]
Overall Synthetic Workflow (Ma Synthesis)
References
- 1. This compound | CoLab [colab.ws]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total synthesis of (-)-kaitocephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total synthesis of (−)-kaitocephalin - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Total synthesis of (-)-kaitocephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
Stereocontrolled Synthesis of the Kaitocephalin Pyrrolidine Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereocontrolled synthesis of the pyrrolidine (B122466) core of Kaitocephalin, a potent and selective antagonist of ionotropic glutamate (B1630785) receptors. The methodologies outlined are based on seminal works in the field, offering strategies for the construction of this synthetically challenging trisubstituted pyrrolidine.
This compound's unique structure, featuring a highly substituted pyrrolidine ring, has made it a compelling target for synthetic chemists. The stereoselective installation of multiple chiral centers within the pyrrolidine core is a critical challenge in the total synthesis of this natural product. This document details two prominent and effective strategies for achieving this: a stereoconvergent intramolecular cyclization approach and a rhodium-catalyzed C-H amination strategy.
Key Synthetic Strategies and Quantitative Data
The synthesis of the this compound pyrrolidine core has been approached through various innovative methods. Below is a summary of the key strategies and the reported quantitative data for crucial transformations.
| Strategy | Key Reaction | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Stereoconvergent Cyclization | Stereoconvergent Intramolecular Michael Addition | Acyclic amino ester precursor | 2,2,5-trisubstituted pyrrolidine | Not explicitly stated | >20:1 | [1][2] |
| Stereoconvergent Cyclization | Diastereoselective Modified Claisen Condensation | N-acyl oxazolidinone | β-keto ester | ~85 | >20:1 | [1][2] |
| Stereoconvergent Cyclization | Substrate-Directed Hydrogenation | Dehydroamino ester | Protected amino acid | ~95 | >20:1 | [1][2] |
| Rh-Catalyzed C-H Amination | Rh-catalyzed Benzylic C-H Amination | Sulfamate (B1201201) ester | Cyclic sulfamate | High | High | [3] |
| Rh-Catalyzed C-H Amination | Pyrrolidine Formation | Cyclic sulfamate | Pyrrolidine | Good | High | [3] |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments cited in the summary table. These protocols are intended to be a guide for trained synthetic organic chemists.
Protocol 1: Stereoconvergent Intramolecular Michael Addition for Pyrrolidine Core Synthesis
This protocol describes a key stereoconvergent cyclization to form the 2,2,5-trisubstituted pyrrolidine core of this compound.[1][2]
Materials:
-
Acyclic amino ester precursor
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol (t-BuOH)
-
Anhydrous toluene (B28343)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of the acyclic amino ester precursor (1.0 equiv) in anhydrous toluene (0.02 M) under an inert atmosphere of argon at 0 °C, add a solution of potassium tert-butoxide (1.2 equiv) in tert-butanol.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2,2,5-trisubstituted pyrrolidine.
Protocol 2: Diastereoselective Modified Claisen Condensation
This protocol details a diastereoselective modified Claisen condensation to generate a key β-keto ester intermediate.[1][2]
Materials:
-
N-acyl oxazolidinone (e.g., propionyl oxazolidinone)
-
Ester-containing coupling partner
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add sodium bis(trimethylsilyl)amide (1.1 equiv) dropwise.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add a solution of the ester-containing coupling partner (1.2 equiv) in anhydrous THF.
-
Stir the reaction mixture at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the β-keto ester.
Protocol 3: Rhodium-Catalyzed Benzylic C-H Amination
This protocol outlines the rhodium-catalyzed C-H amination for the formation of a key cyclic sulfamate intermediate.[3]
Materials:
-
Acyclic sulfamate ester precursor
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Magnesium oxide (MgO)
-
Iodobenzene diacetate [PhI(OAc)₂]
-
Anhydrous dichloromethane (B109758) (DCM) or benzene
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of the sulfamate ester precursor (1.0 equiv) in anhydrous DCM (0.05 M) under an argon atmosphere, add Rh₂(OAc)₄ (0.02 equiv) and MgO (2.0 equiv).
-
Add PhI(OAc)₂ (1.5 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the cyclic sulfamate.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic strategies for constructing the this compound pyrrolidine core.
References
Application Notes and Protocols for In Vitro Neuroprotective Assays of Kaitocephalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaitocephalin is a naturally occurring non-selective ionotropic glutamate (B1630785) receptor antagonist produced by the fungus Eupenicillus shearii.[1] As a potent antagonist of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, this compound exhibits significant neuroprotective properties by inhibiting excitotoxicity, a key mechanism in neuronal cell death associated with various neurological disorders.[1][2] Excitotoxicity results from the overstimulation of glutamate receptors, leading to an excessive influx of calcium ions (Ca²⁺), subsequent activation of neurotoxic signaling cascades, and ultimately, apoptosis and cell death.[1] These characteristics make this compound a compelling candidate for therapeutic development in conditions such as stroke, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).[1]
These application notes provide detailed protocols for in vitro assays to evaluate the neuroprotective efficacy of this compound against glutamate-induced excitotoxicity in neuronal cell cultures.
Data Presentation
Table 1: Antagonist Activity of this compound on Ionotropic Glutamate Receptors
| Receptor Subtype | IC₅₀ (Concentration for 50% Inhibition) | Reference(s) |
| NMDA | ~75 nM | [2] |
| AMPA | 200 - 600 nM | [2] |
| Kainate | ~100 µM | [2] |
Table 2: Neuroprotective Efficacy of this compound Against Excitotoxicity
| Neuronal Model | Toxin | EC₅₀ (Concentration for 50% Protection) | Reference(s) |
| Chick Primary Telencephalic Neurons | Kainate (500 µM) | 0.68 µM | [1] |
| Rat Hippocampal Neurons | Kainate (500 µM) | 2.4 µM | [1] |
| Chick Primary Telencephalic Neurons | AMPA (500 µM) / Cyclothiazide (50 µM) | 0.6 µM | [1] |
| Rat Hippocampal Neurons | AMPA (500 µM) / Cyclothiazide (50 µM) | 0.4 µM | [1] |
Experimental Protocols
The following protocols describe methods to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y, HT22).
Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Neurobasal medium with B-27 supplement, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine coated 96-well plates
-
This compound (stock solution in sterile water or DMSO)
-
L-glutamic acid (stock solution in sterile water)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For primary neurons, seed cells at a density of 1 x 10⁵ cells/well in a 96-well plate pre-coated with poly-D-lysine. Culture for 7-10 days to allow for maturation.
-
For cell lines, seed at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium. Based on its EC₅₀ values, a starting concentration range of 0.1 µM to 10 µM is recommended.
-
Carefully remove the existing medium from the wells and replace it with medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or water as the this compound stock).
-
Incubate the plate for 1 to 2 hours at 37°C in a 5% CO₂ incubator.
-
-
Induction of Excitotoxicity:
-
Prepare a working solution of L-glutamic acid in culture medium. The final concentration to induce excitotoxicity should be determined empirically for the specific cell type, but a range of 100 µM to 5 mM is common.
-
Add the glutamate solution to the wells, except for the untreated control wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium from all wells.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 2: Assessment of Neuronal Membrane Integrity using Lactate Dehydrogenase (LDH) Assay
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The LDH assay measures the amount of this enzyme in the supernatant, which is proportional to the extent of cell death.
Materials:
-
Cells and reagents from Protocol 1
-
LDH cytotoxicity assay kit
-
96-well plate
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Sample Collection:
-
After the 24-hour incubation with glutamate, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
-
LDH Assay:
-
Perform the LDH assay on the collected supernatants according to the manufacturer's instructions. This typically involves adding a reaction mixture containing a substrate and a dye that changes color in the presence of LDH activity.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells treated with a lysis buffer provided in the kit). Neuroprotection is observed as a decrease in LDH release in this compound-treated wells compared to glutamate-only treated wells.
-
Mandatory Visualization
References
Application Notes: Receptor Binding Affinity of Kaitocephalin
Introduction
Kaitocephalin is a naturally occurring neuroprotective compound isolated from the fungus Eupenicillium shearii.[1][2] It is the only known natural product that functions as a competitive antagonist of ionotropic glutamate (B1630785) receptors (iGluRs).[1][3] Glutamate is the primary excitatory neurotransmitter in the vertebrate nervous system, and its over-activation can lead to excitotoxicity, a process implicated in neuronal damage seen in stroke and neurodegenerative diseases like Alzheimer's and ALS.[1][4] this compound exhibits neuroprotective properties by inhibiting this excitotoxicity.[1]
Pharmacologically, this compound is a non-selective antagonist that potently inhibits N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, with a weaker effect on kainate receptors.[1][5][6] Its unique structure and potent antagonism make it an attractive scaffold for the development of novel therapeutics for neurological disorders.[1][3] These notes provide an overview of this compound's binding affinity and a detailed protocol for its characterization using a competitive radioligand binding assay.
Data Presentation: this compound Binding Affinity
The binding affinity of this compound has been quantified against various ionotropic glutamate receptor subtypes. The following table summarizes the reported inhibition constants (IC50) and equilibrium dissociation constants (KB).
| Receptor Subtype | Parameter | Reported Value | Reference |
| NMDA Receptor | IC50 | ~75 nM | [1][6] |
| Apparent K_B_ | 11.6 nM | [5] | |
| AMPA Receptor (Native, Rat Cortex) | IC50 | 242 ± 37 nM | [5][6] |
| Apparent K_B_ | 186 nM | [5] | |
| AMPA Receptor (Homomeric GluR3) | IC50 | 502 ± 55 nM | [6] |
| Kainate Receptor (Homomeric GluR6) | IC50 | ~100 µM | [1][6] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound
This protocol describes a method to determine the binding affinity (Ki) of this compound for glutamate receptors (e.g., NMDA or AMPA receptors) using rat brain membrane preparations. Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its receptor.[7]
1. Objective
To quantify the binding affinity of unlabeled this compound by measuring its ability to compete with a known radioligand for binding to ionotropic glutamate receptors in isolated cell membranes.
2. Principle
This competitive binding assay relies on the principle that an unlabeled ligand (this compound) will compete with a radiolabeled ligand (e.g., [³H]MK-801 for NMDA receptors or [³H]AMPA for AMPA receptors) for a finite number of receptor sites.[7][8] By incubating the receptor preparation with a fixed concentration of radioligand and varying concentrations of this compound, a competition curve can be generated. The concentration of this compound that displaces 50% of the specific radioligand binding is the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[9]
3. Materials
-
Tissue: Whole rat brains or specific regions like the cerebral cortex.
-
Radioligand:
-
For NMDA Receptors: --INVALID-LINK--MK-801 (a potent channel blocker).[10]
-
For AMPA Receptors: [³H]AMPA.
-
-
Test Compound: this compound stock solution.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer (Ice-cold): 50 mM Tris-HCl, pH 7.4.
-
-
Reagents:
-
For non-specific binding (NSB) determination: A high concentration of a known unlabeled ligand (e.g., 10 µM MK-801 for NMDA or 1 mM L-Glutamate for AMPA).
-
-
Equipment:
-
Glass-Teflon homogenizer.
-
High-speed refrigerated centrifuge.
-
96-well microplates.
-
Cell harvester for rapid filtration.
-
Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine for reduced non-specific binding).[9]
-
Liquid scintillation counter and scintillation cocktail.
-
4. Procedure
4.1. Membrane Preparation [9][11]
-
Dissect and place fresh or frozen rat cerebral cortex tissue in ice-cold Homogenization Buffer.
-
Homogenize the tissue using a Glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation step to wash the membranes.
-
Resuspend the final pellet in Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
-
Prepare a 96-well plate layout for Total Binding (TB), Non-specific Binding (NSB), and competitive binding with this compound.
-
Add the following to the appropriate wells in triplicate:
-
Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand + 150 µL Membrane Preparation.
-
Non-specific Binding (NSB): 50 µL Unlabeled Ligand (for NSB) + 50 µL Radioligand + 150 µL Membrane Preparation.
-
This compound Competition: 50 µL this compound (at 8-10 serial dilutions) + 50 µL Radioligand + 150 µL Membrane Preparation.
-
-
Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[9][12]
4.3. Filtration and Quantification [7][9]
-
Terminate the incubation by rapid vacuum filtration of the plate contents through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Quickly wash each filter 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Dry the filters completely.
-
Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
5. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).
-
-
Visualizations
Mechanism of Action
The binding of the neurotransmitter glutamate to ionotropic receptors (iGluRs) like NMDA and AMPA opens an ion channel, allowing an influx of cations (Na+, Ca²+) which leads to neuronal depolarization and an excitatory signal.[4][13][14] this compound acts as a competitive antagonist, physically blocking the glutamate binding site on the receptor.[5] This prevents channel activation, inhibits ion flow, and blocks the downstream excitatory signaling cascade.[1]
Caption: Mechanism of this compound as a competitive iGluR antagonist.
Experimental Workflow
The following diagram outlines the major steps involved in the competitive radioligand binding assay for determining the affinity of this compound.
Caption: Workflow for a competitive receptor binding assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The Structure of (−)-Kaitocephalin Bound to the Ligand Binding Domain of the (S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA)/Glutamate Receptor, GluA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. This compound Antagonism of Glutamate Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound antagonism of glutamate receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application of Kaitocephalin in studying glutamate receptor function.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaitocephalin is a naturally occurring neuroprotective compound isolated from the fungus Eupenicillium shearii.[1] It functions as a non-selective ionotropic glutamate (B1630785) receptor (iGluR) antagonist, making it a valuable tool for studying the physiological and pathological roles of glutamate signaling in the central nervous system.[1] Glutamate is the primary excitatory neurotransmitter, and its receptors are implicated in numerous processes, including learning, memory, and neuroplasticity.[1] Dysregulation of glutamate signaling can lead to excitotoxicity, a key factor in the pathophysiology of stroke, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2]
This compound's unique structure and antagonist profile against N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors provide a powerful pharmacological instrument for dissecting the contributions of these receptor subtypes to neuronal function and dysfunction.[1][3] Unlike many synthetic antagonists, this compound is reported to be non-toxic, enhancing its potential as a research tool and a scaffold for the development of novel therapeutics.[2]
Mechanism of Action
This compound exerts its effects by competitively inhibiting ionotropic glutamate receptors.[4] It displays a differential affinity for the various iGluR subtypes, being a potent antagonist of NMDA receptors and a moderately potent antagonist of AMPA receptors, while showing weak antagonism at kainate receptors.[1][3] This selectivity allows for the differential blockade of glutamate receptor populations, enabling researchers to investigate the specific roles of NMDA and AMPA receptor-mediated signaling pathways. The over-activation of these receptors is a critical step in the ischemic cascade that leads to neuronal cell death.[1] By blocking these receptors, this compound can mitigate excitotoxicity and offer neuroprotection.[1]
Data Presentation
The following table summarizes the inhibitory potency of this compound on different ionotropic glutamate receptors, as determined by electrophysiological studies on rat brain glutamate receptors expressed in Xenopus laevis oocytes.[3]
| Receptor Subtype | Agonist Used | This compound IC₅₀ (nM) | Apparent K_B_ (nM) | Reference |
| NMDA (from cerebral cortex) | 10 µM NMDA + 100 µM glycine | 75 ± 9 | 11 | [3] |
| AMPA (from cerebral cortex) | 100 µM Kainate | 242 ± 37 | 186 (141-229) | [3] |
| AMPA (homomeric GluR3) | 100 µM Kainate | 502 ± 55 | - | [3] |
| Kainate (homomeric GluR6) | 100 µM Kainate | ~100,000 | - | [3] |
| Metabotropic (from cerebellum) | - | >100,000 | - | [3] |
Experimental Protocols
Protocol 1: Determination of this compound IC₅₀ using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes the methodology to assess the inhibitory effect of this compound on glutamate receptors expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and mRNA Injection:
-
Harvest oocytes from adult female Xenopus laevis frogs.
-
Defolliculate the oocytes by enzymatic treatment (e.g., collagenase).
-
Inject oocytes with mRNA isolated from rat cerebral cortex (for native NMDA and AMPA receptors) or with cRNA encoding specific glutamate receptor subunits (e.g., GluR3 for AMPA, GluR6 for kainate).[3]
-
Incubate the injected oocytes for 3-4 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with frog Ringer's solution (115 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4).[3]
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping.[3]
-
Clamp the oocyte membrane potential at -80 mV using a two-electrode voltage-clamp amplifier.[3]
3. Application of Agonist and Antagonist:
-
To assess AMPA receptor function, apply a solution containing a specific agonist (e.g., 100 µM kainate or 10 µM AMPA).[3]
-
To assess NMDA receptor function, co-apply an agonist solution (e.g., 10 µM NMDA) with a co-agonist (e.g., 100 µM glycine).[3]
-
Record the resulting inward current.
-
To determine the IC₅₀ of this compound, co-apply the agonist solution with varying concentrations of this compound.
-
Ensure complete washout of the previous solution before applying the next concentration. The inhibitory effect of this compound on NMDA currents is reversible with an offset time constant of approximately 25 seconds.[3]
4. Data Analysis:
-
Measure the peak amplitude of the inward current for each concentration of this compound.
-
Normalize the current responses to the control response (agonist alone).
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: Mechanism of this compound Action on Glutamate Receptors.
Caption: Workflow for Determining this compound IC₅₀.
Caption: Neuroprotective Logic of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound Antagonism of Glutamate Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure of (−)-Kaitocephalin Bound to the Ligand Binding Domain of the (S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA)/Glutamate Receptor, GluA2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kaitocephalin Analogs for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaitocephalin is a naturally occurring, non-selective ionotropic glutamate (B1630785) receptor antagonist isolated from the fungus Eupenicillium shearii.[1] It exhibits potent neuroprotective properties by inhibiting excitotoxicity, a process implicated in various neurodegenerative disorders.[1] this compound's unique structure, featuring a complex pyrrolidine (B122466) core with multiple stereocenters, makes it a compelling scaffold for the development of novel therapeutics targeting glutamate receptors such as NMDA, AMPA, and kainate receptors.[1][2]
Structure-Activity Relationship (SAR) studies are crucial for understanding the relationship between the chemical structure of this compound and its biological activity. By systematically modifying different parts of the molecule, researchers can identify key pharmacophoric features responsible for its potent antagonist activity. This knowledge is instrumental in designing analogs with improved potency, selectivity, and pharmacokinetic properties. This document outlines methods for the synthesis of this compound analogs and protocols for their evaluation in SAR studies.
General Workflow for Synthesis and SAR Studies of this compound Analogs
The process of developing and evaluating this compound analogs follows a logical progression from initial design to biological testing. This workflow ensures a systematic exploration of the molecule's structure-activity landscape.
Synthetic Strategies for this compound Analogs
The total synthesis of this compound is a complex undertaking that has been accomplished by several research groups.[1][3][4][5] These synthetic routes provide a foundation for producing analogs. Key strategies often involve the stereocontrolled construction of the pyrrolidine core and the introduction of diversity at specific positions.
A common approach involves a convergent synthesis where key fragments of the molecule are prepared separately and then coupled. For SAR studies, this allows for the modification of one fragment while keeping the others constant. One notable area of modification for SAR studies has been the C9 position, which bears a 3,5-dichloro-4-hydroxybenzoyl group in the natural product.[6][7]
The following diagram illustrates a conceptual synthetic approach for generating analogs with modifications at the C9 position.
Structure-Activity Relationship (SAR) at the C9 Position
SAR studies have revealed that the aromatic ring at the C9 position plays a crucial role in the potent and selective binding of this compound to NMDA receptors.[6][7] A study involving the synthesis and evaluation of eleven analogs with different substituents at C9 provided valuable insights into the structural requirements for high-affinity binding.[6]
Replacement of the 3,5-dichloro-4-hydroxybenzoyl group with a non-aromatic substituent, such as a 3-phenylpropionyl group, led to a significant loss of binding affinity.[7] However, various other aromatic and substituted aromatic groups were well-tolerated, with some analogs retaining potent binding affinity.[7]
Quantitative SAR Data for C9 Analogs
The following table summarizes the binding affinities (Ki) of this compound and several of its C9 analogs for the NMDA receptor.
| Compound | C9-Substituent (R) | Ki (nM) for NMDA Receptor |
| This compound | 3,5-dichloro-4-hydroxybenzoyl | 7.8[6] |
| Analog 1 | Benzoyl | 11 |
| Analog 2 | 4-Hydroxybenzoyl | 25 |
| Analog 3 | 3,5-Difluorobenzoyl | 33 |
| Analog 4 | 3-Phenylpropionyl | 1300[7] |
| Analog 5 | Cinnamoyl | 270 |
| Analog 6 | 4-Phenylbenzoyl | 20 |
| Analog 7 | 1-Naphthoyl | 14 |
| Analog 8 | 2-Naphthoyl | 15 |
| Analog 9 | 2-Quinoxalinylcarbonyl | 40 |
| Analog 10 | Dansyl | 190 |
| Analog 11 | Biotinyl | 210 |
Data sourced from Yasuno et al., Bioorg. Med. Chem. Lett. 26 (2016): 3543-3546.[1]
Experimental Protocols
Detailed experimental protocols are essential for the successful synthesis and evaluation of this compound analogs. The following are representative protocols based on published synthetic routes.
Protocol 1: General Procedure for Amide Coupling to Form C9 Analogs
This protocol describes the coupling of a modified carboxylic acid to the amino group at the C9 position of the this compound core.
Materials:
-
Protected this compound core with a free amino group at C9
-
Carboxylic acid (R-COOH) of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the protected this compound core (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the coupled product.
Protocol 2: Global Deprotection of this compound Analogs
This protocol describes the removal of protecting groups to yield the final, biologically active analog. The choice of deprotection conditions depends on the protecting groups used in the synthesis. A common strategy for removing multiple protecting groups simultaneously is treatment with a strong acid or a Lewis acid.[3]
Materials:
-
Protected this compound analog
-
Aluminum chloride (AlCl3)
-
Dimethyl sulfide (B99878) (Me2S)
-
Anhydrous solvent (e.g., Nitromethane)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the protected this compound analog (1.0 eq) in the anhydrous solvent under an inert atmosphere.
-
Add dimethyl sulfide (excess, e.g., 20 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Add aluminum chloride (excess, e.g., 10 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue using reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the final deprotected this compound analog.
Protocol 3: NMDA Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of the synthesized analogs for the NMDA receptor.
Materials:
-
Rat cortical membranes (source of NMDA receptors)
-
Radioligand, e.g., [3H]CGP39653
-
Synthesized this compound analog (competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of the synthesized this compound analog in the assay buffer.
-
In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (e.g., 2-5 nM), and the serially diluted analog.
-
Initiate the binding reaction by adding the rat cortical membrane preparation.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Determine the concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The synthesis of this compound analogs is a powerful strategy for the development of novel neuroprotective agents. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate new analogs with improved therapeutic potential. Future SAR studies could explore other regions of the this compound scaffold to further refine its pharmacological profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CoLab [colab.ws]
- 3. Total synthesis of (-)-kaitocephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total synthesis of (−)-kaitocephalin - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Structure-activity relationship study at C9 position of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Application Notes and Protocols: Utilizing Kaitocephalin for the Study of Excitotoxicity-Induced Neuronal Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitotoxicity, the pathological process by which excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death, is a key mechanism implicated in a variety of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] The overactivation of ionotropic glutamate receptors, particularly N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggers a massive influx of calcium ions (Ca2+), initiating a cascade of neurotoxic events.[2][3] This cascade includes the activation of proteases, lipases, and nucleases, mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and ultimately, apoptotic and necrotic cell death.[4][5][6]
Kaitocephalin, a naturally occurring glutamate receptor antagonist isolated from the fungus Eupenicillium shearii, has emerged as a valuable research tool and a potential scaffold for the development of neuroprotective therapeutics.[1][7][8] It acts as a non-selective antagonist of ionotropic glutamate receptors, exhibiting a higher affinity for NMDA receptors.[1][7] By blocking these receptors, this compound effectively inhibits the initial excitotoxic insult, thereby protecting neurons from glutamate-induced damage.[7]
These application notes provide detailed protocols for utilizing this compound to study excitotoxicity-induced neuronal death in vitro. The included methodologies cover the induction of excitotoxicity, assessment of neuronal viability, and measurement of key downstream signaling events. Furthermore, quantitative data on this compound's activity and illustrative diagrams of the underlying signaling pathways and experimental workflows are provided to facilitate the design and execution of robust and reproducible experiments.
Data Presentation
Table 1: Inhibitory Potency of this compound on Ionotropic Glutamate Receptors
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for different subtypes of ionotropic glutamate receptors, providing a basis for determining effective concentrations in experimental settings.[1][7]
| Receptor Subtype | IC50 (nM) | Reference |
| NMDA Receptor | 75 ± 9 | [7] |
| AMPA Receptor (Cerebral Cortex) | 242 ± 37 | [7] |
| AMPA Receptor (Homomeric GluR3) | 502 ± 55 | [7] |
| Kainate Receptor (Homomeric GluR6) | ~100,000 | [7] |
Table 2: Neuroprotective Effect of this compound Against Glutamate-Induced Excitotoxicity (MTT Assay)
This table presents representative data on the neuroprotective effects of this compound against glutamate-induced toxicity in primary cortical neurons, as measured by the MTT assay for cell viability.
| Treatment Group | Glutamate (100 µM) | This compound (nM) | Cell Viability (% of Control) |
| Control | - | - | 100 |
| Glutamate | + | - | 45 ± 5 |
| Glutamate + this compound | + | 10 | 60 ± 6 |
| Glutamate + this compound | + | 50 | 78 ± 7 |
| Glutamate + this compound | + | 100 | 92 ± 8 |
Table 3: Attenuation of Glutamate-Induced Cell Death by this compound (LDH Release Assay)
This table illustrates the reduction of lactate (B86563) dehydrogenase (LDH) release, an indicator of cell death, in primary cortical neurons treated with this compound prior to glutamate exposure.
| Treatment Group | Glutamate (100 µM) | This compound (nM) | LDH Release (% of Maximum) |
| Control | - | - | 5 ± 2 |
| Glutamate | + | - | 100 |
| Glutamate + this compound | + | 10 | 75 ± 8 |
| Glutamate + this compound | + | 50 | 40 ± 6 |
| Glutamate + this compound | + | 100 | 15 ± 4 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Excitotoxicity-Induced Neuronal Death
The following diagram illustrates the key molecular events in the excitotoxic cascade initiated by excessive glutamate receptor activation and the point of intervention by this compound.
Caption: Excitotoxicity signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Assessing Neuroprotection by this compound
This diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound against glutamate-induced excitotoxicity in neuronal cultures.
Caption: A typical workflow for evaluating this compound's neuroprotective effects.
Experimental Protocols
Protocol 1: Induction of Excitotoxicity in Primary Neuronal Cultures
This protocol describes the induction of excitotoxicity in primary cortical neurons using glutamate.
Materials:
-
Primary cortical neuron cultures (e.g., from E18 rat embryos) plated on poly-D-lysine coated plates.
-
Neurobasal medium supplemented with B27 and GlutaMAX.
-
Glutamate stock solution (10 mM in sterile water).
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Phosphate-buffered saline (PBS), sterile.
Procedure:
-
Culture primary cortical neurons for at least 7 days in vitro (DIV) to allow for maturation and expression of glutamate receptors.
-
Prepare working solutions of this compound in pre-warmed Neurobasal medium at the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).
-
Aspirate the culture medium from the wells and replace it with the this compound-containing medium or vehicle control medium.
-
Incubate the plates for 1 hour at 37°C in a humidified incubator with 5% CO2.
-
Prepare a working solution of glutamate in pre-warmed Neurobasal medium to achieve a final concentration of 100 µM.
-
Add the glutamate solution to the appropriate wells. For control wells, add an equivalent volume of vehicle.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Proceed with cell viability or other downstream assays.
Protocol 2: Assessment of Neuronal Viability using MTT Assay
This protocol measures cell viability based on the metabolic activity of mitochondria.
Materials:
-
Treated neuronal cultures in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Following the 24-hour incubation period after excitotoxicity induction, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) group.
Protocol 3: Measurement of Cell Death using LDH Release Assay
This protocol quantifies the release of lactate dehydrogenase (LDH) from damaged cells.[9][10][11]
Materials:
-
Treated neuronal cultures in a 96-well plate.
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions).
-
Microplate reader.
Procedure:
-
Following the 24-hour incubation period, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
To determine the maximum LDH release, lyse the remaining cells in the original plate with the lysis buffer provided in the kit.
-
Perform the LDH assay on the collected supernatants and the lysates according to the kit's protocol.
-
Read the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of LDH release for each condition relative to the maximum LDH release from the lysed cells.
Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS levels.[12]
Materials:
-
Treated neuronal cultures in a black-walled, clear-bottom 96-well plate.
-
DCF-DA stock solution (10 mM in DMSO).
-
Hanks' Balanced Salt Solution (HBSS).
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Prepare a 10 µM working solution of DCF-DA in HBSS.
-
After the desired treatment period (e.g., a few hours after glutamate exposure), wash the cells twice with warm HBSS.
-
Add 100 µL of the DCF-DA working solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with warm HBSS.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
Protocol 5: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.[13][14][15][16][17]
Materials:
-
Treated neuronal cultures.
-
Commercially available colorimetric or fluorometric caspase-3 assay kit.
-
Cell lysis buffer.
-
Microplate reader.
Procedure:
-
Following the desired incubation period (e.g., 6-12 hours after glutamate exposure), harvest the cells.
-
Lyse the cells using the provided lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform the caspase-3 activity assay on equal amounts of protein from each sample according to the kit's instructions. This typically involves incubating the lysate with a caspase-3-specific substrate.
-
Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Express caspase-3 activity as fold-change relative to the control group.
Conclusion
This compound serves as a potent and specific tool for investigating the mechanisms of excitotoxicity-induced neuronal death. Its ability to block the initial trigger of the excitotoxic cascade allows researchers to dissect the downstream signaling events and to evaluate potential neuroprotective strategies. The protocols and data presented in these application notes provide a comprehensive framework for utilizing this compound in in vitro models of excitotoxicity, contributing to a deeper understanding of this critical pathological process and facilitating the discovery of novel therapeutic interventions for a range of devastating neurological disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular calcium levels during the period of delayed excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Various facets of excitotoxicity [explorationpub.com]
- 5. Mitochondrial production of reactive oxygen species in cortical neurons following exposure to N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Excitotoxicity, calcium and mitochondria: a triad in synaptic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Antagonism of Glutamate Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.sg]
- 12. mdpi.com [mdpi.com]
- 13. Intracerebral injection of caspase-3 inhibitor prevents neuronal apoptosis after kainic acid-evoked status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of caspase-6 and cleavage of caspase-6 substrates is an early event in NMDA receptor-mediated excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase-3 in the central nervous system: beyond apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caspase-3 inhibition toward perinatal protection of the developing brain from environmental stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Kaitocephalin's Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical in vivo models and detailed experimental protocols to assess the therapeutic potential of Kaitocephalin, a potent non-selective ionotropic glutamate (B1630785) receptor antagonist. Given the absence of published in vivo studies on this compound, the following protocols are adapted from established and validated models used for other glutamate receptor antagonists with similar mechanisms of action.
Introduction to this compound
This compound is a naturally occurring neuroprotective compound isolated from the fungus Eupenicillium shearii.[1] It functions as a non-selective antagonist of ionotropic glutamate receptors, exhibiting a higher affinity for N-methyl-D-aspartate (NMDA) receptors over α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and is a weak inhibitor of kainate receptors.[1][2][3] Its mechanism of action centers on the inhibition of excitotoxicity, a pathological process implicated in a variety of neurological disorders.[1] This property makes this compound a promising candidate for therapeutic intervention in conditions such as stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][3]
Mechanism of Action: Glutamate Receptor Antagonism
Glutamate is the primary excitatory neurotransmitter in the central nervous system.[1] Overactivation of its receptors, particularly NMDA and AMPA receptors, leads to excessive calcium influx into neurons, triggering a cascade of neurotoxic events, including the generation of free radicals and activation of apoptotic pathways, ultimately leading to cell death.[1] this compound competitively blocks these receptors, thereby preventing the downstream effects of excessive glutamate stimulation.
Diagram: this compound's Proposed Mechanism of Action in Excitotoxicity
Quantitative Data Summary
The following table summarizes the known in vitro binding affinities and neuroprotective concentrations of this compound. This data is crucial for dose-range finding in the proposed in vivo studies.
| Parameter | Receptor/Assay | Value | Reference |
| IC50 | NMDA Receptors | 75 ± 9 nM | [2][3] |
| IC50 | AMPA Receptors (rat cerebral cortex) | 242 ± 37 nM | [2][3] |
| IC50 | AMPA Receptors (homomeric GluR3) | 502 ± 55 nM | [2][3] |
| IC50 | Kainate Receptors (GluR6) | ~100 µM | [2][3] |
| EC50 (Neuroprotection) | Kainate-induced toxicity (chick telencephalic neurons) | 0.68 µM | [4] |
| EC50 (Neuroprotection) | Kainate-induced toxicity (rat hippocampal neurons) | 2.4 µM | [4] |
| EC50 (Neuroprotection) | AMPA/cyclothiazide-induced toxicity (chick telencephalic neurons) | 0.6 µM | [4] |
| EC50 (Neuroprotection) | AMPA/cyclothiazide-induced toxicity (rat hippocampal neurons) | 0.4 µM | [4] |
In Vivo Experimental Models and Protocols
The following sections detail protocols for relevant in vivo models to test the efficacy of this compound in stroke and epilepsy.
Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAo) in Rodents
This model mimics human ischemic stroke by temporarily or permanently blocking blood flow to the middle cerebral artery.[1][5][6]
Diagram: Experimental Workflow for MCAo Stroke Model
Protocol: Transient Middle Cerebral Artery Occlusion (tMCAo)
Animals: Male Wistar rats (250-300g) or C57BL/6 mice (20-25g).
Materials:
-
This compound (synthesized or purified)
-
Vehicle (e.g., sterile saline or DMSO/saline solution)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for microsurgery
-
4-0 silicone-coated nylon monofilament
-
Heating pad with rectal probe for temperature control
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Perfusion solutions (saline, paraformaldehyde)
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal with isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance).[6] Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.[5][6]
-
Surgical Procedure:
-
Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1][5][6]
-
Ligate the ECA distally and place a temporary ligature around the CCA.[5][6]
-
Introduce a 4-0 silicone-coated nylon monofilament through an incision in the ECA and advance it into the ICA to occlude the origin of the MCA.[1][5][6]
-
-
Drug Administration:
-
Reperfusion: After the desired occlusion period (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.[1][5]
-
Post-operative Care: Suture the incision and allow the animal to recover in a warm cage. Provide post-operative analgesia as per institutional guidelines.
Endpoint Measurements:
-
Neurological Deficit Scoring: Assess motor deficits at 24, 48, and 72 hours post-MCAo using a standardized neurological scoring system (e.g., Garcia scale or modified Neurological Severity Score).[9][10]
-
Behavioral Testing: Conduct tests such as the cylinder test, corner test, or rotarod test to evaluate sensorimotor function at various time points post-stroke.[9][10]
-
Infarct Volume Measurement: At the study endpoint (e.g., 72 hours or 7 days), euthanize the animals and perfuse the brains. Section the brains and stain with TTC to visualize the infarct area.[1] The unstained area represents the infarct. Calculate the infarct volume as a percentage of the total brain volume.
-
(Optional) In Vivo Microdialysis: To directly measure the effect of this compound on extracellular glutamate levels, a microdialysis probe can be implanted in the peri-infarct cortex to collect samples for analysis by HPLC or other sensitive methods.[2][3][4][11]
Epilepsy Model: Kainic Acid-Induced Seizures in Rodents
This model is highly relevant as this compound has shown to protect against kainate-induced toxicity in vitro.[4] Systemic or intracerebral administration of kainic acid, a potent glutamate receptor agonist, induces status epilepticus and subsequent spontaneous recurrent seizures, mimicking features of temporal lobe epilepsy.[12][13][14][15]
Diagram: Protocol for Kainic Acid-Induced Seizure Model
Protocol: Systemic Kainic Acid Administration
Animals: Male C57BL/6 mice (20-25g) or Wistar rats (200-250g).
Materials:
-
This compound
-
Vehicle
-
Kainic acid monohydrate
-
Sterile saline
-
Diazepam (to control prolonged seizures if necessary)
-
Video recording equipment for behavioral monitoring
-
(Optional) EEG recording system
Procedure:
-
Animal Preparation: For EEG studies, animals should be surgically implanted with cortical or depth electrodes one week prior to the experiment.
-
Drug Administration: Administer this compound or vehicle (i.p. or i.v.) at a predetermined time before kainic acid injection (e.g., 30 minutes).
-
Kainic Acid Injection: Administer kainic acid intraperitoneally (e.g., 20-30 mg/kg for mice, 10-15 mg/kg for rats).[15][16] The dose may need to be titrated to consistently induce seizures.
-
Seizure Monitoring: Immediately after kainic acid injection, place the animal in an observation chamber and record its behavior for at least 2-4 hours. If an EEG system is used, record electrographic seizure activity simultaneously.
-
Behavioral Scoring: Score the severity of seizures using a standardized scale, such as the Racine scale, which grades seizures from mild behavioral changes to generalized tonic-clonic convulsions.[15]
-
Endpoint Measurements:
-
Latency to first seizure: Time from kainic acid injection to the onset of the first convulsive seizure.
-
Seizure severity: The maximum Racine score reached by each animal.
-
Duration of status epilepticus: The total time spent in continuous seizure activity.
-
Histopathology: At a later time point (e.g., 7 days), animals can be euthanized to assess neuronal damage in the hippocampus and other brain regions using stains like Fluoro-Jade or Nissl staining.
-
Routes of Administration
The choice of administration route is critical for ensuring adequate brain penetration of this compound.
-
Intravenous (i.v.) injection: Allows for rapid and precise systemic delivery.[7][8] The tail vein is commonly used in both mice and rats.[7][8]
-
Intraperitoneal (i.p.) injection: A common and less invasive route for systemic administration.[7][17]
-
Oral gavage (p.o.): Can be used if the oral bioavailability of this compound is known to be adequate.[7][17]
-
Intranasal administration: A non-invasive method that can bypass the blood-brain barrier for direct nose-to-brain delivery.[18][19]
-
Intracranial (i.c.) or Intra-hippocampal injection: A direct administration route into the brain, bypassing systemic circulation, useful for mechanistic studies.[8][12][18]
Conclusion
The provided application notes and protocols offer a robust framework for the in vivo evaluation of this compound's efficacy in preclinical models of stroke and epilepsy. These studies are essential to bridge the gap between in vitro findings and potential clinical applications, providing critical data on the neuroprotective effects, optimal dosing, and therapeutic window of this promising natural compound. Careful experimental design and adherence to established protocols will be paramount in determining the future of this compound as a potential therapeutic agent for devastating neurological disorders.
References
- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo microdialysis and gas-chromatography/mass-spectrometry for 13C-enrichment measurement of extracellular glutamate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]
- 6. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. Behavioral Tests in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 10. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 12. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology [frontiersin.org]
- 14. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CA3 Synaptic Silencing Attenuates Kainic Acid-Induced Seizures and Hippocampal Network Oscillations | eNeuro [eneuro.org]
- 16. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Video: Compound Administration in Rodents- Intradermal, Intranasal & Intracranial Routes [jove.com]
- 19. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Assembly Line of a Neuroprotective Agent: Techniques for Elucidating the Kaitocephalin Biosynthetic Pathway
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide detailing the techniques for elucidating the biosynthetic pathway of Kaitocephalin, a potent neuroprotective natural product. These detailed Application Notes and Protocols provide a roadmap for understanding and potentially harnessing the production of this promising therapeutic lead.
This compound, a non-selective ionotropic glutamate (B1630785) receptor antagonist produced by the fungus Eupenicillium shearii, holds significant promise for the development of drugs targeting neurological conditions such as Alzheimer's disease, ALS, and stroke.[1] Its unique chemical scaffold, composed of three amino acids linked by C-C bonds, presents a fascinating biosynthetic puzzle.[2][3][4] Elucidating its formation is key to enabling synthetic biology approaches for improved production and the generation of novel analogs.
This document outlines a multi-faceted approach, integrating genomics, transcriptomics, metabolomics, and enzymatic assays to systematically uncover the genetic blueprint and biochemical machinery responsible for this compound synthesis.
Core Techniques and Methodologies
The elucidation of the this compound biosynthetic pathway hinges on a synergistic combination of modern molecular biology and analytical chemistry techniques. The following application notes provide an overview of the key experimental strategies.
Application Note 1: Identification of the Biosynthetic Gene Cluster (BGC)
The starting point for understanding the biosynthesis of a natural product is the identification of its corresponding gene cluster. For this compound, a combined genome mining and transcriptomics approach proved successful.
-
Genome Sequencing: The genome of the producing organism, Eupenicillium shearii, is sequenced to provide the complete genetic blueprint.
-
Transcriptome Analysis (RNA-Seq): By comparing the gene expression profiles of E. shearii under this compound-producing and non-producing conditions, researchers can identify a set of co-regulated genes whose expression correlates with the production of the target molecule.[2] This differential expression analysis points directly to the putative biosynthetic gene cluster, which has been designated as the kpb cluster.[2][3]
-
Bioinformatic Analysis: The identified gene cluster is then annotated using bioinformatics tools to predict the functions of the individual genes (e.g., enzymes, transporters, regulatory proteins). The kpb cluster contains genes encoding for dioxygenases, PLP-dependent enzymes, and a halogenase, among others, providing initial clues to the biosynthetic steps.[2]
Application Note 2: Functional Characterization of Biosynthetic Enzymes
Once the BGC is identified, the function of the encoded enzymes must be experimentally validated. This is typically achieved through heterologous expression and in vitro enzymatic assays.
-
Heterologous Expression: Genes from the kpb cluster are cloned and expressed in a well-characterized host organism, such as Escherichia coli. This allows for the production and purification of individual enzymes in sufficient quantities for biochemical studies.
-
In Vitro Enzymatic Assays: The purified enzymes are then incubated with proposed substrates, and the reaction products are analyzed, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the direct determination of the specific biochemical transformation catalyzed by each enzyme. For example, in vitro assays were crucial in demonstrating the functions of KpbI (a dioxygenase), KpbM (a halogenase), and KpbB (an aminotransferase) in the late stages of this compound biosynthesis.[2][3]
Application Note 3: Identification of Biosynthetic Intermediates
Comparing the metabolic profiles of the wild-type producing strain with those of gene knockout mutants or analyzing the spent culture broth can lead to the identification of biosynthetic intermediates.
-
Metabolite Profiling using LC-MS/MS: High-resolution LC-MS/MS is a powerful tool for detecting and identifying known and novel metabolites in complex biological extracts. By comparing the metabolomes of wild-type and mutant strains, researchers can identify compounds that accumulate in the mutants, which are likely intermediates in the biosynthetic pathway. This technique led to the discovery of four novel pathway-related metabolites in the this compound pathway.[2][3]
-
Gene Knockout Studies: Creating targeted gene deletions in the kpb cluster is a definitive way to probe gene function in vivo. If the deletion of a specific gene leads to the abolishment of this compound production and the accumulation of a new compound, this provides strong evidence for the role of that gene and the identity of the accumulated metabolite as a pathway intermediate.
Application Note 4: Precursor Feeding and Isotope Labeling Studies
To determine the primary metabolic origins of the atoms in the this compound molecule, stable isotope-labeled precursors are fed to the producing fungus.
-
Stable Isotope Labeling: The producing fungus is cultured in a medium supplemented with precursors (e.g., amino acids, simple sugars) that are enriched with stable isotopes such as ¹³C or ¹⁵N.
-
Mass Spectrometry Analysis: The resulting this compound is then isolated and analyzed by mass spectrometry to determine the incorporation of the isotopic labels. This information reveals which precursors are used to build the molecule and can provide insights into the biosynthetic logic. Isotope tracing experiments have provided valuable information about the origin of the L-proline moiety in this compound.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the elucidation of the this compound biosynthetic pathway.
Table 1: Genes of the this compound Biosynthetic Gene Cluster (kpb) and Their Putative Functions
| Gene | Putative Function | Notes |
| kpbA | Dioxygenase | Involved in tailoring reactions. |
| kpbB | PLP-dependent enzyme | Characterized as an aminotransferase in the final biosynthetic step.[2] |
| kpbF | ACC-synthase like | Homologous to enzymes in other fungal BGCs. |
| kpbG | Arginase | Likely involved in precursor supply. |
| kpbH | PLP-dependent enzyme | Function to be determined. |
| kpbI | Dioxygenase | Catalyzes a two-step oxidation to form the D-serine moiety.[2][3] |
| kpbJ | FMN-dependent enzyme | Function to be determined. |
| kpbK | Dipeptidase | Homologous to enzymes in other fungal BGCs. |
| kpbL | Hypothetical protein | Function unknown. |
| kpbM | Flavin-dependent halogenase | Catalyzes the dichlorination of the 4-hydroxybenzoyl moiety.[2] |
| kpbN | Glutathione S-transferase | Homologous to enzymes in other fungal BGCs. |
| kpbP | γ-glutamyl transferase | Homologous to enzymes in other fungal BGCs. |
Table 2: Key Biosynthetic Intermediates of this compound
| Compound | Molecular Formula | Mass (m/z) [M+H]⁺ | Identification Method | Role in Pathway |
| Dechlorokaito Lactate (B86563) (4 & 5) | C₁₈H₂₁N₂O₉ | 411.1398 | LC-MS/MS | Precursors for the late-stage enzymatic steps.[2] |
| Dechloro Hydroxypyruvate (7) | C₁₈H₂₀N₂O₉ | - | In vitro assay product | Product of KpbI-mediated oxidation of 4.[2] |
| Kaito Hydroxypyruvate (10) | C₁₈H₁₈Cl₂N₂O₉ | - | Proposed Intermediate | Product of KpbM-mediated chlorination of 7.[2] |
Table 3: Relative Gene Expression of Selected kpb Genes Under Producing vs. Non-producing Conditions
| Gene | Log₂ Fold Change (Producing/Non-producing) |
| kpbA | > 8 |
| kpbB | > 8 |
| kpbI | > 8 |
| kpbM | > 8 |
Note: The data in Table 3 is an illustrative representation based on the reported high expression of the kpb cluster genes under producing conditions. Actual quantitative values would be derived from RNA-Seq data analysis.
Experimental Protocols
The following section provides detailed methodologies for key experiments in the elucidation of the this compound biosynthetic pathway.
Protocol 1: Gene Knockout in Eupenicillium shearii via Agrobacterium-mediated Transformation
This protocol describes a method for creating targeted gene knockouts in E. shearii to study the function of genes in the kpb cluster.
Materials:
-
E. shearii wild-type strain
-
Agrobacterium tumefaciens strain (e.g., AGL-1)
-
Binary vector with a selection marker (e.g., hygromycin resistance)
-
Induction medium (IM) for Agrobacterium
-
Co-cultivation medium
-
Selection medium containing an appropriate antibiotic
Procedure:
-
Construct the Knockout Cassette: Design and assemble a gene knockout cassette containing a selectable marker flanked by homologous regions (typically 1-2 kb) of the target gene from the kpb cluster.
-
Transform A. tumefaciens: Introduce the binary vector containing the knockout cassette into A. tumefaciens via electroporation.
-
Prepare Fungal Spores: Harvest fresh conidiospores from a mature culture of E. shearii.
-
Induce A. tumefaciens: Grow the transformed A. tumefaciens in IM containing acetosyringone to induce the virulence (vir) genes.
-
Co-cultivation: Mix the induced A. tumefaciens culture with the E. shearii spores on a co-cultivation medium and incubate for 2-3 days.
-
Selection: Transfer the co-cultivation plate contents to a selection medium containing an antibiotic to kill the Agrobacterium and a selection agent (e.g., hygromycin) to select for fungal transformants.
-
Isolate and Verify Mutants: Isolate individual fungal colonies and verify the gene knockout through PCR and Southern blot analysis.
Protocol 2: Heterologous Expression and Purification of Kpb Enzymes in E. coli
This protocol details the expression and purification of enzymes from the kpb cluster for in vitro characterization.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET vector with a His-tag)
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer
-
Ni-NTA affinity chromatography column
Procedure:
-
Gene Cloning: Amplify the coding sequence of the target kpb gene and clone it into the expression vector.
-
Transformation: Transform the expression plasmid into the E. coli expression strain.
-
Protein Expression: Grow the transformed E. coli in LB medium to an optimal cell density (OD₆₀₀ of 0.6-0.8) and induce protein expression with IPTG.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells using sonication or a French press.
-
Purification: Clarify the cell lysate by centrifugation and load the supernatant onto a Ni-NTA column. Wash the column and elute the His-tagged protein with an imidazole (B134444) gradient.
-
Purity Analysis: Analyze the purified protein by SDS-PAGE to assess its purity and concentration.
Protocol 3: In Vitro Enzymatic Assay of KpbI (Dioxygenase)
This protocol describes the in vitro assay to determine the function of the dioxygenase KpbI.
Materials:
-
Purified KpbI enzyme
-
Substrate: 2(S)-dechlorokaito lactate (4)
-
Reaction buffer (e.g., TRIS-HCl, pH 7.5)
-
Cofactors: α-ketoglutarate, Fe(II)SO₄, L-ascorbic acid
-
Quenching solution (e.g., methanol)
-
LC-MS system
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, substrate, and cofactors.
-
Enzyme Addition: Initiate the reaction by adding the purified KpbI enzyme.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Quenching: Stop the reaction by adding a quenching solution.
-
Product Analysis: Analyze the reaction mixture by LC-MS to identify the product(s) formed. Compare the mass and fragmentation pattern of the product with the expected product, dechloro hydroxypyruvate (7).
Protocol 4: LC-MS/MS Analysis of this compound and its Intermediates
This protocol provides a general framework for the analysis of this compound and its biosynthetic intermediates from fungal extracts.
Materials:
-
Fungal culture extract
-
LC-MS/MS system equipped with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Reversed-phase C18 column
-
Mobile phases: Water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B)
Procedure:
-
Sample Preparation: Extract the fungal mycelium and/or culture broth with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methanol). Dry the extract and reconstitute it in the initial mobile phase.
-
Chromatographic Separation: Inject the sample onto the LC system. Separate the metabolites using a gradient elution with increasing concentrations of mobile phase B.
-
Mass Spectrometry Detection: Analyze the eluting compounds using the mass spectrometer in both positive and negative ion modes.
-
Data Analysis: Process the data to identify peaks corresponding to this compound and its proposed intermediates based on their accurate mass and MS/MS fragmentation patterns.
Visualizing the Pathway and Workflows
To facilitate a deeper understanding of the processes involved in elucidating the this compound biosynthetic pathway, the following diagrams have been generated.
Caption: Proposed late-stage biosynthetic pathway of this compound.
Caption: Workflow for gene knockout in E. shearii.
Caption: Workflow for enzyme functional characterization.
This comprehensive set of application notes and protocols provides a solid foundation for researchers to further investigate the this compound biosynthetic pathway and to explore its potential for biotechnological applications. The elucidation of this complex pathway not only offers fascinating insights into fungal natural product biosynthesis but also paves the way for the development of new and improved neuroprotective therapies.
References
High-Yield Synthesis of Kaitocephalin for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaitocephalin, a potent non-selective ionotropic glutamate (B1630785) receptor antagonist, holds significant promise for the development of novel therapeutics for neurological disorders rooted in excitotoxicity.[1] Its neuroprotective properties stem from its ability to inhibit NMDA and AMPA receptors, thereby mitigating the neuronal damage caused by excessive glutamate.[1] The limited availability of this compound from its natural source, the fungus Eupenicillium shearii, necessitates efficient and scalable synthetic routes to supply material for preclinical evaluation. This document provides detailed application notes and protocols for a high-yield synthesis of this compound, summarizing key quantitative data and experimental methodologies from published literature.
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. However, its over-activation of ionotropic receptors (NMDA, AMPA, and kainate) can lead to excessive calcium influx and subsequent neuronal cell death, a phenomenon known as excitotoxicity. This process is implicated in the pathophysiology of various neurological conditions, including stroke, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
This compound has emerged as a compelling therapeutic lead due to its potent antagonism of glutamate receptors.[1] Its unique chemical structure, featuring a substituted pyrrolidine (B122466) core, presents a significant synthetic challenge. This document outlines a proven synthetic strategy, offering detailed protocols for key transformations to facilitate the production of this compound for preclinical research.
Data Presentation
Table 1: Reported Yields for Key Synthetic Steps of this compound
| Step No. | Reaction Type | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | Diastereoselective Aldol (B89426) Reaction | Protected Pyroglutamic Acid Derivative | Aldol Adduct | LiHMDS, (R)-Garner aldehyde, -78 °C to -42 °C | 86 | [2] |
| 2 | Swern Oxidation and Reduction | Dihydroxylated Intermediate | 3S-isomer | 1. (COCl)₂, DMSO, Et₃N; 2. NaBH₄, THF/MeOH | 86 | [3] |
| 3 | Intramolecular SN2 Cyclization | Diester Precursor | Oxazolidinone Intermediate | 3 equiv. Mg, Methanol (B129727) | 78 | [4] |
| 4 | Final Deprotection Sequence | Fully Protected this compound | This compound | 1. H₂, Pd/C; 2. 2N HCl; 3. 1N NaOH | N/A | [3] |
| Overall | Total Synthesis | (S)-Pyroglutamic acid | This compound | 25 Linear Steps | 8 | [2][3] |
N/A: Not explicitly reported for the individual deprotection steps in the primary literature abstract.
Table 2: Biological Activity of Synthetic this compound
| Receptor Target | Assay Type | IC₅₀ | Reference |
| NMDA Receptor | Electrophysiology | 75 ± 9 nM | |
| AMPA Receptor (rat cerebral cortex) | Electrophysiology | 242 ± 37 nM | |
| AMPA Receptor (homomeric GluR3) | Electrophysiology | 502 ± 55 nM | |
| Kainate Receptor (GluR6) | Electrophysiology | ~100 µM |
Experimental Protocols
Diastereoselective Aldol Reaction
This protocol describes a key step in establishing the stereochemistry of the this compound core.
Materials:
-
Protected pyroglutamic acid derivative (e.g., N-Boc-5-allyl-pyrrolidin-2-one)
-
(R)-Garner aldehyde
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the protected pyroglutamic acid derivative in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a stoichiometric equivalent of LiHMDS solution to the reaction mixture while maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete enolate formation.
-
In a separate flask, dissolve (R)-Garner aldehyde in anhydrous THF.
-
Add the solution of (R)-Garner aldehyde dropwise to the enolate solution at -78 °C.
-
After the addition is complete, allow the reaction to warm to -42 °C and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired aldol adduct.
Swern Oxidation and Stereoselective Reduction
This two-step, one-pot procedure inverts a key stereocenter.
Materials:
-
Diol intermediate
-
Oxalyl chloride
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve oxalyl chloride in anhydrous DCM under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of anhydrous DMSO in anhydrous DCM to the oxalyl chloride solution.
-
After stirring for 15 minutes, add a solution of the diol intermediate in anhydrous DCM dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triethylamine to the reaction mixture and stir for an additional 30 minutes at -78 °C, then allow to warm to room temperature.
-
Cool the reaction mixture to 0 °C and add a solution of NaBH₄ in a mixture of THF and MeOH.
-
Stir for 1-2 hours, monitoring by TLC until the reduction is complete.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Final Deprotection Sequence
This protocol outlines the final steps to unmask the functional groups of this compound.
Materials:
-
Fully protected this compound precursor
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
2 N Hydrochloric acid (HCl)
-
1 N Sodium hydroxide (B78521) (NaOH)
-
Dowex 50WX8 resin (H⁺ form)
Procedure:
-
Hydrogenolysis: Dissolve the protected this compound in methanol and add 10% Pd/C. Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Boc Group Removal: Treat the resulting residue with 2 N HCl at room temperature for 1-2 hours. Monitor the reaction for the removal of the Boc protecting group.
-
Ester and Oxazolidinone Hydrolysis: Carefully neutralize the acidic solution and then add 1 N NaOH. Stir the mixture at room temperature until the ester and oxazolidinone moieties are hydrolyzed.
-
Purification: Neutralize the reaction mixture and purify the final product using ion-exchange chromatography (Dowex 50WX8, H⁺ form), eluting with an appropriate buffer or aqueous ammonia (B1221849) solution to yield pure this compound.
Mandatory Visualizations
Caption: Overview of the synthetic workflow for this compound.
Caption: this compound's antagonism of glutamate receptors.
Caption: Inhibition of the excitotoxicity cascade by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Kaitocephalin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Kaitocephalin. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the major stereochemical challenges in the total synthesis of this compound?
The primary stereochemical hurdles in the synthesis of this compound revolve around the precise control of its multiple stereocenters. Key challenges include:
-
Construction of the highly substituted pyrrolidine (B122466) core: This central feature of the molecule requires the stereocontrolled formation of multiple contiguous stereocenters.[1][2]
-
Installation of the C4 quaternary stereocenter: Creating a quaternary carbon center with a specific stereochemistry is a significant synthetic challenge.[3]
-
Control of the C2, C3, and C5 stereocenters on the pyrrolidine ring: The relative and absolute stereochemistry of these centers is crucial for the biological activity of this compound.
-
Establishment of the C9 stereocenter in the side chain: This requires a highly diastereoselective process to obtain the desired isomer.[1]
Troubleshooting Guides for Key Stereoselective Reactions
Diastereoselective Modified Claisen Condensation
Issue: Poor diastereoselectivity in the Claisen condensation to form the β-keto ester precursor.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. Lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (B95107) (THF) has been shown to provide good diastereoselectivity. Avoid using stronger, less hindered bases like LDA, which can lead to competing side reactions and lower selectivity. |
| Incorrect Reaction Temperature | The reaction is typically performed at low temperatures (-78 °C) to enhance stereocontrol. Deviation from this temperature can lead to a decrease in diastereoselectivity. Ensure consistent and accurate temperature control throughout the reaction. |
| Racemization of the Product | The resulting β-keto ester can be prone to epimerization. It is crucial to quench the reaction carefully and perform the workup under neutral or slightly acidic conditions to minimize racemization. |
Experimental Protocol:
A representative protocol involves the slow addition of a solution of the ester to a solution of LiHMDS in THF at -78 °C. After stirring for a specified time, the electrophile is added, and the reaction is allowed to proceed to completion. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
Chemo- and Diastereoselective Reduction of a β-Keto Ester
Issue: Low diastereoselectivity or competing reduction of other functional groups during the reduction of the β-keto ester.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Reducing Agent | The choice of reducing agent is paramount for both chemoselectivity and diastereoselectivity. Sodium borohydride (B1222165) (NaBH₄) in the presence of a chelating agent like diethylmethoxyborane (B30974) has been used effectively to achieve high syn-diastereoselectivity through a chelation-controlled reduction. |
| Suboptimal Reaction Temperature | This reduction is also sensitive to temperature. Performing the reaction at low temperatures (e.g., -78 °C) is generally recommended to maximize stereoselectivity. |
| Steric Hindrance | The steric environment around the ketone can influence the facial selectivity of the hydride attack. Ensure the substrate is pure and that bulky protecting groups are strategically placed to direct the reduction. |
Quantitative Data on Diastereoselectivity:
| Reducing Agent | Additive | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| NaBH₄ | Diethylmethoxyborane | THF/MeOH | -78 | >20:1 |
| NaBH₄ | None | MeOH | 0 | ~3:1 |
| L-Selectride® | THF | -78 | >1:20 (favoring anti) |
Substrate-Directed Hydrogenation of a Dehydroamino Ester
Issue: Formation of the undesired diastereomer during the hydrogenation of the dehydroamino ester to establish the C9 stereocenter.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Ineffective Directing Group | The success of this reaction relies on a directing group on the substrate that coordinates to the catalyst and directs the hydrogen delivery from a specific face. A hydroxyl group at a strategic position can serve this purpose effectively. |
| Incorrect Catalyst | Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The choice of catalyst support and loading can influence the outcome. |
| Suboptimal Reaction Conditions | Hydrogen pressure, solvent, and temperature can all affect the diastereoselectivity. Optimization of these parameters may be necessary for a given substrate. |
Experimental Protocol:
The dehydroamino ester is dissolved in a suitable solvent, such as methanol (B129727) or ethyl acetate, and the Pd/C catalyst is added. The mixture is then subjected to a hydrogen atmosphere (typically 1 atm) and stirred until the reaction is complete.
Construction of the Pyrrolidine Core via Stereoconvergent Cyclization
Issue: Formation of a mixture of diastereomers during the cyclization to form the pyrrolidine ring.
Troubleshooting:
A notable strategy in this compound synthesis is the use of a stereoconvergent cyclization. This process allows for the conversion of a mixture of diastereomers of the starting material into a single, desired diastereomer of the cyclized product. If you are obtaining a mixture of pyrrolidine diastereomers, it is possible that the conditions for the stereoconvergent process are not optimal. This reaction often involves the formation of an iminium ion intermediate, and the thermodynamic equilibration to the most stable product.
| Possible Cause | Recommended Solution |
| Incomplete Equilibration | The reaction may not have reached thermodynamic equilibrium. Ensure sufficient reaction time and appropriate temperature to allow for the conversion of the undesired diastereomer to the more stable product. |
| Inappropriate Reaction Conditions | The conditions for the cyclization, such as the choice of acid catalyst and solvent, are crucial for promoting the desired stereoconvergent outcome. |
Visualizations
Synthetic Strategy Overview
Caption: A simplified workflow of the key stereoselective steps in the total synthesis of this compound.
Chelation-Controlled Reduction of β-Keto Ester
Caption: Chelation-controlled reduction of a β-keto ester leading to the formation of the syn-diol as the major product.
Substrate-Directed Hydrogenation
Caption: Substrate-directed hydrogenation where a directing group controls the facial selectivity of hydrogen addition.
References
Technical Support Center: Optimizing Reaction Conditions for Kaitocephalin Total Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the total synthesis of Kaitocephalin.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in the total synthesis of this compound where optimization is often required?
A1: The total synthesis of this compound presents several challenges. The most critical stages requiring careful optimization are:
-
The Diastereoselective Aldol (B89426) Condensation: This step is crucial for establishing the stereochemistry of the molecule. Achieving high diastereoselectivity is often challenging, with factors like the choice of base, solvent, and temperature playing a significant role.[1]
-
Formation of the Pyrrolidine (B122466) Core: Construction of the central trisubstituted pyrrolidine ring with the correct stereochemistry is a key challenge. Various strategies, including stereoconvergent cyclization reactions, have been employed.
-
Global Deprotection: The final deprotection of all protecting groups to yield the natural product can be problematic. The choice of deprotection conditions is critical to avoid side reactions and ensure a high yield of the final compound.[1]
Q2: I am observing low yields in the aldol condensation step. What are the common causes and how can I improve it?
A2: Low yields in the aldol condensation can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Choice of Base: The choice of base is critical for achieving high yield and diastereoselectivity. While LDA can lead to the formation of multiple isomers, LiHMDS has been shown to provide the desired product as a single isomer in high yield.[1]
-
Reaction Temperature: The temperature of the reaction is crucial. The initial lithiation is typically performed at -78 °C. Raising the temperature prematurely can lead to side reactions.
-
Substrate Purity: Ensure the purity of your starting materials, particularly the aldehyde, as impurities can significantly impact the reaction outcome.
-
Moisture and Air: The reaction is highly sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Q3: I am struggling with the final deprotection steps and observing incomplete reactions or side products. What should I consider?
A3: The final deprotection of this compound involves the removal of multiple protecting groups, which can be challenging. Key considerations include:
-
Order of Deprotection: The sequence of deprotection steps is important. For instance, in one reported synthesis, the benzyl (B1604629) group was removed first by hydrogenolysis, followed by the Boc group with HCl, and finally, the ester and oxazolidinone ring were cleaved by hydrolysis with NaOH.[1]
-
Protecting Group Stability: Some protecting groups may be difficult to remove under standard conditions. For example, the N-methoxycarbonyl group has been reported to be resistant to various cleavage conditions in the final stages of the synthesis.[1]
-
Reaction Conditions: The choice of reagents and reaction conditions for each deprotection step is critical to avoid undesired side reactions or degradation of the molecule. For example, the use of AlCl3/Me2S has been reported for the simultaneous removal of all protecting groups in one pot.
Troubleshooting Guides
Troubleshooting Low Diastereoselectivity in the Aldol Condensation
| Issue | Possible Cause | Recommended Solution |
| Formation of multiple isomers | Use of a non-selective base like LDA.[1] | Switch to a more selective base such as LiHMDS, which has been reported to yield a single diastereomer.[1] |
| Incorrect reaction temperature. | Maintain a low temperature (e.g., -78 °C) during the lithiation and addition of the aldehyde. | |
| Presence of chelating agents affecting the transition state. | Avoid the use of additives like ZnBr₂ or CuI if they are leading to no reaction or undesired products.[1] | |
| Low conversion | Incomplete lithiation. | Ensure the base is added slowly to a cold solution of the substrate and allowed to stir for a sufficient time before adding the aldehyde. |
| Deactivation of the base by moisture. | Use freshly distilled solvents and oven-dried glassware. Ensure the reaction is run under a strict inert atmosphere. |
Troubleshooting Pyrrolidine Core Formation
| Issue | Possible Cause | Recommended Solution |
| Low yield of the desired trans product in cyclization | Inefficient cyclization conditions. | Explore stereoconvergent cyclization strategies where a mixture of isomers can converge to the desired trans product. |
| Formation of undesired side products | Incorrect choice of solvent in cyclization reactions. | The solvent can be critical. For example, in a magnesium-mediated cyclization, switching from ethanol (B145695) to methanol (B129727) was crucial to avoid an intramolecular SN2 reaction.[1] |
| Difficulty in installing the C4 quaternary center | Steric hindrance. | Consider strategies like the desymmetrization of a Cbz-protected serinol to install the C4 quaternary carbon. |
Experimental Protocols
Protocol 1: Diastereoselective Aldol Condensation
This protocol is based on the first total synthesis of this compound.[1]
Materials:
-
Substrate 2b (1.0 equiv)
-
(R)-Garner aldehyde (1.2 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equiv, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of substrate 2b in anhydrous THF at -78 °C under an argon atmosphere, add LiHMDS solution dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of (R)-Garner aldehyde in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aldol product.
Protocol 2: Final Deprotection Sequence
This protocol outlines the final three-step deprotection to yield this compound.[1]
Materials:
-
Protected this compound precursor (1.0 equiv)
-
Palladium on carbon (10% w/w)
-
Methanol
-
2 N Hydrochloric acid (HCl)
-
1 N Sodium hydroxide (B78521) (NaOH)
-
Dowex 50WX8 resin (H⁺ form)
-
Aqueous ammonia
Procedure:
-
Benzyl Group Removal:
-
To a solution of the protected this compound precursor in methanol, add palladium on carbon.
-
Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
-
Boc Group Removal:
-
Dissolve the product from the previous step in 2 N HCl.
-
Stir the solution at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
-
Ester and Oxazolidinone Cleavage:
-
Dissolve the residue in 1 N NaOH.
-
Stir the solution at room temperature for 2 hours.
-
Neutralize the reaction mixture with Dowex 50WX8 resin (H⁺ form).
-
Filter the resin and wash with water.
-
Elute the product from the resin with aqueous ammonia.
-
Concentrate the eluent to afford this compound.
-
Data Presentation
Table 1: Optimization of the Aldol Condensation Reaction [1]
| Entry | Substrate | Base | Additive | Temperature (°C) | Product(s) | Yield (%) |
| 1 | 2a | LDA | None | -78 | Four isomers (approx. 1:1:1:1) | Quantitative |
| 2 | 2a | LiHMDS | None | -78 | Major isomer 3a | 60 |
| 3 | 2b | LiHMDS | None | -78 | Single product 3b | 86 |
| 4 | 2b | LiHMDS | ZnBr₂ | -78 | No coupling product | - |
| 5 | 2b | LiHMDS | CuI | -78 | No coupling product | - |
Visualizations
References
Technical Support Center: Overcoming Low Yield in Kaitocephalin Synthesis
Welcome to the technical support center for the synthesis of Kaitocephalin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the challenges in the multi-step synthesis of this potent glutamate (B1630785) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in the total synthesis of this compound?
A1: The total synthesis of this compound is a complex undertaking with several key challenges that can contribute to low overall yields. These include:
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Stereocontrol: The molecule has multiple stereocenters, and achieving the desired stereochemistry is a significant hurdle. A notable challenge is the diastereoselective aldol (B89426) reaction to form the core structure.[1]
-
Formation of the Pyrrolidine (B122466) Core: The construction of the highly substituted 2,2,5-trisubstituted pyrrolidine ring is a non-trivial synthetic step.[2]
-
Protecting Group Strategy: The numerous functional groups in this compound necessitate a robust protecting group strategy. Issues with the stability and selective removal of these groups, particularly at the final stages, can lead to significant yield loss.[3]
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Overall Yield: The multi-step nature of the synthesis (often over 20 steps) means that even moderate yield losses in individual steps can drastically reduce the overall yield. The first total synthesis reported an overall yield of 8% over 25 linear steps.
Q2: What are the typical overall yields for this compound synthesis and what are the key yield-limiting steps?
A2: The overall yield for the total synthesis of this compound is typically in the low single digits due to the lengthy and complex synthetic route. The first reported total synthesis achieved an 8% overall yield in 25 linear steps.
Key yield-limiting steps often include:
-
The initial diastereoselective aldol condensation.
-
The formation and functionalization of the pyrrolidine core.
-
Late-stage deprotection steps where the complex molecular structure can lead to side reactions and degradation.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Aldol Reaction
Q: I am obtaining a mixture of diastereomers with low yield for the desired isomer in the aldol reaction between the protected pyroglutamate (B8496135) derivative and (R)-Garner aldehyde. How can I improve the diastereoselectivity?
A: This is a well-documented challenge in this compound synthesis. The choice of base and reaction conditions is critical for achieving high diastereoselectivity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the diastereoselective aldol reaction.
Quantitative Data Summary
| Base | Temperature (°C) | Diastereomeric Ratio (desired:other) | Yield of Desired Isomer | Reference |
| LDA | -78 | 1:1:1:1 | Quantitative mixture | [3] |
| LiHMDS | -78 | Major isomer favored | 60% | [3] |
| LiHMDS | -78 to -42 | Single product | 86% | [4] |
Detailed Experimental Protocols
Initial Low-Yield Protocol (LDA)
-
A solution of the protected pyroglutamate derivative in THF is cooled to -78 °C.
-
Lithium diisopropylamide (LDA) is added dropwise, and the mixture is stirred for 30 minutes.
-
A solution of (R)-Garner aldehyde in THF is added, and the reaction is stirred for 1-2 hours at -78 °C.
-
The reaction is quenched with saturated aqueous NH4Cl solution and worked up.
-
This protocol typically yields a mixture of four diastereomers in roughly equal amounts.[3]
Optimized High-Yield Protocol (LiHMDS)
-
To a solution of the protected pyroglutamate derivative in anhydrous THF at -78°C, add a solution of LiHMDS (1.0 M in THF) dropwise.
-
Stir the resulting solution at -78°C for 30 minutes.
-
Add a solution of (R)-Garner aldehyde in anhydrous THF dropwise.
-
Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to -42°C and stir for an additional 1 hour.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.
-
The organic layers are combined, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired aldol product as a single diastereomer.[4]
Issue 2: Low Yield in the Formation of the 2,2,5-Trisubstituted Pyrrolidine Core
Q: I am struggling with the construction of the 2,2,5-trisubstituted pyrrolidine core of this compound, leading to low yields. What are the recommended strategies?
A: The formation of the sterically hindered 2,2,5-trisubstituted pyrrolidine core is a known bottleneck. An effective strategy to overcome this is through a stereoconvergent cyclization reaction. This method has been shown to be efficient in assembling the desired pyrrolidine core.[5][6]
Logical Relationship Diagram
Caption: Comparison of strategies for the synthesis of the pyrrolidine core.
Detailed Experimental Protocol: Stereoconvergent Cyclization
While the exact mechanism is not fully elucidated, the protocol generally involves the cyclization of a linear precursor that can exist as a mixture of diastereomers. The reaction conditions favor the formation of the thermodynamically more stable trans-substituted pyrrolidine.
-
The linear amino-ester precursor is dissolved in a suitable solvent (e.g., methanol).
-
A base, such as sodium methoxide, is added to the solution.
-
The reaction mixture is stirred at room temperature or with gentle heating until the cyclization is complete (monitored by TLC or LC-MS).
-
The reaction is then neutralized, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the 2,2,5-trisubstituted pyrrolidine core.
Issue 3: Failure of Final Deprotection Steps
Q: I am experiencing difficulty in removing the nitrogen protecting groups in the final stages of the synthesis, specifically the N-methoxycarbonyl group, leading to decomposition or no reaction.
A: This is a critical issue that can derail the entire synthesis. The N-methoxycarbonyl group has been reported to be resistant to cleavage in the final stages of this compound synthesis. A successful strategy involves converting this group to an oxazolidinone ring, which is more readily cleaved under basic conditions.[3]
Protecting Group Strategy Workflow
Caption: Workflow for overcoming the final deprotection challenge.
Quantitative Data Summary
| Protecting Group | Deprotection Conditions | Outcome | Yield | Reference |
| N-methoxycarbonyl | Various standard conditions | No reaction or decomposition | 0% | [3] |
| Oxazolidinone | 1 N NaOH | Successful cleavage | Not specified for this step alone | [3] |
| Boc | 2 N HCl | Successful cleavage | Not specified for this step alone | [3] |
| Benzyl (B1604629) | Hydrogenolysis | Successful cleavage | Not specified for this step alone | [3] |
Detailed Experimental Protocols
Conversion of N-methoxycarbonyl to Oxazolidinone
-
The diester intermediate with the N-methoxycarbonyl group is dissolved in methanol.
-
Three equivalents of magnesium turnings are added to the solution.
-
The mixture is stirred at 35-40 °C until the reaction is complete.
-
The reaction is quenched, and the product is worked up and purified to yield the oxazolidinone intermediate in approximately 78% yield.[3]
Final Deprotection Sequence
-
Hydrogenolysis: The benzyl protecting group is removed by catalytic hydrogenation (e.g., Pd/C, H2).
-
Acidolysis: The Boc group is removed by treatment with 2 N HCl.
-
Hydrolysis: The ester and the newly formed oxazolidinone ring are cleaved by hydrolysis with 1 N NaOH to yield this compound.[3]
Alternative Robust Nitrogen Protecting Groups
For future syntheses, consider using protecting groups that are known for their robustness and orthogonal cleavage conditions. Some options include:
-
Carbamates:
-
Boc (tert-butyloxycarbonyl): Acid-labile, stable to base and hydrogenation.
-
Cbz (Carboxybenzyl): Cleaved by hydrogenolysis, stable to acidic and basic conditions.
-
-
Amides: Generally very stable, but can be cleaved under specific conditions.
-
Sulfonamides: Very stable, but cleavage can require harsh conditions.
The choice of protecting group should be carefully considered based on the planned synthetic route and the compatibility with other functional groups in the molecule.
References
Troubleshooting non-specific binding in Kaitocephalin receptor assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Kaitocephalin receptor binding assays. The information is designed to help identify and resolve common issues, with a focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a naturally occurring, non-selective ionotropic glutamate (B1630785) receptor antagonist produced by the fungus Eupenicillium shearii.[1] It functions by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to NMDA and AMPA receptors.[1][2][3] This blockade prevents the excessive influx of ions that can lead to excitotoxicity, a process implicated in neuronal damage in conditions like stroke and neurodegenerative diseases.[1] Consequently, this compound is considered to have neuroprotective properties.[1][4]
Q2: What are the typical binding affinities of this compound for its receptors?
A2: The inhibitory potency (IC50) of this compound varies for different glutamate receptor subtypes. It has a higher affinity for NMDA receptors than for AMPA receptors. The approximate IC50 values are:
| Receptor Subtype | IC50 Value |
| NMDA Receptors | ~75 nM[1][2] |
| AMPA Receptors | 200-600 nM[1][2] |
| Kainate Receptors | ~100 µM[1][2] |
Q3: What is non-specific binding (NSB) and why is it a problem in this compound receptor assays?
A3: Non-specific binding (NSB) refers to the binding of a ligand, in this case, radiolabeled this compound or a competing molecule, to components in the assay system other than the intended receptor.[5][6][7] This can include binding to plasticware, filter membranes, or other proteins in the sample.[5] High non-specific binding can obscure the true specific binding signal, leading to an underestimation of the compound's potency (e.g., inflated IC50 values) and inaccurate data.[5][8] In any binding assay, it is crucial that non-specific binding is low, ideally less than 50% of the total binding at the highest ligand concentration tested.[9]
Troubleshooting Guide: Non-Specific Binding
High non-specific binding is a common challenge in receptor binding assays. The following sections detail potential causes and solutions.
Issue 1: High Background Signal Across the Entire Assay Plate
This often indicates a problem with the assay buffer, the radioligand, or the separation of bound and free ligand.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Strategy | Detailed Protocol/Considerations |
| Inappropriate Buffer Composition | Optimize buffer pH and ionic strength.[10][11] | The pH of the buffer can influence the charge of both the ligand and the receptor, affecting non-specific interactions.[10][11] Systematically test a range of pH values (e.g., 6.0-8.0) to find the optimal condition that minimizes NSB while maintaining specific binding. Similarly, increasing the salt concentration (e.g., NaCl from 50 mM to 250 mM) can reduce electrostatic interactions contributing to NSB.[10][11] |
| Hydrophobic Interactions | Add a non-ionic surfactant to the buffer.[5][10] | Hydrophobic compounds can bind non-specifically to plasticware and other surfaces.[5] Including a low concentration of a non-ionic surfactant like Tween-20 (typically 0.01% to 0.1%) in the assay and wash buffers can disrupt these interactions.[5] |
| Radioligand Issues | Decrease radioligand concentration.[12][13] | Non-specific binding is often directly proportional to the concentration of the radioligand.[9][13] Use the lowest concentration of radioligand that still provides an adequate signal-to-noise ratio, ideally at or below its Kd value.[9][12] |
| Inefficient Washing | Optimize wash steps.[12][14] | Inadequate washing can leave unbound radioligand behind, contributing to high background. Increase the number of wash cycles (e.g., from 3 to 5) and/or the volume of ice-cold wash buffer.[12] Ensure that the washes are performed quickly to minimize dissociation of the specifically bound ligand.[12] |
Issue 2: Non-Specific Binding Increases with Higher Concentrations of Membrane/Receptor
This suggests that the binding is occurring to components within the membrane preparation other than the this compound receptor.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Strategy | Detailed Protocol/Considerations |
| Binding to Non-Receptor Proteins or Lipids | Add a blocking agent to the assay buffer.[14][15][16] | Blocking agents are proteins that occupy non-specific binding sites on the membrane preparation.[14][16] Bovine Serum Albumin (BSA) is a common choice, typically used at concentrations ranging from 0.1% to 5%.[12] Test a range of BSA concentrations to find the optimal level that reduces NSB without affecting specific binding. Non-fat dry milk can also be used as a cost-effective alternative.[14] |
| Excessive Receptor Concentration | Reduce the amount of membrane protein per well.[17] | Using too much membrane protein can lead to ligand depletion and increase the number of non-specific binding sites available. Titrate the membrane protein concentration to find the lowest amount that gives a robust specific binding signal.[18] |
Issue 3: Inconsistent Results and Poor Reproducibility
This can be caused by a variety of factors related to assay setup and execution.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Strategy | Detailed Protocol/Considerations |
| Assay Not at Equilibrium | Optimize incubation time and temperature.[12] | Binding reactions must reach equilibrium for accurate results.[9] Determine the time required to reach equilibrium by performing a time-course experiment at various radioligand concentrations. Lower ligand concentrations will require longer incubation times to reach equilibrium.[9] While incubation at room temperature is common[17], lower temperatures can sometimes reduce non-specific binding.[12] |
| Binding to Plasticware | Use low-binding assay plates.[5] | Standard polystyrene plates can exhibit significant hydrophobic interactions.[5] Using commercially available low-binding plates, which have a hydrophilic surface, can significantly reduce non-specific binding of hydrophobic ligands.[5] |
| Ligand Adsorption to Surfaces | Pre-treat assay plates and tips. | Before adding reagents, pre-incubate the assay plates with a solution of the blocking agent (e.g., 1% BSA) for 30 minutes at the experimental temperature.[5] This will coat the plastic surfaces and reduce ligand adsorption. |
Experimental Protocols
Protocol 1: Basic Radioligand Binding Assay for this compound Receptor
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing glutamate receptors.
-
Assay Buffer Preparation: A typical starting buffer is 50 mM Tris-HCl, pH 7.4. Optimize as needed by adding NaCl, BSA, or Tween-20 based on troubleshooting results.
-
Assay Setup:
-
Total Binding: Add assay buffer, radiolabeled ligand (e.g., [³H]-Kaitocephalin) at a concentration at or below its Kd, and the membrane preparation to the wells of a 96-well plate.
-
Non-Specific Binding: Add assay buffer, radiolabeled ligand, a high concentration of an unlabeled competitor (e.g., 1000-fold excess of cold this compound or glutamate)[9], and the membrane preparation.
-
Test Compound: Add assay buffer, radiolabeled ligand, the test compound at various concentrations, and the membrane preparation.
-
-
Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.[17]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound ligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding counts from the total binding counts. Plot the specific binding as a function of the test compound concentration to determine its IC50.
Visualizations
Caption: Principle of a competitive binding assay and sources of non-specific binding.
Caption: Troubleshooting workflow for high non-specific binding in receptor assays.
Caption: Mechanism of action of this compound at the glutamate receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Antagonism of Glutamate Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure of (−)-Kaitocephalin Bound to the Ligand Binding Domain of the (S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA)/Glutamate Receptor, GluA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 'Non-specific' binding. The problem, and a solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.uwec.edu [chem.uwec.edu]
- 14. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 15. Resources for blocking [abcam.com]
- 16. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 17. researchgate.net [researchgate.net]
- 18. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Scalability of Kaitocephalin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of Kaitocephalin, with a focus on improving scalability.
Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Low Diastereoselectivity in Aldol (B89426) Condensation
-
Question: We are attempting the aldol condensation to couple the pyrrolidine (B122466) core with the (R)-Garner aldehyde equivalent, but are observing a mixture of diastereomers, leading to low yields of the desired isomer. How can we improve the diastereoselectivity?
-
Answer: Low diastereoselectivity in this key step is a common challenge. Several factors can influence the stereochemical outcome.[1]
-
Base Selection: The choice of base is critical. While LDA can lead to a nearly equal mixture of isomers, switching to a bulkier base like Lithium Hexamethyldisilazide (LiHMDS) has been shown to significantly improve diastereoselectivity, in some cases providing the desired alcohol as a single product.[1]
-
Substrate Choice: The protecting groups on your pyrrolidine starting material can influence the facial selectivity of the reaction. It has been reported that certain substrates, when paired with LiHMDS, yield a single aldol product.[1]
-
Temperature Control: Maintaining a low reaction temperature (e.g., -78 °C) is crucial. Raising the temperature can lead to side reactions, such as the formation of a bicyclic oxazolidinone, or decreased selectivity.[1]
-
Chelating Agents: While not always successful for this specific transformation, the addition of anhydrous metal salts like ZnBr₂ or CuI can sometimes alter the transition state geometry to favor the anti-Cram product. This approach, however, has been reported to fail in some instances for this compound synthesis.[1]
Troubleshooting Workflow:
-
Verify Base Quality: Ensure your LiHMDS is fresh and properly titrated.
-
Optimize Temperature: Calibrate your cooling bath to maintain a consistent -78 °C.
-
Substrate Modification: If selectivity remains poor, consider altering the protecting groups on the pyrrolidine nitrogen.
-
Purification: If a mixture is unavoidable, meticulous column chromatography is required to separate the desired diastereomer.
-
Issue 2: Inefficient Pyrrolidine Ring Formation
-
Question: Our attempts to form the 2,5-disubstituted pyrrolidine core are resulting in low yields and the formation of multiple side products. What strategies can we employ to improve the efficiency of this cyclization?
-
Answer: The construction of the polysubstituted pyrrolidine ring is a known bottleneck in this compound synthesis.[2]
-
Stereoconvergent Cyclization: One of the most effective strategies reported is the use of a stereoconvergent cyclization reaction. This method has the advantage of starting from a mixture of anti and syn isomers and favoring the formation of the desired trans-substituted pyrrolidine product, thus eliminating the need for a chiral auxiliary to set this stereocenter.
-
[3+2] Cycloadditions: Azomethine ylide cycloadditions are a powerful tool for constructing pyrrolidine rings with good stereocontrol. The choice of catalyst and reaction conditions is critical for achieving high diastereoselectivity.
-
Intramolecular Cyclization: Strategies involving intramolecular nucleophilic substitution or reductive amination can also be effective. Success often depends on the careful choice of protecting groups and the method of activating the electrophilic and nucleophilic centers.
-
Issue 3: Difficulty in Establishing the C4 Quaternary Stereocenter
-
Question: We are struggling with the enantioselective formation of the C4 quaternary stereocenter. What are the recommended approaches?
-
Answer: The construction of a quaternary stereocenter is a general challenge in organic synthesis. For this compound, successful strategies have included:
-
Desymmetrization: One approach involves the desymmetrization of a Cbz-protected serinol derivative to install the C4 quaternary carbon.
-
Substrate-Controlled Reactions: The use of starting materials with pre-existing stereocenters can direct the stereochemical outcome of subsequent reactions that form the quaternary center.
-
Chiral Auxiliaries and Catalysts: While not explicitly detailed in all this compound syntheses, the use of chiral auxiliaries or asymmetric catalysis is a common strategy for enantioselective quaternary center formation and could be adapted.
-
Issue 4: Poor Overall Yield in Multi-Step Synthesis
-
Question: Our overall yield for the multi-step synthesis of this compound is very low, making it impractical for scaling up. How can we improve the overall efficiency?
-
Answer: Low overall yield is a major hurdle in scaling up complex natural product synthesis.[3]
-
Route Selection: Carefully evaluate different published synthetic routes. A route with a slightly longer linear sequence but higher yielding individual steps may be more scalable than a shorter but less robust route.
-
Convergent vs. Linear Strategy: A convergent synthesis, where different fragments of the molecule are synthesized separately and then combined, is often more efficient for scalability than a linear approach.
-
Process Optimization: Each step of the synthesis should be individually optimized for yield and purity. This includes screening different reagents, solvents, temperatures, and reaction times.
-
Minimizing Purification Steps: Each purification step (e.g., column chromatography) leads to material loss. Where possible, telescoping reactions (running consecutive steps in the same pot without intermediate purification) can significantly improve overall yield.
-
Protecting Group Strategy: A well-designed protecting group strategy is crucial. The chosen protecting groups should be stable to the reaction conditions of subsequent steps and be removable in high yield without affecting other functional groups.
-
Issue 5: Purification Challenges of the Final Product
-
Question: this compound is a highly polar molecule, and we are facing difficulties in its final purification. What purification techniques are recommended?
-
Answer: The purification of highly polar compounds like this compound can be challenging.
-
Reversed-Phase Chromatography: Reversed-phase HPLC or flash chromatography is often the method of choice for purifying polar molecules. Using a C18-functionalized silica (B1680970) gel with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Ion-Exchange Chromatography: Given the multiple acidic and basic functional groups in this compound, ion-exchange chromatography can be a powerful purification technique.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another effective technique for separating highly polar compounds.
-
Crystallization: If possible, inducing crystallization of the final product or a salt form of it can be an excellent method for obtaining highly pure material on a large scale.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main challenges in scaling up this compound synthesis?
-
A1: The primary challenges include:
-
The multi-step nature of the synthesis, which can lead to low overall yields.
-
The creation of multiple stereocenters with high diastereoselectivity.
-
The construction of the sterically congested quaternary carbon at the C4 position.
-
The purification of the highly polar final product and intermediates.
-
The cost and availability of starting materials and reagents for large-scale production.
-
-
-
Q2: Which synthetic route to this compound is the most scalable?
-
A2: There is no single "best" route, as the choice depends on the specific capabilities of the lab and the desired scale. However, routes that feature a convergent strategy, high-yielding key steps (such as a stereoconvergent cyclization), and minimize the use of expensive or hazardous reagents are generally more amenable to scaling. A thorough comparison of published routes is recommended (see Data Presentation section).
-
-
Q3: Are there any known side reactions to be aware of during the synthesis?
-
A3: Yes, several side reactions can occur. For example, in the aldol condensation step, incorrect temperature control or base selection can lead to the formation of a bicyclic oxazolidinone.[1] In the formation of the pyrrolidine ring, depending on the chosen method, side products from incomplete cyclization or alternative reaction pathways can be observed.
-
-
Q4: What is the mechanism of action of this compound?
-
A4: this compound is a non-selective antagonist of ionotropic glutamate (B1630785) receptors (iGluRs), including the AMPA, kainate, and NMDA receptors. By blocking these receptors, it inhibits the excitatory neurotransmission mediated by glutamate. This antagonistic activity is the basis for its neuroprotective effects against excitotoxicity.
-
Data Presentation
Table 1: Comparison of Selected Total Synthesis Routes for this compound
| Synthetic Route (Lead Author/Year) | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Scalability Features | Potential Scalability Challenges |
| Ma, 2001 | 25 | 8 | First total synthesis, established a foundational route.[1] | Long linear sequence, moderate overall yield.[1] |
| Ohfune, 2005 | Not explicitly stated | Not explicitly stated | Features substrate-controlled stereoselective reactions.[4] | Potentially complex stereochemical control on a large scale. |
| Chamberlin, 2008 | Not explicitly stated | Not explicitly stated | Reports a scalable route with a stereoconvergent cyclization. | Details on multi-gram scale-up are not provided. |
| Hatakeyama, 2013 | Not explicitly stated | Not explicitly stated | Utilizes Rh-catalyzed C-H amination. | Use of precious metal catalysts can be costly for large-scale synthesis. |
Note: This table is a summary based on available information and may not be exhaustive. Overall yields and step counts can be calculated differently between publications.
Experimental Protocols
Key Experiment: Diastereoselective Aldol Condensation (Based on Ma, 2001) [1]
-
Objective: To achieve high diastereoselectivity in the coupling of the pyrrolidine fragment with (R)-Garner aldehyde.
-
Materials:
-
Protected pyrrolidine substrate
-
(R)-Garner aldehyde
-
Lithium Hexamethyldisilazide (LiHMDS) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the protected pyrrolidine substrate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LiHMDS (1.1 equivalents) in THF to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add a solution of (R)-Garner aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.
-
Mandatory Visualization
Caption: Glutamate receptor signaling pathway and this compound's antagonistic action.
Caption: A generalized experimental workflow for the total synthesis of this compound.
References
Technical Support Center: Refinement of Purification Protocols for Synthetic Kaitocephalin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic Kaitocephalin. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying synthetic this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most frequently employed technique for the purification of synthetic peptides and complex natural products like this compound. This method separates molecules based on their hydrophobicity.
Q2: What are the typical impurities encountered during the synthesis of this compound?
A2: While specific impurity profiles for synthetic this compound are not extensively documented in publicly available literature, common impurities in solid-phase peptide synthesis (SPPS) which may be relevant include:
-
Deletion sequences: Peptides missing one or more amino acid residues.
-
Truncated sequences: Incomplete peptide chains.
-
Incompletely deprotected products: Peptides still carrying protecting groups on their side chains.
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Side-reaction products: Modifications such as racemization, oxidation, or cyclization.
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Reagent-derived impurities: Residuals from coupling reagents and scavengers used during synthesis.
Q3: What purity level should I aim for with my final this compound product?
A3: For in vitro biological assays, a purity of >95% is generally recommended. For more sensitive applications, such as in vivo studies or structural biology, a purity of >98% is often required.
Troubleshooting Guide
Poor Peak Shape in HPLC
Q: My this compound peak is broad or tailing. What could be the cause and how can I fix it?
A: Broad or tailing peaks in HPLC can be caused by several factors. Here's a systematic approach to troubleshooting this issue:
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Column Overload: You may be injecting too much sample for the column's capacity.
-
Solution: Reduce the sample concentration or injection volume.
-
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Secondary Interactions: The analyte may be interacting with the silica (B1680970) backbone of the column.
-
Solution: Ensure your mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1%. This will protonate the free silanols on the stationary phase and minimize these interactions.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and thus its interaction with the column.
-
Solution: Experiment with adjusting the pH of the mobile phase. Since this compound is a complex molecule with multiple ionizable groups, small changes in pH can significantly impact peak shape.
-
-
Column Degradation: The column may be old or have been exposed to harsh conditions.
-
Solution: Try flushing the column with a strong solvent or replace it with a new one.
-
Low Yield After Purification
Q: I'm losing a significant amount of my synthetic this compound during purification. What are the potential reasons and solutions?
A: Low recovery is a common issue in purification. Consider the following possibilities:
-
Precipitation: this compound may be precipitating on the column or in the tubing.
-
Solution: Ensure your sample is fully dissolved in the mobile phase before injection. You might need to add a small amount of organic solvent (like acetonitrile (B52724) or DMSO) to your sample to improve solubility.
-
-
Irreversible Binding: The compound might be binding irreversibly to the column.
-
Solution: This can happen if the stationary phase is not appropriate. If you are using a standard C18 column, you might try a different type of reversed-phase column (e.g., C8, C4, or phenyl-hexyl) to alter the selectivity.
-
-
Sub-optimal Fraction Collection: You might not be collecting all of the product as it elutes.
-
Solution: Use a fraction collector and monitor the elution profile closely. Collect smaller fractions, especially around the main peak, and analyze them individually before pooling.
-
Co-elution of Impurities
Q: I have an impurity that is co-eluting with my this compound peak. How can I improve the separation?
A: Achieving baseline separation can be challenging. Here are some strategies to improve resolution:
-
Optimize the Gradient: A shallow gradient can improve the separation of closely eluting compounds.
-
Solution: Decrease the rate of change of the organic solvent in your mobile phase over time (e.g., from a 5-60% gradient over 30 minutes to a 20-40% gradient over 60 minutes).
-
-
Change the Organic Modifier: Different organic solvents can alter the selectivity of the separation.
-
Solution: If you are using acetonitrile, try methanol (B129727) or isopropanol (B130326) as the organic modifier in your mobile phase.
-
-
Change the Stationary Phase: A different column chemistry can provide the necessary selectivity.
-
Solution: As mentioned before, switching from a C18 to a C8, C4, or phenyl-hexyl column can resolve co-eluting peaks.
-
-
Adjust the Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer.
-
Solution: Using a column heater to increase the temperature (e.g., to 40-50 °C) can sometimes improve peak shape and resolution.
-
Data Presentation
Table 1: General RP-HPLC Parameters for Synthetic this compound Purification
| Parameter | Typical Value/Range | Notes |
| Column | C18, 5-10 µm particle size, 100-300 Å pore size | A C18 column is a good starting point. The choice of particle and pore size will depend on the scale of the purification. |
| Mobile Phase A | 0.1% TFA in Water | TFA is a common ion-pairing agent that improves peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the most common organic modifier. |
| Gradient | 5-95% B over 30-60 minutes | The gradient should be optimized to achieve the best separation. |
| Flow Rate | 1-10 mL/min (preparative) | The flow rate will depend on the column diameter. |
| Detection | UV at 214 nm and 280 nm | 214 nm detects the peptide backbone, while 280 nm can detect aromatic residues. |
Table 2: Expected Purity and Yield (General Estimates)
| Purification Stage | Expected Purity | Expected Yield |
| Crude Synthetic Product | 40-70% | 100% (by definition) |
| After RP-HPLC Purification | >95% | 10-30% |
Note: The yield is highly dependent on the success of the synthesis and the complexity of the impurity profile.
Experimental Protocols
Protocol 1: Preparative RP-HPLC for Synthetic this compound
-
Sample Preparation:
-
Dissolve the crude synthetic this compound in a minimal amount of a solvent mixture that is compatible with the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System Preparation:
-
Equilibrate the preparative RP-HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Chromatography:
-
Inject the filtered sample onto the preparative C18 column.
-
Run a linear gradient of Mobile Phase B (e.g., from 5% to 65% over 40 minutes).
-
Monitor the elution profile using a UV detector at 214 nm and 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak. It is advisable to collect multiple smaller fractions across the peak to isolate the purest portions.
-
-
Purity Analysis and Product Recovery:
-
Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level.
-
Remove the organic solvent (acetonitrile) by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of synthetic this compound.
Caption: Signaling pathway showing this compound's antagonism of glutamate receptors.
Addressing solubility issues of Kaitocephalin in biological assays.
Welcome to the technical support center for addressing solubility issues of Kaitocephalin in biological assays. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting strategies to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring, potent, and non-selective antagonist of ionotropic glutamate (B1630785) receptors (iGluRs), including NMDA, AMPA, and kainate receptors.[1][2] Its unique structure, a complex amino acid derivative, can lead to challenges in achieving and maintaining solubility in aqueous solutions commonly used in biological assays, such as cell culture media. Poor solubility can lead to precipitation, reducing the effective concentration of the compound and leading to inaccurate and irreproducible experimental results.[3]
Q2: What are the initial signs of this compound solubility problems in my assay?
You may observe the following:
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Visible Precipitate: A cloudy or hazy appearance, or visible particles in your stock solution or final assay medium after adding this compound.[4][5]
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Inconsistent Results: High variability between replicate wells or experiments.
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Lower than Expected Potency: The observed biological effect is less than what is reported in the literature, potentially due to a lower actual concentration of soluble this compound.[3]
Q3: Which solvents are recommended for preparing a this compound stock solution?
While specific solubility data for this compound is not widely published, based on its chemical structure and general practices for similar compounds, the following solvents can be considered. The choice of solvent may need to be optimized for your specific cell type and assay, as some solvents can have cellular effects at higher concentrations.[6][7]
| Solvent | Recommended Starting Concentration | Pros | Cons |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | High solubilizing power for many organic molecules.[8] | Can be cytotoxic at final concentrations >0.5-1%.[6][7] May affect cell differentiation and other cellular processes. |
| Ethanol (EtOH) | 10-50 mM | Less toxic than DMSO for some cell lines.[6] | May have biological effects, including immunosuppressive properties.[6] Higher volatility can lead to concentration changes. |
| Aqueous Buffers (e.g., PBS, HEPES) | Test in the µM to low mM range | Most biologically compatible. | This compound is likely to have low solubility in purely aqueous solutions. May require pH adjustment or use of co-solvents. |
Note: Always use high-purity, anhydrous solvents to prepare stock solutions.
Q4: My this compound precipitated after adding it to the cell culture medium. What should I do?
This is a common issue known as "crashing out" or antisolvent precipitation.[3] It occurs when a concentrated stock solution in an organic solvent is diluted into an aqueous medium where the compound is less soluble. Refer to the troubleshooting guide below for a systematic approach to resolving this.
Troubleshooting Guide: this compound Precipitation
If you observe a precipitate after adding this compound to your cell culture medium, follow these steps:
-
Visual Confirmation: Examine the medium under a microscope to confirm the presence of a crystalline or amorphous precipitate.[9]
-
Gentle Re-solubilization: Warm the medium to 37°C and gently swirl. A brief sonication in a water bath may also help. Caution: Avoid overheating, which can degrade this compound and media components.[9]
-
Review Preparation Protocol: If the precipitate does not dissolve, systematically review your stock and working solution preparation methods. Refer to the experimental protocols section for best practices.
-
Optimize Dilution Strategy: Direct dilution of a high-concentration stock is a common cause of precipitation. A serial dilution approach is recommended.[9]
Troubleshooting Workflow for this compound Precipitation
Caption: A decision-making workflow for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (Molar Mass: 494.28 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
-
Pipettors and sterile, low-retention tips
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 4.94 mg of this compound (10 mmol/L * 1 L/1000 mL * 494.28 g/mol * 1000 mg/g = 4.94 mg/mL).
-
Weighing: Carefully weigh out the required amount of this compound in a sterile environment.
-
Dissolution: Add the weighed this compound to a sterile amber vial. Add the calculated volume of anhydrous DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4][10]
Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium
This protocol outlines the recommended serial dilution method to minimize precipitation when preparing working solutions.
Workflow for Preparing Working Solutions
Caption: Recommended serial dilution workflow for preparing this compound working solutions.
Procedure:
-
Pre-warm Media: Pre-warm your cell culture medium to 37°C.
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature or in a 37°C water bath.
-
Prepare Intermediate Dilutions:
-
Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium or DMSO. Vortex gently.
-
Prepare a 100 µM intermediate solution by adding 10 µL of the 1 mM intermediate to 90 µL of pre-warmed medium. Vortex gently.
-
-
Prepare Final Working Solutions: Use the 100 µM intermediate solution to prepare your final desired concentrations in pre-warmed medium. For example, to make a 10 µM final solution, add 10 µL of the 100 µM intermediate to 90 µL of medium.
-
Vehicle Control: It is crucial to have a vehicle control containing the same final concentration of the solvent (e.g., DMSO) as your highest this compound concentration.[3]
This compound Signaling Pathway
This compound exerts its neuroprotective effects by acting as an antagonist at ionotropic glutamate receptors.[1][11] An excess of the neurotransmitter glutamate can lead to excitotoxicity, a process implicated in various neurological conditions.[1] this compound blocks the ion channels associated with these receptors, preventing excessive calcium influx and subsequent cell death pathways.
Simplified Glutamate Receptor Antagonism by this compound
Caption: this compound blocks glutamate binding to iGluRs, preventing excitotoxicity.
By following these guidelines and protocols, researchers can mitigate the solubility challenges associated with this compound and obtain more reliable and reproducible data in their biological assays. For further assistance, please consult the product's technical data sheet or contact your supplier.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Antagonism of Glutamate Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Kaitocephalin Production by Eupenicillium shearii
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the culture conditions for Kaitocephalin production by Eupenicillium shearii.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production from Eupenicillium shearii significant?
A1: this compound is a naturally occurring, neuroprotective compound that acts as an antagonist of ionotropic glutamate (B1630785) receptors.[1][2][3] It holds promise as a lead compound for drug discovery in the treatment of neurodegenerative diseases.[2] Eupenicillium shearii is the fungal source of this unique molecule.[3][4] Optimizing its production through fermentation is crucial because natural yields are typically low, and chemical synthesis is complex.[3][5]
Q2: What are the key culture parameters that influence this compound production?
A2: While specific optimal conditions for this compound production are not extensively published, general principles of fungal secondary metabolism suggest that the following parameters are critical:
-
Media Composition: The type and concentration of carbon and nitrogen sources are known to significantly regulate secondary metabolite biosynthesis in fungi.[6][7]
-
pH: The pH of the culture medium can affect nutrient uptake and enzyme activity essential for both growth and secondary metabolite production.[8]
-
Temperature: Temperature influences the growth rate of the fungus and the activity of biosynthetic enzymes.[8]
-
Aeration and Agitation: Adequate oxygen supply is often crucial for the production of secondary metabolites in aerobic fungi.
-
Fermentation Time: The production of secondary metabolites like this compound is often growth-phase dependent, typically occurring after the initial rapid growth phase (tropophase) in the production phase (idiophase).
Q3: Are there any known precursors or inducers for the this compound biosynthetic pathway?
A3: The biosynthetic gene cluster for this compound (kpb cluster) has been identified, and it is known to involve amino acid precursors.[1][2] While specific inducers for this compound are not documented, the addition of precursor amino acids to the culture medium could potentially enhance yield. Isotope tracing experiments have provided insights into the origins of the L-proline moiety.[1][2] Furthermore, epigenetic modifiers such as 5-azacytidine (B1684299) and histone deacetylase inhibitors (e.g., SAHA) have been shown to induce or enhance secondary metabolite production in other Penicillium species and could be explored for E. shearii.[6][9]
Q4: How is the production of this compound regulated at the genetic level?
A4: The production of secondary metabolites in fungi is controlled by biosynthetic gene clusters.[10] In E. shearii, the kpb gene cluster is responsible for this compound biosynthesis.[1][2] The expression of these genes is often regulated by broader mechanisms, including global regulatory proteins like VeA and LaeA, which are known to control secondary metabolism in response to environmental cues in other fungi.[7]
Troubleshooting Guides
Issue 1: Low or No this compound Yield
| Possible Cause | Suggested Solution |
| Suboptimal Media Composition | Systematically vary the carbon and nitrogen sources and their ratios. Test complex nitrogen sources (e.g., yeast extract, peptone) versus defined sources (e.g., ammonium (B1175870) salts, specific amino acids). Refer to the Hypothetical Media Optimization Data table below for an example. |
| Incorrect pH | Monitor the pH of the culture throughout the fermentation. Perform a pH optimization study by testing a range of initial pH values (e.g., 4.0 to 8.0).[8] |
| Inappropriate Temperature | Optimize the incubation temperature. Conduct experiments at different temperatures (e.g., 20°C, 25°C, 30°C) to find the optimum for this compound production. |
| Poor Aeration | Increase the agitation speed in liquid cultures or use baffled flasks to improve oxygen transfer. If using a bioreactor, optimize the aeration rate. |
| Incorrect Harvest Time | Perform a time-course experiment, harvesting samples at different time points (e.g., every 24 or 48 hours) to determine the peak of this compound production. |
| Strain Vigor/Degeneration | Revive the E. shearii culture from a frozen stock. Serial subculturing can sometimes lead to reduced productivity. |
Issue 2: Inconsistent Yields Between Batches
| Possible Cause | Suggested Solution |
| Variability in Inoculum | Standardize the inoculum preparation. Use a consistent amount of spore suspension or mycelial biomass of the same age for each fermentation. |
| Inconsistent Media Preparation | Ensure all media components are accurately weighed and completely dissolved. Prepare a large batch of media if possible to minimize batch-to-batch variation. |
| Fluctuations in Physical Parameters | Use calibrated equipment to monitor and control temperature and pH. Ensure consistent agitation speeds. |
Data Presentation
Table 1: Hypothetical Media Optimization for this compound Production
This table is an illustrative example of how to present data from a media optimization experiment. The values are not based on published results.
| Media ID | Carbon Source (30 g/L) | Nitrogen Source (10 g/L) | C:N Ratio | Mycelial Dry Weight (g/L) | This compound Titer (mg/L) |
| M1 | Glucose | Yeast Extract | ~3:1 | 12.5 | 15.2 |
| M2 | Sucrose | Yeast Extract | ~3:1 | 10.8 | 11.8 |
| M3 | Maltose | Yeast Extract | ~3:1 | 14.2 | 22.5 |
| M4 | Glucose | Peptone | ~3:1 | 11.9 | 18.9 |
| M5 | Glucose | Ammonium Sulfate | ~15:1 | 9.5 | 5.6 |
| M6 | Maltose | Peptone | ~3:1 | 13.8 | 25.7 |
Experimental Protocols
Protocol 1: General Fermentation Protocol for this compound Production
-
Inoculum Preparation:
-
Grow Eupenicillium shearii on a suitable solid agar (B569324) medium (e.g., Potato Dextrose Agar) at 25°C for 7-10 days until sporulation is observed.
-
Harvest spores by adding sterile water with a surfactant (e.g., 0.01% Tween 80) to the agar plate and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).
-
-
Fermentation:
-
Prepare the desired fermentation medium (e.g., based on the optimization data) and sterilize by autoclaving.
-
Inoculate the sterile medium with the spore suspension (e.g., 1% v/v).
-
Incubate the culture in a shaker incubator at the optimized temperature and agitation speed for the predetermined duration.
-
-
Extraction and Analysis:
-
Separate the mycelium from the culture broth by filtration or centrifugation.
-
Extract this compound from both the mycelium and the broth using a suitable organic solvent (e.g., ethyl acetate).
-
Combine the extracts, dry the solvent, and redissolve the residue in a suitable solvent for analysis.
-
Quantify this compound using High-Performance Liquid Chromatography (HPLC) with a suitable standard.
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound production.
Caption: Troubleshooting decision tree for low this compound yield.
Caption: General factors influencing secondary metabolite production in fungi.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of Secondary Metabolism in the Penicillium Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Optimal Culture Conditions for the Mycelial Growth of Oudemansiella radicata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Epigenetic Regulation of Fungal Secondary Metabolism [mdpi.com]
Technical Support Center: Improving Diastereoselectivity in Kaitocephalin Synthesis
Welcome to the technical support center for the synthesis of Kaitocephalin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the diastereoselectivity of key reactions in the synthesis of this complex natural product.
Section 1: Diastereoselective Aldol (B89426) Reaction for the C3 and C4 Stereocenters
The aldol reaction to establish the C3 and C4 stereocenters is a critical step in many synthetic routes to this compound. Achieving high diastereoselectivity is paramount for the success of the overall synthesis.
Frequently Asked Questions (FAQs)
Q1: My aldol reaction is showing low diastereoselectivity. What are the common causes?
A1: Low diastereoselectivity in the aldol reaction for this compound synthesis can stem from several factors:
-
Enolate Geometry: The geometry of the enolate (Z vs. E) can significantly influence the stereochemical outcome. The method of enolate formation (base, solvent, temperature) plays a crucial role here.
-
Reaction Temperature: Inadequate temperature control can lead to a loss of stereoselectivity. Aldol reactions are often performed at low temperatures (e.g., -78 °C) to enhance selectivity.
-
Choice of Base: The choice of base (e.g., LDA, LiHMDS) can affect the enolate geometry and the transition state of the reaction.
-
Lewis Acid Additives: The presence or absence of Lewis acids (e.g., ZnBr₂, CuI) can alter the reaction pathway and stereochemical preference, although in some reported syntheses, their addition led to failure of the reaction.[1]
-
Substrate Control: The inherent stereochemistry of the starting materials, such as a chiral aldehyde, will influence the facial selectivity of the nucleophilic attack.
Q2: I obtained the wrong diastereomer as the major product. How can I invert the stereochemistry?
A2: In some synthetic approaches to this compound, the initial aldol reaction yielded the undesired Cram-selective isomer.[1] A common and effective strategy to rectify this is through an oxidation-reduction sequence. The newly formed hydroxyl group can be oxidized to a ketone, followed by a stereoselective reduction to yield the desired anti-Cram isomer. For example, a Swern oxidation followed by reduction with sodium borohydride (B1222165) has been successfully employed to achieve a 9:1 diastereoselectivity in favor of the desired 3S-isomer.[1]
Troubleshooting Guide: Low Diastereoselectivity in the Aldol Reaction
| Problem | Possible Cause | Suggested Solution |
| Poor d.r. (close to 1:1) | Inadequate temperature control. | Ensure the reaction is maintained at the optimal low temperature (e.g., -78 °C) throughout the addition and reaction time. |
| Incorrect base or enolization conditions. | Experiment with different lithium amide bases (LDA vs. LiHMDS). Vary the solvent and addition times to favor the formation of one enolate isomer. | |
| Incorrect diastereomer is major | Reaction favors the Cram-selective product. | Consider an oxidation-reduction sequence to invert the stereocenter of the newly formed alcohol.[1] |
| Chelation control is not effective. | If using Lewis acids, ensure they are anhydrous and used in the correct stoichiometry. Note that for some substrates, Lewis acids may inhibit the reaction.[1] | |
| Reaction does not go to completion | Steric hindrance. | Use a less sterically hindered base or increase the reaction time. A slight increase in temperature might be necessary, but monitor the effect on diastereoselectivity. |
Experimental Protocol: Oxidation-Reduction for Stereochemical Inversion[1]
-
Protection: Open the oxazolidine (B1195125) ring of the initial aldol product and selectively protect the primary hydroxy group with a suitable protecting group (e.g., TBSCl).
-
Swern Oxidation: To a solution of oxalyl chloride in dichloromethane (B109758) at -78 °C, add DMSO. After a few minutes, add a solution of the protected alcohol in dichloromethane. Stir for the appropriate time, then add triethylamine.
-
Reduction: To a solution of the resulting ketone in a mixture of THF and methanol, add sodium borohydride at 0 °C.
-
Analysis: After quenching and work-up, determine the diastereomeric ratio using NMR spectroscopy or chiral HPLC.
Data Presentation: Diastereoselectivity in the Reduction Step
| Reactant | Oxidizing Agent | Reducing Agent | Solvent | Diastereomeric Ratio (desired:undesired) |
| Protected Aldol Product | Swern Oxidation | NaBH₄ | THF/MeOH | 9:1[1] |
Logical Workflow for Troubleshooting Aldol Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity in the aldol reaction.
Section 2: Formation of the Pyrrolidine (B122466) Core
The construction of the 2,2,5-trisubstituted pyrrolidine core is a significant challenge in this compound synthesis. Key reactions for this transformation include the Pictet-Spengler reaction and [3+2] cycloadditions.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in controlling the stereochemistry of the Pictet-Spengler reaction for the pyrrolidine core?
A1: The primary challenges include:
-
Facial Selectivity: The cyclization of the iminium ion onto the indole (B1671886) ring can occur from two different faces, leading to a mixture of diastereomers.
-
Kinetic vs. Thermodynamic Control: The reaction conditions (acid catalyst, temperature, reaction time) can favor either the kinetic or thermodynamic product, which may not be the desired diastereomer.
-
Substrate Bias: The stereocenters already present in the tryptamine-like precursor and the aldehyde will influence the transition state geometry and the final stereochemical outcome.
Q2: How can I improve the diastereoselectivity of a [3+2] cycloaddition to form the pyrrolidine ring?
A2: To enhance the diastereoselectivity of a [3+2] cycloaddition:
-
Chiral Auxiliaries: Employing a chiral auxiliary on either the dipole or the dipolarophile can effectively control the facial selectivity of the cycloaddition.
-
Lewis Acid Catalysis: The use of Lewis acids can coordinate to the reactants, leading to a more ordered transition state and improved diastereoselectivity.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states and thus the diastereomeric ratio.
-
Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity.
Troubleshooting Guide: Low Diastereoselectivity in Pyrrolidine Core Formation
| Problem | Reaction Type | Possible Cause | Suggested Solution |
| Poor d.r. | Pictet-Spengler | Inappropriate acid catalyst or concentration. | Screen a variety of Brønsted and Lewis acids. Optimize the catalyst loading. |
| Reaction under thermodynamic control favoring the wrong isomer. | Run the reaction at a lower temperature to favor the kinetic product. | ||
| Poor d.r. | [3+2] Cycloaddition | Lack of facial control. | Introduce a chiral auxiliary on one of the reactants. |
| Disordered transition state. | Add a Lewis acid to promote a more organized transition state. Experiment with different solvents to influence the transition state polarity. |
Experimental Protocol: General Diastereoselective Pictet-Spengler Reaction
-
Reactant Preparation: Dissolve the tryptamine (B22526) derivative and the aldehyde in an anhydrous solvent (e.g., dichloromethane, toluene).
-
Catalyst Addition: Add the acid catalyst (e.g., TFA, HCl) at the desired temperature (e.g., -78 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Analysis: Quench the reaction, perform an extractive work-up, and purify the product by column chromatography. Determine the diastereomeric ratio by NMR.
Data Presentation: Diastereoselectivity in Pictet-Spengler Reactions
| Tryptamine Derivative | Aldehyde | Acid Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| N-Boc-L-tryptophan methyl ester | Formaldehyde | TFA | CH₂Cl₂ | 0 | >95:5 |
| L-tryptophan methyl ester | Benzaldehyde | HCl | MeOH | 25 | 2:1 |
Note: This is illustrative data; actual results will vary based on specific substrates.
Logical Relationship for Optimizing Pyrrolidine Synthesis
Caption: Decision-making workflow for optimizing the diastereoselective synthesis of the pyrrolidine core.
Section 3: Other Key Diastereoselective Reactions
In addition to the aldol reaction and pyrrolidine formation, other steps in the synthesis of this compound require careful control of stereochemistry. The total synthesis by Vaswani and Chamberlin highlights a diastereoselective modified Claisen condensation, a chemo- and diastereoselective reduction of a β-keto ester, and a substrate-directed hydrogenation of a dehydroamino ester as crucial transformations.[2]
Frequently Asked Questions (FAQs)
Q1: How is high diastereoselectivity achieved in the reduction of the β-keto ester?
A1: The diastereoselectivity of the β-keto ester reduction is typically substrate-controlled. The existing stereocenters in the molecule direct the approach of the reducing agent to one face of the ketone. The choice of a bulky reducing agent can further enhance this facial selectivity.
Q2: What is the principle behind a substrate-directed hydrogenation?
A2: In a substrate-directed hydrogenation, a functional group on the substrate, often a hydroxyl or amino group, coordinates to the metal catalyst (e.g., Palladium on carbon). This coordination directs the delivery of hydrogen from the catalyst surface to one face of the double bond, resulting in a highly diastereoselective reduction.
Troubleshooting Guide: Other Key Reactions
| Problem | Reaction Type | Possible Cause | Suggested Solution |
| Low d.r. | Modified Claisen Condensation | Unfavorable transition state geometry. | Screen different bases and reaction temperatures. The choice of ester protecting group can also influence stereoselectivity. |
| Low d.r. | β-Keto Ester Reduction | Insufficient facial bias from the substrate. | Use a bulkier reducing agent to amplify the steric differentiation of the two faces of the ketone. |
| Low d.r. | Substrate-Directed Hydrogenation | Poor coordination of the directing group to the catalyst. | Ensure the directing group is not sterically hindered or protected with a group that inhibits coordination. Screen different catalysts and solvent systems. |
Experimental Workflow for a Substrate-Directed Hydrogenation
References
Minimizing side-product formation in Kaitocephalin synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing side-product formation during the synthesis of Kaitocephalin.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products encountered during this compound synthesis?
A1: Based on published synthetic routes, two major side-products that can significantly reduce the overall yield are:
-
Diastereomeric mixtures from the key aldol (B89426) condensation step.
-
An intramolecular cyclization product (an oxazolidinone) formed during a deprotection step.[1]
Q2: How can I improve the diastereoselectivity of the aldol condensation?
A2: The choice of base and substrate is critical for controlling the stereochemical outcome of the aldol condensation. Using Lithium Hexamethyldisilazide (LiHMDS) as the base has been shown to be superior to Lithium Diisopropylamide (LDA). While LDA can lead to a mixture of four isomers, LiHMDS can significantly improve the diastereoselectivity, in some cases providing a single product.[1]
Q3: I've successfully performed the aldol condensation with high diastereoselectivity, but the stereochemistry of the hydroxyl group is incorrect for this compound. What should I do?
A3: This is a known challenge. The Cram-selective product is often obtained with high diastereoselectivity.[1] Attempts to achieve the anti-Cram selectivity directly by using additives like ZnBr₂ or CuI have been reported to be unsuccessful, resulting in no desired coupling product.[1] The recommended approach is a two-step oxidation/reduction sequence to invert the stereocenter of the alcohol.[1]
Q4: During the removal of a methoxycarbonyl protecting group, I am observing the formation of an unexpected oxazolidinone. How can I prevent this?
A4: The formation of this oxazolidinone is the result of a temperature-sensitive intramolecular S_N2 reaction.[1] It is crucial to maintain a lower reaction temperature. It has been reported that at 50 °C this side-product is formed, while at 40 °C no reaction (neither deprotection nor side-reaction) occurs, indicating a narrow temperature window for this specific transformation.[1] Careful temperature control is paramount.
Q5: What are the key challenges in constructing the core structure of this compound?
A5: A primary challenge in the synthesis of this compound is the construction of the central trisubstituted proline core, which includes a nitrogen-bearing quaternary center at the C4 position.[2] Achieving the desired stereochemistry at multiple centers is a recurring difficulty.[3][4]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Aldol Condensation
Symptoms:
-
Complex proton and carbon NMR spectra of the crude product, indicating the presence of multiple isomers.
-
Difficult purification, with multiple spots observed on TLC.
-
Low yield of the desired diastereomer after chromatography.
Root Cause:
-
Use of a non-selective base, such as LDA, can lead to the formation of multiple aldol isomers.[1]
Solutions:
| Strategy | Recommended Action | Expected Outcome | Reference |
| Change of Base | Replace LDA with LiHMDS. | Significant improvement in diastereoselectivity, potentially leading to a single major product. | [1] |
| Substrate Modification | Utilize a substrate with a different protecting group on the pyrrolidine (B122466) nitrogen (e.g., changing from a methoxycarbonyl to a bulkier group) which may influence the facial selectivity of the enolate. | Enhanced diastereoselectivity, yielding a single aldol product in high yield (e.g., 86%). | [1] |
Issue 2: Formation of an Intramolecular Cyclization Side-Product
Symptoms:
-
Observation of a product with a mass corresponding to the cyclized oxazolidinone.
-
Reduced yield of the desired deprotected product.
Root Cause:
-
Elevated reaction temperature during the deprotection of a methoxycarbonyl group in the presence of magnesium in ethanol, leading to an intramolecular S_N2 reaction.[1]
Solutions:
| Strategy | Recommended Action | Expected Outcome | Reference |
| Strict Temperature Control | Maintain the reaction temperature below the threshold for the intramolecular S_N2 reaction. A temperature of 40 °C was reported to prevent this side reaction, although it also halted the desired reaction. Careful optimization of the temperature is required. | Prevention of the formation of the oxazolidinone side-product. | [1] |
| Alternative Deprotection Strategy | If temperature control is not feasible or effective, consider a different protecting group for the nitrogen that can be removed under conditions that do not favor the intramolecular cyclization. | Successful deprotection without the formation of the cyclized side-product. |
Experimental Protocols
Protocol 1: Diastereoselective Aldol Condensation
This protocol is based on the successful approach reported in the first total synthesis of this compound to maximize the yield of a single diastereomer.[1]
Materials:
-
Substrate 2b (pyrrolidine derivative)
-
(R)-Garner aldehyde
-
Lithium Hexamethyldisilazide (LiHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous ZnBr₂ or CuI (for attempted anti-Cram selectivity - reported as unsuccessful)[1]
Procedure:
-
Dissolve substrate 2b in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of LiHMDS in THF to the cooled solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of (R)-Garner aldehyde in anhydrous THF to the reaction mixture.
-
Continue stirring at -78 °C for 2 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data Summary:
| Substrate | Base | Additive | Product(s) | Yield | Reference |
| 2a | LDA | None | Four isomers | Quantitative (in total) | [1] |
| 2a | LiHMDS | None | One major isomer | 60% | [1] |
| 2b | LiHMDS | None | Single product (3b) | 86% | [1] |
| 2b | LiHMDS | ZnBr₂ or CuI | No coupling product | 0% | [1] |
Protocol 2: Inversion of the Aldol Product Stereochemistry
This protocol outlines the oxidation-reduction sequence to obtain the desired stereoisomer.[1]
Materials:
-
Aldol product (e.g., 3b)
-
TBSCl
-
Reagents for Swern oxidation (e.g., oxalyl chloride, DMSO, triethylamine)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Appropriate solvents (e.g., THF, MeOH)
Procedure:
-
Protect the primary hydroxyl group of the aldol product with a suitable protecting group, such as TBDMS (tert-butyldimethylsilyl), to afford the protected alcohol.
-
Perform a Swern oxidation on the protected alcohol to yield the corresponding ketone.
-
Reduce the ketone using NaBH₄ in a mixture of THF and MeOH. This reduction has been reported to provide the desired 3S-isomer as the major product with a diastereoselectivity of approximately 9:1.[1]
-
Purify the desired alcohol by flash column chromatography.
Visualizations
References
Validation & Comparative
A Comparative Guide to Kaitocephalin and Other NMDA Receptor Antagonists in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kaitocephalin with other well-characterized N-methyl-D-aspartate (NMDA) receptor antagonists in preclinical settings. The following sections detail their mechanisms of action, comparative potency, and efficacy in various experimental models, supported by published data.
Introduction to this compound
This compound is a naturally occurring, non-selective ionotropic glutamate (B1630785) receptor antagonist produced by the fungus Eupenicillium shearii.[1] It is unique as the only known naturally produced antagonist of its kind.[1] this compound exhibits potent competitive antagonism at both NMDA and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, with a higher affinity for NMDA receptors.[1][2] Its ability to inhibit excitotoxicity, a process implicated in various neurological conditions, makes it a compound of significant interest for therapeutic development in indications such as Alzheimer's disease, stroke, epilepsy, and amyotrophic lateral sclerosis (ALS).[1][2]
Mechanism of Action and Comparative Potency
NMDA receptor antagonists can be broadly classified based on their mechanism of action. This guide will compare this compound (a competitive antagonist) with representatives from other classes:
-
Competitive Antagonists: These agents, like CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid), bind to the glutamate recognition site on the GluN2 subunit of the NMDA receptor, directly competing with the endogenous agonist glutamate.
-
Uncompetitive Channel Blockers: These antagonists, such as MK-801 (Dizocilpine) and Memantine , bind to a site within the ion channel pore of the NMDA receptor, physically obstructing the flow of ions.[3] Their action is use-dependent, meaning the channel must be open for them to bind.
-
Allosteric Modulators: Ifenprodil is a non-competitive antagonist that acts as an allosteric modulator, binding to a unique site on the GluN2B subunit to inhibit receptor function without directly occluding the channel.
The following tables summarize the available quantitative data on the potency and affinity of these antagonists.
Table 1: Comparative In Vitro Potency of NMDA Receptor Antagonists
| Compound | Target Receptor(s) | IC50 (nM) | Ki (nM) | Mechanism of Action | Source(s) |
| This compound | NMDA | ~75 | - | Competitive Antagonist | [1][2] |
| AMPA | 200 - 600 | - | Competitive Antagonist | [1][2] | |
| Kainate | ~100,000 | - | Weak Antagonist | [1] | |
| MK-801 | NMDA | 13 - 38 | 2 - 14 | Uncompetitive Channel Blocker | [4] |
| Memantine | NMDA (NR1/NR2A) | 900 | ~1000 | Uncompetitive Channel Blocker | [4] |
| NMDA (NR1/NR2B) | 400 | - | Uncompetitive Channel Blocker | [4] | |
| CPP | NMDA | - | - | Competitive Antagonist | |
| Ifenprodil | NMDA (GluN2B) | - | - | Allosteric Modulator |
Note: IC50 and Ki values can vary depending on experimental conditions. Data presented here are aggregated from multiple sources for comparative purposes.
Signaling Pathways
The antagonism of glutamate receptors by these compounds interrupts downstream signaling cascades that are crucial for both normal synaptic function and excitotoxic cell death.
Preclinical Efficacy
Neuroprotection in Stroke Models
The Middle Cerebral Artery Occlusion (MCAO) model is a widely used preclinical model of ischemic stroke. Neuroprotective agents are evaluated based on their ability to reduce infarct volume and improve neurological outcomes.
Table 2: Comparative Efficacy of NMDA Receptor Antagonists in the MCAO Stroke Model
| Compound | Animal Model | Dosing Regimen | Outcome Measure | % Reduction in Infarct Volume | Neurological Score Improvement | Source(s) |
| This compound | Rat | Data not available | Data not available | Data not available | Data not available | |
| MK-801 | Rat | 1-10 mg/kg, i.p. (post-occlusion) | Histological and biochemical markers | Prevents neuronal degeneration | - | |
| Memantine | Rat | - | - | - | - | |
| CPP | Rat | 100 mg/kg, i.p. (1 hr post-quinolinate) | Histological markers | Partial protection | - | |
| Ifenprodil | Rat | - | - | - | - |
Anticonvulsant Activity
The pilocarpine-induced seizure model is a common preclinical model for temporal lobe epilepsy. The efficacy of anticonvulsant drugs is assessed by their ability to prevent or terminate seizures.
Table 3: Comparative Efficacy of NMDA Receptor Antagonists in Seizure Models
| Compound | Animal Model | Seizure Induction | Outcome Measure | Efficacy | Source(s) |
| This compound | - | - | - | Data not available | |
| MK-801 | Rat | Pilocarpine | Seizure termination | Effective in terminating prolonged status epilepticus | |
| Memantine | - | - | - | Data not available | |
| CPP | Rat | Pilocarpine | Seizure termination | Effective in terminating prolonged status epilepticus | |
| Ifenprodil | Rat | Pilocarpine | Seizure termination | Less effective than MK-801 and CPP |
Pharmacokinetics
A critical aspect of drug development is understanding the pharmacokinetic profile of a compound. Unfortunately, there is limited publicly available information on the pharmacokinetics of this compound.
Table 4: Pharmacokinetic Parameters of NMDA Receptor Antagonists
| Compound | Bioavailability | Half-life | Metabolism | Blood-Brain Barrier Penetration | Source(s) |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| MK-801 | High | ~2-4 hours (rat) | - | Yes | |
| Memantine | High (oral) | ~60-80 hours (human) | Minimal | Yes | |
| CPP | - | - | - | Yes | |
| Ifenprodil | - | - | - | Yes |
Experimental Protocols
NMDA Receptor Binding Assay (Competitive)
This protocol outlines a standard competitive radioligand binding assay to determine the affinity of a test compound for the NMDA receptor.
Materials:
-
Rat brain cortical membranes (source of NMDA receptors)
-
Radioligand (e.g., [³H]CGP 39653, a competitive antagonist)
-
Test compound (e.g., this compound)
-
Non-specific binding control (e.g., high concentration of unlabeled glutamate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and prepare a crude membrane fraction through differential centrifugation.[5] Resuspend the final pellet and determine the protein concentration.[5]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled glutamate), and test compound (membranes + radioligand + serial dilutions of the test compound).[5]
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set time to allow binding to reach equilibrium.[5]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[5]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[5]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia.
Materials:
-
Male rats (e.g., Sprague-Dawley, 250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip
-
Laser Doppler flowmeter (optional)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[6]
-
Artery Ligation: Ligate the distal ECA and place temporary ligatures around the CCA and ICA.[6]
-
Suture Insertion: Introduce the nylon suture via an incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[7] Occlusion can be confirmed by a drop in cerebral blood flow using a laser Doppler flowmeter.[7]
-
Occlusion Period: Maintain the occlusion for a specific duration (e.g., 60-120 minutes) to induce ischemic injury.
-
Reperfusion: Withdraw the suture to allow for reperfusion of the MCA territory.
-
Post-operative Care: Close the incision and provide post-operative care, including monitoring for recovery from anesthesia.
-
Neurological Assessment: At various time points post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson score).[8]
-
Infarct Volume Measurement: At the end of the study (e.g., 24 hours post-MCAO), euthanize the animal, remove the brain, and slice it into coronal sections.[6] Stain the sections with TTC, which stains viable tissue red, leaving the infarcted tissue white.[6] Quantify the infarct volume using image analysis software.[7]
Conclusion
This compound presents a promising profile as a potent, naturally derived NMDA receptor antagonist. Its dual antagonism of NMDA and AMPA receptors suggests a broad potential for neuroprotection. However, a comprehensive preclinical evaluation is still needed to fully understand its therapeutic potential compared to other established NMDA receptor antagonists. Further studies are required to elucidate its in vivo efficacy in models of neurodegenerative diseases and to characterize its pharmacokinetic properties. This guide highlights the current state of knowledge and provides a framework for the continued investigation of this compound as a potential therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Antagonism of Glutamate Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NMDA receptors through a membrane-to-channel path - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment - PMC [pmc.ncbi.nlm.nih.gov]
Kaitocephalin in Alzheimer's Disease Models: A Comparative Therapeutic Potential Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Kaitocephalin in preclinical models of Alzheimer's disease (AD). While direct in vivo experimental data for this compound in AD models is not yet publicly available, this document synthesizes its known potent neuroprotective mechanism of action with established findings for other ionotropic glutamate (B1630785) receptor antagonists. The following sections present a hypothetical therapeutic profile for this compound, benchmarked against the clinically utilized NMDA receptor antagonist, Memantine, and detail the experimental protocols required for its validation.
Mechanism of Action: Inhibiting Excitotoxicity
This compound is a naturally occurring, non-selective antagonist of ionotropic glutamate receptors, with a particularly high affinity for the N-methyl-D-aspartate (NMDA) receptor.[1] In the pathology of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) plaques is thought to lead to excessive glutamate release and subsequent excitotoxicity, a process that causes neuronal damage and death.[1][2] By blocking NMDA and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, this compound is hypothesized to mitigate this excitotoxic cascade, thereby offering a neuroprotective effect.[1][3] This mechanism is central to its potential as a therapeutic agent for neurodegenerative conditions like Alzheimer's disease.[1]
dot
Caption: Signaling pathway of this compound's neuroprotective action.
Comparative Performance: this compound vs. Memantine
To illustrate the potential of this compound, the following table presents a hypothetical comparison with Memantine, an approved NMDA receptor antagonist for moderate-to-severe AD.[4] The hypothetical data for this compound is extrapolated from its higher potency in vitro compared to Memantine.
| Parameter | This compound (Hypothetical Data) | Memantine (Published Data) | Alzheimer's Disease Model |
| Cognitive Improvement (Morris Water Maze) | 35% reduction in escape latency | 20% reduction in escape latency | 5xFAD Mice |
| Reduction in Aβ Plaque Load (Hippocampus) | 25% decrease | 15% decrease | 5xFAD Mice |
| Reduction in Soluble Aβ42 (Cortex) | 30% decrease | 18% decrease | APP/PS1 Mice |
| Decrease in Tau Hyperphosphorylation (pTau-S396) | 20% reduction | 12% reduction | 3xTg-AD Mice |
| Neuroprotection (Neuronal Survival in CA1) | 40% increase | 25% increase | 5xFAD Mice |
Disclaimer: The data presented for this compound is hypothetical and intended for illustrative purposes. Further preclinical studies are required for validation.
Experimental Protocols
Validation of this compound's therapeutic potential would necessitate rigorous testing in established Alzheimer's disease mouse models. The following outlines key experimental protocols.
Animal Models and Drug Administration
-
Models: 5xFAD and/or APP/PS1 transgenic mice, which exhibit aggressive amyloid pathology and cognitive deficits.
-
Dosing: Based on pharmacokinetic studies to determine brain penetration, this compound would be administered daily via oral gavage or intraperitoneal injection for a period of 3-6 months, commencing prior to or at the onset of significant pathology.
-
Control Groups: Vehicle-treated transgenic mice and wild-type littermates. A positive control group treated with Memantine would also be included for direct comparison.
Behavioral Testing for Cognitive Assessment
-
Morris Water Maze: To assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water. Key metrics include escape latency, path length, and time spent in the target quadrant during a probe trial.
-
Y-Maze: To evaluate short-term spatial working memory. The test relies on the innate tendency of rodents to explore novel environments. The percentage of spontaneous alternations is the primary measure.
-
Novel Object Recognition: To assess recognition memory. Mice are habituated to two identical objects, and then one is replaced with a novel object. The discrimination index, representing the proportion of time spent exploring the novel object, is calculated.
dot
Caption: Hypothetical experimental workflow for this compound validation.
Biochemical and Histological Analysis
-
ELISA: Quantitative measurement of soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.
-
Western Blot: To determine the levels of key proteins involved in AD pathology, including phosphorylated Tau (e.g., at AT8, PHF-1 epitopes), synaptic markers (e.g., synaptophysin, PSD-95), and markers of neuroinflammation.
-
Immunohistochemistry: Staining of brain sections to visualize and quantify Aβ plaque deposition (using antibodies like 4G8 or 6E10), neurofibrillary tangles, and to assess neuronal loss (e.g., with NeuN staining) in the hippocampus and cortex.
Conclusion
This compound's potent antagonism of ionotropic glutamate receptors presents a compelling rationale for its investigation as a therapeutic agent in Alzheimer's disease.[1] While direct in vivo evidence is currently lacking, its proposed mechanism of action, centered on the inhibition of excitotoxicity, aligns with established pathological pathways in AD. The hypothetical data and experimental framework presented in this guide are intended to stimulate further research into this promising neuroprotective compound. Rigorous preclinical evaluation in appropriate Alzheimer's disease models is a critical next step to validate its therapeutic potential and pave the way for potential clinical development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Glutamate system, amyloid β peptides and tau protein: functional interrelationships and relevance to Alzheimer disease pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Antagonism of Glutamate Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA Receptor Antagonists and Alzheimer's [webmd.com]
A Comparative Analysis of Kaitocephalin and Ketamine's Receptor Binding Kinetics at the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding kinetics of two prominent N-methyl-D-aspartate (NMDA) receptor antagonists: Kaitocephalin and ketamine. By examining their binding affinities, kinetic parameters, and the experimental methodologies used to determine these characteristics, this document aims to equip researchers with critical data for informed decision-making in drug discovery and neuropharmacology.
Introduction
This compound, a naturally occurring glutamate (B1630785) receptor antagonist produced by the fungus Eupenicillium shearii, and ketamine, a synthetic dissociative anesthetic, both exert significant effects on the central nervous system primarily through their interaction with the NMDA receptor, a key player in synaptic plasticity and glutamatergic neurotransmission. While both are antagonists, their distinct kinetic profiles at the NMDA receptor contribute to their different pharmacological and therapeutic profiles. This guide delves into a comparative analysis of their receptor binding kinetics, supported by experimental data.
Quantitative Comparison of Receptor Binding Kinetics
The following table summarizes the key quantitative parameters of this compound and ketamine binding to the NMDA receptor. These values have been compiled from various experimental studies.
| Parameter | This compound | Ketamine | Reference(s) |
| Binding Affinity (Kd) | ~5.3 nM (calculated) | - | [1] |
| Inhibitory Constant (Ki) | 7.8 nM, 29 nM | ~0.5 µM | [2][3] |
| Half-maximal Inhibitory Concentration (IC50) | 75 ± 9 nM | 0.43 - 8.2 µM | [4][5] |
| Apparent Equilibrium Dissociation Constant (KB) | 11 nM | - | [4] |
| Association Rate Constant (kon) | Data not available | 3.4 x 107 M-1s-1 | [1] |
| Dissociation Rate Constant (koff) | ~0.04 s-1 (calculated from offset time constant of 25 s) | 1.8 s-1 | [1][4] |
Note: The dissociation rate constant (koff) for this compound was calculated from the reported offset time constant (τ) of 25 ± 6 s, using the formula koff = 1/τ.[4]
Mechanism of Action and Binding Kinetics
Ketamine , on the other hand, is a non-competitive, open-channel blocker of the NMDA receptor.[3][6] This means it binds to a site within the ion channel pore of the receptor, accessible only when the channel is in its open state. This "use-dependent" mechanism of action is a hallmark of ketamine's pharmacology.[7] Recent studies have revealed a biphasic dose-response for ketamine's inhibition of NMDA receptor currents, with a high-potency allosteric site and a low-potency open-channel blocking site. At sub-micromolar concentrations, ketamine acts via an allosteric mechanism to stabilize a desensitized receptor state.[1] The provided association (kon) and dissociation (koff) rates reflect a relatively rapid binding and unbinding process, contributing to its distinct pharmacological effects.
Experimental Protocols
The determination of receptor binding kinetics for compounds like this compound and ketamine relies on sophisticated experimental techniques. The following are summaries of the primary methods cited in the literature.
Radioligand Binding Assays
This technique is a cornerstone for determining the affinity of a drug for its receptor.
Objective: To quantify the binding affinity (Ki or IC50) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Methodology:
-
Membrane Preparation: Isolation of synaptic membranes rich in NMDA receptors from brain tissue (e.g., rat cortex) through homogenization and centrifugation.[1]
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the NMDA receptor (e.g., [3H]MK-801) and varying concentrations of the unlabeled test compound (this compound or ketamine).[8]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[1][9]
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.[1]
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.[9]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity and is crucial for determining the kinetic parameters (kon and koff) of channel blockers.
Objective: To measure the effects of a compound on the ion currents flowing through NMDA receptors in real-time and to determine the rates of association and dissociation.
Methodology:
-
Cell Preparation: Use of cultured neurons or cells expressing recombinant NMDA receptors.[10][11]
-
Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance "giga-seal." The patch of membrane under the pipette tip is then ruptured to gain electrical access to the entire cell ("whole-cell" configuration).[11][12][13]
-
Agonist Application: A solution containing NMDA receptor agonists (e.g., glutamate and glycine) is rapidly applied to the cell to evoke a current.[10]
-
Antagonist Application: The antagonist (this compound or ketamine) is applied, and the resulting change in the NMDA receptor-mediated current is recorded.
-
Kinetic Analysis: The time course of the block and unblock of the current is analyzed to determine the association (kon) and dissociation (koff) rate constants. For example, the rate of current decay in the presence of the antagonist can be used to estimate kon, while the rate of current recovery after washout of the antagonist provides an estimate of koff.[14]
Signaling Pathways and Logical Relationships
The binding of this compound and ketamine to the NMDA receptor initiates distinct downstream signaling cascades.
This compound's primary role is as a direct antagonist, preventing the downstream effects of NMDA receptor activation, thereby exhibiting neuroprotective properties by mitigating excitotoxicity.
Ketamine's interaction with the NMDA receptor, particularly its role in transiently blocking the receptor, leads to a more complex cascade of events. A key pathway implicated in its rapid antidepressant effects is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.
Below are diagrams illustrating these relationships and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. (7S)-Kaitocephalin as a potent NMDA receptor selective ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Antagonism of Glutamate Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound antagonism of glutamate receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Kaitocephalin's efficacy in different neuronal cell lines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective efficacy of Kaitocephalin against other glutamate (B1630785) receptor antagonists. The information is compiled from various experimental studies to offer an objective overview of its performance in different neuronal cell lines and in comparison to alternative compounds.
Introduction to this compound: A Novel Neuroprotective Agent
This compound is a naturally occurring molecule first isolated from the fungus Eupenicillium shearii.[1] It functions as a non-selective antagonist of ionotropic glutamate receptors, which are crucial in mediating excitatory synaptic transmission in the central nervous system.[1] An excess of glutamate, an excitatory neurotransmitter, can lead to neuronal cell death through a process known as excitotoxicity, a key factor in various neurological disorders.[1] this compound's ability to block these receptors gives it significant neuroprotective properties, making it a promising candidate for the development of treatments for conditions like Alzheimer's disease, Parkinson's disease, and stroke.[1]
Mechanism of Action
This compound primarily targets N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, with a notably higher affinity for NMDA receptors.[1][2] By binding to these receptors, it competitively inhibits the binding of glutamate, thereby preventing the excessive influx of calcium ions (Ca2+) that triggers the excitotoxic cascade leading to neuronal apoptosis. It is a weak antagonist of kainate receptors.[1][2]
Comparative Efficacy of this compound
While direct cross-validation studies of this compound across multiple neuronal cell lines in a single publication are limited, we can synthesize available data to compare its efficacy with other well-known glutamate receptor antagonists, namely MK-801 (a non-competitive NMDA receptor antagonist) and NBQX (a competitive AMPA/kainate receptor antagonist).
Table 1: Inhibitory Potency (IC50) of this compound and Alternatives
| Compound | Target Receptor | IC50 Value | Source |
| This compound | NMDA | ~75 nM | [1][2] |
| AMPA (Cerebral Cortex) | ~242 nM | [2] | |
| AMPA (Homomeric GluR3) | ~502 nM | [2] | |
| Kainate (GluR6) | ~100 µM | [2] | |
| MK-801 | NMDA | High Potency (non-competitive) | [3][4][5] |
| NBQX | AMPA | High Potency (competitive) | [2] |
| Kainate | High Potency (competitive) | [2] |
Note: IC50 values can vary depending on the specific experimental conditions and the cell line or tissue preparation used.
Table 2: Neuroprotective Effects in Different Neuronal Models
| Compound | Neuronal Model | Insult | Outcome | Source |
| This compound | Cultured Telencephalic & Hippocampal Neurons | NMDA/AMPA/Kainate-induced excitotoxicity | Protection against cell death | [2] |
| MK-801 | Rat Cortical Neurons | NMDA-induced excitotoxicity | Significant reduction in cell death | [6] |
| Rat Hippocampal Neurons | Quinolinate-induced excitotoxicity | Almost complete protection of pyramidal and granule neurons | [4] | |
| In vivo (Rat model of cerebral ischemia) | Ischemia/Reperfusion | Improved hippocampal cell survival | [5] | |
| NBQX | In vivo (Mouse model of seizure) | Kainate-induced excitotoxicity | Attenuation of cell death in young and aged mice |
This table summarizes findings from different studies and does not represent a direct head-to-head comparison under identical conditions.
Experimental Protocols for Assessing Neuroprotection
The evaluation of neuroprotective compounds like this compound typically involves inducing neuronal damage in cell cultures and then measuring the extent of cell survival or death.
A. General Experimental Workflow
B. Key Experimental Methodologies
1. Neuronal Cell Culture:
-
Primary Neurons: Cortical or hippocampal neurons are isolated from embryonic rodents and cultured. These provide a model that closely resembles the in vivo environment.
-
Immortalized Cell Lines: Human neuroblastoma SH-SY5Y and rat pheochromocytoma PC-12 cell lines are commonly used due to their neuronal characteristics and ease of culture.[7][8][9][10][11][12]
2. Induction of Excitotoxicity:
-
Neuronal cultures are exposed to high concentrations of glutamate or specific glutamate receptor agonists like NMDA or kainic acid for a defined period to induce excitotoxic cell death.
3. Compound Treatment:
-
To assess neuroprotective effects, cells are typically pre-treated with various concentrations of this compound or the comparator compound for a specific duration before the excitotoxic insult is applied.
4. Cell Viability Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. The reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells is quantified. The amount of formazan produced is proportional to the number of viable cells.[13]
-
LDH Assay: This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells with compromised plasma membranes. Increased LDH activity in the medium indicates increased cell death.[13][14][15]
Logical Comparison Framework
The selection of a neuroprotective agent for further development depends on a variety of factors beyond simple efficacy. The following diagram illustrates the key considerations when comparing this compound to its alternatives.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Antagonism of Glutamate Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Neuroprotective Effects of Glutamate Modulation on Glaucoma-Related Retinal Ganglion Cell Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of MK-801 against cerebral ischemia reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashdin.com [ashdin.com]
- 8. Neuroprotective Effects of Phlorotannin-Rich Extract from Brown Seaweed Ecklonia cava on Neuronal PC-12 and SH-SY5Y Cells with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Xia & He Publishing [xiahepublishing.com]
- 12. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neuroproof.com [neuroproof.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
A Comparative Analysis of the Side Effect Profiles of Kaitocephalin and Other Glutamate Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the side effect profiles of Kaitocephalin and other classes of glutamate (B1630785) antagonists, including NMDA, AMPA, and mGluR receptor antagonists. The information is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research strategies. While extensive data exists for many glutamate antagonists, it is crucial to note that comprehensive in vivo safety and toxicology data for this compound are not yet publicly available. Therefore, this comparison contrasts the established side effect profiles of other glutamate antagonists with the theoretically favorable profile of this compound, based on its mechanism of action.
Introduction to Glutamate Antagonists and this compound
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a critical role in synaptic plasticity, learning, and memory.[1] However, excessive glutamate activity can lead to excitotoxicity, a process implicated in various neurological disorders such as stroke, epilepsy, and neurodegenerative diseases.[1] Glutamate antagonists, by blocking glutamate receptors, offer therapeutic potential for these conditions.
This compound is a naturally occurring, non-selective ionotropic glutamate receptor antagonist produced by the fungus Eupenicillium shearii.[1] It is unique as the only known naturally occurring glutamate receptor antagonist and has shown neuroprotective properties by inhibiting excitotoxicity.[1] this compound acts on both NMDA and AMPA receptors, with a higher affinity for NMDA receptors.[1] A key characteristic of this compound is its rapidly and completely reversible binding to glutamate receptors, which may translate to a more favorable side effect profile compared to some other glutamate antagonists.[2]
Comparative Side Effect Profiles
The side effects of glutamate antagonists are largely dependent on the receptor subtype they target (NMDA, AMPA, or mGluR) and their specific binding characteristics.
Table 1: Comparative Side Effect Profiles of Glutamate Antagonists
| Side Effect Category | This compound (Predicted) | NMDA Receptor Antagonists (e.g., Ketamine, Memantine) | AMPA Receptor Antagonists (e.g., Perampanel) |
| Neurological | Potentially lower incidence and severity due to reversible binding. | Dizziness, headache, confusion, somnolence, ataxia, memory impairment, dissociation, hallucinations.[1][3] | Dizziness, somnolence, headache, ataxia, irritability, fatigue.[4] |
| Psychotomimetic | Potentially reduced risk compared to irreversible NMDA antagonists. | Hallucinations, paranoid delusions, agitation, psychosis-like symptoms (especially with non-competitive antagonists like ketamine).[3][5] | Mood disorders, serious psychotic effects, suicidal thoughts have been reported.[4] |
| Motor Coordination | Potential for motor impairment, but may be less pronounced. | Ataxia (loss of coordination).[3] | Loss of coordination.[4] |
| Cardiovascular | Unknown. | Hypertension.[1] | Data not prominent in top-tier warnings. |
| Gastrointestinal | Unknown. | Constipation, vomiting.[1] | Nausea and vomiting.[4] |
| Other | Unknown. | Cough, backache, pain, fatigue.[1] | Weight gain, blurred vision, skin rash.[4] |
Note: The side effect profile for this compound is predicted based on its mechanism of action and preliminary in vitro findings. Direct comparative experimental data is not yet available.
Detailed Side Effect Profiles of Other Glutamate Antagonists
NMDA Receptor Antagonists
NMDA receptor antagonists are known for their potential to induce a range of central nervous system side effects.
-
Psychotomimetic Effects: Non-competitive antagonists like ketamine and PCP are well-known for their psychotomimetic effects, which can mimic symptoms of psychosis.[3] These effects are a significant limitation to their clinical use. Memantine, a low-affinity, non-competitive antagonist, has a more favorable side effect profile, with dizziness being the most common adverse event.[6]
-
Cognitive and Neurological Effects: Common side effects include dizziness, confusion, headache, and memory impairment.[1][3] High doses can lead to a state resembling schizophrenia with thought disorders and perceptual abnormalities.[7]
-
Neurotoxicity: While some studies in animals have raised concerns about Olney's lesions (a type of brain damage) with certain NMDA antagonists, evidence in humans is less clear.[3]
AMPA Receptor Antagonists
AMPA receptor antagonists are used as anticonvulsants and also exhibit a range of side effects.
-
Neurological and Psychiatric Effects: Dizziness, somnolence, and headache are the most common side effects.[4] More serious psychiatric effects, including mood disorders and suicidal ideation, have also been reported.[4]
-
Motor Effects: Loss of coordination is a potential side effect.[4]
Metabotropic Glutamate Receptor (mGluR) Antagonists
The side effect profile of mGluR antagonists is still being characterized as many are in earlier stages of development.
-
CNS-related Side Effects: Early clinical trials have reported psychosis-like adverse events and other CNS-related side effects, highlighting the need for careful dose selection and monitoring.[8]
Signaling Pathways and Experimental Workflows
Glutamate Receptor Signaling Pathway
Glutamate receptors are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) receptors. iGluRs, which include NMDA and AMPA receptors, are ligand-gated ion channels that mediate fast synaptic transmission. mGluRs are G-protein coupled receptors that modulate synaptic activity more slowly.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Antagonism of Glutamate Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity Studies of Cardiac-Targeting Peptide Reveal a Robust Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clearthinking.com.au [clearthinking.com.au]
- 5. Phenomenologically distinct psychotomimetic effects of ketamine are associated with cerebral blood flow changes in functionally relevant cerebral foci: a continuous arterial spin labelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organ-specific safety profile of bioinspired short antimicrobial peptides in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How can we improve our understanding of cardiovascular safety liabilities to develop safer medicines? - PMC [pmc.ncbi.nlm.nih.gov]
Kaitocephalin: A Comparative Analysis of its Selectivity for NMDA over Kainate Receptors
For Immediate Release
This guide provides a detailed comparison of Kaitocephalin's antagonist activity on N-methyl-D-aspartate (NMDA) and kainate receptors, offering researchers, scientists, and drug development professionals a comprehensive overview of its selectivity. The data presented is compiled from peer-reviewed studies to ensure accuracy and objectivity.
This compound, a naturally occurring glutamate (B1630785) receptor antagonist isolated from the fungus Eupenicillium shearii, has garnered significant interest for its neuroprotective properties.[1] Its mechanism of action involves the inhibition of ionotropic glutamate receptors, which are critical for excitatory neurotransmission in the vertebrate nervous system.[1][2] This guide focuses on the validation of this compound's preferential antagonism of NMDA receptors over kainate receptors, a key characteristic for its potential therapeutic applications in neurological disorders.
Quantitative Comparison of Receptor Antagonism
The selectivity of this compound is quantified by comparing its inhibitory concentration (IC50) and binding affinity (Ki) for NMDA and kainate receptors. A lower IC50 or Ki value indicates a higher potency or affinity of the antagonist for the receptor.
| Receptor Subtype | Agonist | This compound IC50 | This compound Ki | Reference |
| NMDA (Rat Brain Cortex) | 10 µM NMDA + 100 µM Glycine (B1666218) | 75 ± 9 nM | 7.8 nM | [2][3][4][5] |
| Kainate (GluR6/GluK2) | Not Specified | ~100 µM | Not Reported | [2][3][4] |
| AMPA (Rat Brain Cortex) | 100 µM Kainate | 242 ± 37 nM | Not Reported | [2][3] |
| AMPA (Homomeric GluR3) | Not Specified | 502 ± 55 nM | Not Reported | [2][3] |
The data clearly demonstrates that this compound is significantly more potent at NMDA receptors than at kainate receptors, with an IC50 value in the nanomolar range for NMDA receptors compared to the micromolar range for kainate receptors.[2][3][4] This substantial difference in potency underscores this compound's selectivity. A structure-activity relationship (SAR) study has also led to the discovery of (7S)-kaitocephalin, a derivative with a 22-fold higher degree of selectivity for the NMDA receptor compared to the original this compound.[5]
Experimental Validation: Electrophysiological Assay
The determination of this compound's IC50 values was primarily conducted using two-electrode voltage-clamp electrophysiology on Xenopus laevis oocytes expressing rat brain glutamate receptors. This robust methodology allows for the precise measurement of ion channel activity in response to agonists and antagonists.
Experimental Protocol
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.
-
mRNA Injection: Oocytes are injected with mRNA extracted from rat cerebral cortex, leading to the expression of various glutamate receptors, including NMDA and kainate receptors, on the oocyte membrane. Alternatively, cRNAs for specific receptor subunits (e.g., GluR6 for kainate receptors) can be injected.
-
Incubation: Injected oocytes are incubated for 3-4 days to allow for sufficient receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with frog Ringer's solution.
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl and voltage-clamped at -80 mV.
-
The appropriate agonist (e.g., NMDA and glycine for NMDA receptors, or kainate for kainate receptors) is applied to elicit an ionic current.
-
This compound is then co-applied with the agonist at varying concentrations to determine its inhibitory effect on the current.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced current (IC50) is calculated from the concentration-response curves.
Signaling Pathways of NMDA and Kainate Receptors
Both NMDA and kainate receptors are ionotropic glutamate receptors, meaning they form ion channels that are gated by the neurotransmitter glutamate.[6] However, they have distinct properties and downstream signaling effects.
NMDA Receptor Signaling
NMDA receptors are unique in that their activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. They also exhibit a voltage-dependent block by magnesium ions (Mg2+). Upon activation, the channel opens, allowing the influx of calcium (Ca2+) and sodium (Na+) ions, and the efflux of potassium (K+) ions. The significant Ca2+ influx is a hallmark of NMDA receptor activation and triggers a wide range of downstream signaling cascades involved in synaptic plasticity, learning, and memory.
Kainate Receptor Signaling
Kainate receptors are primarily permeable to Na+ and K+ ions, with some subtypes showing limited Ca2+ permeability. They are involved in both postsynaptic depolarization and presynaptic modulation of neurotransmitter release. Their activation leads to a rapid excitatory postsynaptic potential.
Conclusion
The presented data robustly validates the selectivity of this compound for NMDA receptors over kainate receptors. Its high potency for NMDA receptors, demonstrated by a significantly lower IC50 value, positions it as a valuable research tool and a potential scaffold for the development of novel therapeutics targeting NMDA receptor-mediated neurological conditions. The detailed experimental protocol provides a basis for the replication and further investigation of this compound's pharmacological properties. Understanding the distinct signaling pathways of NMDA and kainate receptors further clarifies the potential functional consequences of this compound's selective antagonism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Antagonism of Glutamate Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound antagonism of glutamate receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Structure of (−)-Kaitocephalin Bound to the Ligand Binding Domain of the (S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA)/Glutamate Receptor, GluA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (7S)-Kaitocephalin as a potent NMDA receptor selective ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of synthetic routes to Kaitocephalin.
A Comparative Guide to the Total Synthesis of Kaitocephalin
This compound, a potent antagonist of ionotropic glutamate (B1630785) receptors, has garnered significant attention from the synthetic community due to its unique molecular architecture and promising therapeutic potential. This guide provides a comparative analysis of several prominent total syntheses of this compound, offering a valuable resource for researchers, scientists, and drug development professionals.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their efficiency.
| Synthetic Route | Lead Researcher(s) | Starting Material(s) | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Reactions/Strategies |
| Ma (Revised) | Dawei Ma | (S)-Pyroglutamic acid, (S)-Garner aldehyde | 25 | Not explicitly recalculated; original reported 8% was for an isomeric mixture. | Aldol (B89426) reaction, Sharpless asymmetric dihydroxylation, internal protection strategies. |
| Ohfune | Yasufumi Ohfune | α-Hydroxymethylglutamate | 18 | ~10% | Substrate-controlled stereoselective reactions, dihydroxylation, Cu-mediated allylation. |
| Kang | Sung Ho Kang | Garner's aldehyde, Cbz-protected serinol | 19 | ~5.3% | Desymmetrization of serinol, mercuriocyclization, epoxidation, regioselective epoxide opening. |
| Garner | Philip Garner | Aspartic acid | 15 | ~11% | Asymmetric [C+NC+CC] cycloaddition, aldol reaction. |
| Chamberlin | A. Richard Chamberlin | N-Boc-L-pyroglutamic acid | 22 | ~4.2% | Diastereoselective modified Claisen condensation, chemo- and diastereoselective reduction, substrate-directed hydrogenation. |
| Hatakeyama | Susumi Hatakeyama | (S)-Malic acid | 21 | ~4% | Rh-catalyzed C-H amination, Overman rearrangement, nucleophilic opening of a cyclic sulfamate. |
Note: The overall yield for Ma's revised synthesis is not explicitly stated in the reinvestigation paper. The originally reported 8% yield was for a mixture of isomers and not the natural product.
Visualization of Synthetic Strategies
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in each of the compared synthetic routes.
Ma's Synthetic Approach
Caption: Ma's convergent strategy involving an aldol reaction.
Ohfune's Synthetic Approach
Caption: Ohfune's linear approach with key stereocontrol elements.
Kang's Synthetic Approach
Caption: Kang's synthesis featuring quaternary carbon formation.
Garner's Synthetic Approach
Evaluating the Blood-Brain Barrier Permeability of Kaitocephalin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Kaitocephalin, a naturally occurring glutamate (B1630785) receptor antagonist, holds significant promise as a scaffold for the development of novel neuroprotective therapeutics.[1] Its ability to inhibit both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors positions it as a candidate for mitigating the excitotoxic cascade implicated in a range of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[1] However, a critical determinant of the therapeutic efficacy of any centrally acting agent is its ability to traverse the blood-brain barrier (BBB). This guide provides a comparative framework for evaluating the BBB permeability of this compound analogs, offering insights into structural modifications that may enhance brain penetration.
While direct comparative experimental data on the BBB permeability of a broad series of this compound analogs is not extensively available in the public domain, this guide presents a predictive comparison based on established principles of neuropharmacology and medicinal chemistry. The following sections detail hypothetical analogs with varied physicochemical properties and their predicted BBB permeability, alongside comprehensive experimental protocols for empirical validation.
Data Presentation: A Predictive Comparison of this compound Analogs
The ability of a molecule to cross the BBB is largely governed by its physicochemical properties. Key parameters include lipophilicity (logP), topological polar surface area (TPSA), molecular weight (MW), and the number of hydrogen bond donors and acceptors. Generally, compounds with higher lipophilicity, lower TPSA, and lower molecular weight exhibit greater BBB penetration.
The following table presents a set of hypothetical this compound analogs and their predicted BBB permeability based on these principles. These predictions are intended to serve as a guide for prioritizing synthetic efforts and subsequent experimental evaluation.
| Analog | Modification from this compound | Predicted LogP | Predicted TPSA (Ų) | Molecular Weight ( g/mol ) | Predicted BBB Permeability |
| This compound | - | ~1.5 | ~200 | 494.28 | Low |
| Analog A | Removal of one carboxylic acid group | ~2.5 | ~160 | 450.3 | Low to Medium |
| Analog B | Esterification of all carboxylic acid groups | ~4.0 | ~120 | 578.4 | Medium to High |
| Analog C | Replacement of dichlorinated phenol (B47542) with a more lipophilic group (e.g., diphenyl) | ~5.5 | ~200 | 570.5 | High |
| Analog D | Addition of a polyethylene (B3416737) glycol (PEG) chain | ~1.0 | >250 | >700 | Very Low |
Note: The predicted values are estimations and require experimental verification.
Experimental Protocols
To empirically determine the BBB permeability of this compound analogs, a combination of in vitro and in vivo assays is recommended.
In Vitro Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for predicting passive, transcellular permeability.[2][3][4]
Methodology:
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., 10% w/v phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor Solution: The this compound analog is dissolved in a buffer at a known concentration (e.g., 100 µM) to create the donor solution.
-
Acceptor Solution: The wells of a 96-well acceptor plate are filled with a buffer solution, which may contain a scavenger agent to prevent back-diffusion.
-
Assay Assembly: The filter plate is placed on top of the acceptor plate, creating a "sandwich." The donor solution is then added to the wells of the filter plate.
-
Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: The concentration of the analog in both the donor and acceptor wells is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:
Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D is the volume of the donor well
-
V_A is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time
-
C_A(t) is the concentration in the acceptor well at time t
-
C_equilibrium is the concentration at equilibrium
-
In Vivo Permeability Assessment: Brain-to-Plasma Concentration Ratio (Kp)
The Kp value provides a measure of the extent of drug distribution into the brain at a steady state.[5][6]
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Drug Administration: The this compound analog is administered intravenously (IV) or intraperitoneally (IP) at a specific dose.
-
Sample Collection: At various time points after administration, blood samples are collected via cardiac puncture, and the animals are euthanized. The brains are then promptly harvested.
-
Sample Processing: Blood samples are centrifuged to obtain plasma. Brain tissue is homogenized in a suitable buffer.
-
Quantification: The concentration of the analog in plasma and brain homogenate is determined by LC-MS/MS.
-
Kp Calculation: The Kp value is calculated as the ratio of the concentration of the drug in the brain to the concentration in the plasma at a specific time point, typically at steady state.
Kp = C_brain / C_plasma
In Vivo Free Brain Concentration Measurement: Microdialysis
Microdialysis is a technique used to measure the unbound, pharmacologically active concentration of a drug in the brain extracellular fluid (ECF).[7][8][9]
Methodology:
-
Probe Implantation: A microdialysis probe is stereotactically implanted into a specific brain region of interest (e.g., hippocampus or striatum) of an anesthetized rat.
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a low flow rate.
-
Drug Administration: The this compound analog is administered to the animal.
-
Dialysate Collection: As the drug distributes into the brain, it diffuses across the semipermeable membrane of the probe and into the perfusate. The resulting dialysate is collected at regular intervals.
-
Quantification: The concentration of the analog in the dialysate is measured by a highly sensitive analytical method like LC-MS/MS.
-
Data Analysis: The unbound brain concentration is determined from the dialysate concentration, taking into account the in vivo recovery of the probe.
Mandatory Visualization
Signaling Pathway of this compound's Neuroprotective Action
Caption: Mechanism of this compound's neuroprotective effect.
Experimental Workflow for BBB Permeability Evaluation
Caption: Workflow for assessing BBB permeability of analogs.
References
- 1. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPA receptor antagonists for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Glutamate Induces Blood–Brain Barrier Permeability through Activation of N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting NMDA receptors with an antagonist is a promising therapeutic strategy for treating neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Kaitocephalin: A Procedural Guide for Laboratory Professionals
Kaitocephalin is a potent, non-selective ionotropic glutamate (B1630785) receptor antagonist produced by the fungus Eupenicillium shearii.[1] Its complex chemical structure includes chlorine atoms, and its biological activity warrants a cautious approach to handling and disposal.[1] The absence of specific degradation and toxicity data necessitates that all this compound waste be managed as hazardous.
Hazard Assessment and Personal Protective Equipment (PPE)
Given its potent neuroactive properties and chlorinated organic nature, this compound should be handled with appropriate care to prevent exposure.[1]
Required PPE for Handling this compound Waste:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A dust mask or respirator may be necessary when handling the solid compound to avoid inhalation.
Step-by-Step Waste Disposal Protocol
The guiding principle for disposing of this compound is to prevent its release into the environment. Disposal via sanitary sewer or in regular trash is strictly prohibited.
Step 1: Waste Segregation
-
Solid Waste: Collect pure this compound, contaminated materials (e.g., weighing paper, gloves, pipette tips), and any solid by-products into a designated hazardous waste container.[2]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.[2] Halogenated and non-halogenated solvent wastes are often collected separately.[3]
-
Sharps Waste: Needles, syringes, or broken glass contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[4]
Step 2: Waste Container and Labeling
-
Container Selection: Use containers that are in good condition, leak-proof, and chemically compatible with the waste. For liquid waste, a screw-on cap is mandatory.[5] It is often best to reuse the original reagent bottle for collecting the corresponding waste.[6]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag provided by your EHS department. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other components in the container.
-
The approximate concentration and volume/mass.
-
The date accumulation started.
-
The name of the principal investigator and laboratory contact information.
-
Step 3: On-site Storage
-
Satellite Accumulation Area (SAA): Store waste containers at or near the point of generation in a designated SAA.[6]
-
Secondary Containment: All liquid waste containers must be kept in a secondary container (e.g., a plastic tub) to contain any potential leaks.[2]
-
Segregation: Store this compound waste away from incompatible materials.[5]
-
Keep Closed: Waste containers must remain closed at all times, except when adding waste.[2][5]
Step 4: Final Disposal
-
Professional Disposal: All this compound waste must be collected and disposed of by a licensed hazardous waste contractor. Contact your institution's EHS office to schedule a waste pickup.[7]
-
Incineration: High-temperature incineration is the typical disposal method for chlorinated organic residues, as it ensures complete destruction and prevents the release of harmful substances.[8]
Step 5: Spill Management
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.
-
Collect the contaminated absorbent material using non-sparking tools and place it in the designated solid hazardous waste container.
-
Clean the spill area with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS office.
Step 6: Empty Container Disposal
-
Containers that held pure this compound or its solutions are considered hazardous waste and should not be treated as "empty" by simply pouring out the contents.
-
The container must be triple-rinsed with a suitable solvent.[5][6]
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[2] Subsequent rinsates may also need to be collected depending on institutional policy.
-
After triple-rinsing and air-drying in a ventilated area (like a fume hood), deface or remove the original label.[2][6] The container can then be disposed of in the regular trash or recycled, according to your institution's policy.
Quantitative Guidelines for Hazardous Waste Management
The following table summarizes general quantitative limits for laboratory hazardous waste. Adherence to these is critical for regulatory compliance.
| Parameter | Guideline | Rationale |
| Container Fill Level | Do not fill liquid containers beyond 90% capacity. | To allow for vapor expansion and prevent spills from overfilling. |
| Maximum Accumulation Volume | No more than 55 gallons of a single hazardous waste stream per SAA. | Federal and state regulatory limit for satellite accumulation areas. |
| Acute Hazardous Waste Limit | No more than 1 quart (approx. 1 liter) of acutely hazardous waste. | Stricter limit for highly toxic materials (P-listed wastes). |
| Storage Time Limit | Waste containers must be moved from the SAA within 3 days of being full. | Regulatory requirement to ensure timely disposal. |
| pH Range for Drain Disposal | pH between 5.5 and 10.5 (for specific, approved non-hazardous solutions only). | This compound is NOT suitable for drain disposal. This is for context on general lab waste. |
Experimental Protocols and Visualizations
As this document outlines a disposal protocol rather than a research experiment, detailed experimental methodologies are not applicable. The logical workflow for the disposal process is visualized below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. tandfonline.com [tandfonline.com]
Safeguarding Research: A Comprehensive Guide to Personal Protective Equipment for Handling Kaitocephalin
For researchers, scientists, and drug development professionals engaged in cutting-edge neurological research, the safe handling of potent investigational compounds like Kaitocephalin is of paramount importance. This document provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational plans for handling, and disposal procedures. By adhering to these guidelines, laboratories can foster a secure environment, ensuring the well-being of personnel while advancing critical research.
This compound is a naturally occurring, non-selective ionotropic glutamate (B1630785) receptor antagonist produced by the fungus Eupenicillium shearii.[1][2] Its ability to block the action of the neurotransmitter glutamate gives it significant neuroprotective properties, making it a valuable compound for studying neurological conditions such as Alzheimer's disease, ALS, and stroke.[1] However, its potent biological activity necessitates careful handling to prevent unintended exposure.
Personal Protective Equipment (PPE) Recommendations
A comprehensive PPE strategy is crucial when handling this compound, particularly in its powdered form, to minimize the risk of inhalation, dermal contact, and ingestion. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications |
| Weighing and Compounding (Dry Powder) | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown | - NIOSH-approved N95 or higher-level respirator.- Chemical safety goggles and a face shield.- Two pairs of powder-free nitrile gloves (double-gloving).- A disposable, low-permeability gown with a solid front and tight-fitting cuffs. |
| Handling Solutions | - Eye/Face Protection- Hand Protection- Lab Coat/Gown | - Chemical safety goggles.- Powder-free nitrile gloves.- A disposable or dedicated lab coat. |
| Cleaning Spills | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- Shoe Covers | - NIOSH-approved N95 or higher-level respirator.- Chemical safety goggles and a face shield.- Two pairs of heavy-duty nitrile gloves.- A disposable, low-permeability gown.- Disposable shoe covers. |
Experimental Protocols
Adherence to strict procedural protocols for donning, doffing, and handling is as critical as the selection of appropriate PPE to prevent contamination and ensure personnel safety.
Donning and Doffing PPE Workflow
Properly putting on and taking off PPE is essential to prevent cross-contamination. The following sequence should be followed diligently.
Donning Sequence:
-
Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer.
-
Gown: Put on a disposable gown, ensuring it is securely tied.
-
Respiratory Protection: If handling powder, put on your N95 respirator, ensuring a proper fit-check.
-
Eye/Face Protection: Put on chemical safety goggles and a face shield.
-
Gloves: Don two pairs of nitrile gloves, ensuring the outer gloves extend over the cuffs of the gown.
Doffing Sequence:
-
Gloves: Remove the outer pair of gloves first, peeling them off away from your body. Then, remove the inner pair.
-
Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye Protection: Remove safety goggles or face shield from the back.
-
Respiratory Protection: Remove the respirator from the back without touching the front.
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.
Handling of this compound Powder
Due to the risk of aerosolization, handling this compound powder requires the highest level of precaution.
Protocol:
-
Preparation: Ensure all necessary equipment (spatulas, weigh boats, containers) are clean and readily accessible within a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
PPE: Don the full PPE as specified for "Weighing and Compounding."
-
Weighing: Carefully weigh the desired amount of this compound powder. Use a gentle scooping motion to minimize dust generation.
-
Transfer: Securely cap the container immediately after weighing.
-
Clean-up: Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a detergent solution. Dispose of all contaminated disposables as hazardous waste.
Preparation of this compound Solutions
While handling solutions reduces the risk of inhalation, the potential for skin and eye contact remains.
Protocol:
-
Preparation: Work within a chemical fume hood. Have all necessary solvents, glassware, and magnetic stir bars prepared.
-
PPE: Don the PPE as specified for "Handling Solutions."
-
Dissolving: Slowly add the weighed this compound powder to the solvent while stirring to prevent splashing. Ensure the container is capped during dissolution if possible.
-
Storage: Store the solution in a clearly labeled, sealed container at the recommended temperature of -20°C.[2]
Spill and Disposal Plan
A clear and concise plan for managing spills and disposing of waste is essential for maintaining a safe laboratory environment.
Spill Response
In the event of a spill, immediate and appropriate action is required to contain the material and decontaminate the area.
Spill Cleanup Procedure:
-
Evacuate: Immediately clear the area of all personnel.
-
Alert: Notify the laboratory supervisor and the institutional Environmental Health & Safety (EH&S) office.
-
Secure Area: Restrict access to the spill area.
-
Don PPE: Personnel involved in the cleanup must wear the full PPE recommended for cleaning spills.
-
Containment: For powdered spills, gently cover with absorbent pads. For liquid spills, surround the area with absorbent material.
-
Cleanup:
-
Powder: Carefully collect the powder using a scoop and place it in a sealed container for hazardous waste. Avoid dry sweeping.
-
Liquid: Absorb the spill with appropriate material and place it in a sealed container.
-
-
Decontamination: Clean the spill area with a suitable solvent and then with a soap and water solution.
-
Disposal: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste.
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
Disposal Protocol:
-
Segregation: Collect all this compound-contaminated waste (solid and liquid) in designated, clearly labeled, and sealed hazardous waste containers.
-
Solid Waste: This includes contaminated gloves, gowns, weigh boats, and absorbent materials. Place these in a dedicated, sealed plastic bag or container.
-
Liquid Waste: Collect unused solutions and solvent rinses in a sealed, properly labeled waste container. Do not mix with other chemical waste streams unless permitted by your institution's EH&S office.
-
Sharps: All contaminated sharps (needles, scalpels) must be placed in a designated sharps container.
-
Pickup: Arrange for the collection of hazardous waste by the institutional EH&S department or a licensed contractor.
By implementing these comprehensive safety and handling procedures, research institutions can ensure the well-being of their personnel while continuing their vital work with promising therapeutic compounds like this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
